1-Bromo-4-(isopentyloxy)benzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(3-methylbutoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-9(2)7-8-13-11-5-3-10(12)4-6-11/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTBEQSXZMOBIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-4-(isopentyloxy)benzene (CAS No. 30752-24-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-4-(isopentyloxy)benzene (CAS No. 30752-24-0), a key intermediate in organic synthesis. The document details its chemical and physical properties, outlines established synthesis protocols, and explores its applications in the fields of pharmaceutical development and material science. Particular emphasis is placed on providing detailed experimental procedures and illustrating the compound's synthetic utility.
Chemical and Physical Properties
This compound is an aromatic compound featuring a benzene (B151609) ring substituted with a bromine atom and an isopentyloxy group.[1] This structure makes it a valuable building block in synthetic chemistry.[1] The compound is also known by its IUPAC name, 1-bromo-4-(3-methylbutoxy)benzene.[1][2] It typically appears as a colorless liquid or a white crystalline solid and is soluble in common organic solvents such as ethanol (B145695) and ether, with limited solubility in water.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 30752-24-0 | [2][3] |
| Molecular Formula | C₁₁H₁₅BrO | [1][2][3] |
| Molecular Weight | 243.14 g/mol | [1][2] |
| IUPAC Name | 1-bromo-4-(3-methylbutoxy)benzene | [1][2] |
| Synonyms | 1-Bromo-4-iso-pentyloxybenzene, (4-bromophenyl)-isopentyl ether, p-bromophenyl isopentyl ether | [2] |
| Appearance | Colorless liquid or white crystalline solid | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); less soluble in water. | [1] |
| Boiling Point | Data not readily available. | |
| Melting Point | Data not readily available. | |
| Density | Data not readily available. |
Spectroscopic Data
While specific spectra are not provided here, the expected spectroscopic characteristics can be inferred from the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene (B1212753) protons of the isopentyloxy group, the methine proton, and the terminal methyl groups. The aromatic protons will likely appear as two doublets in the downfield region.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the aromatic carbons, including the carbon atom bonded to the bromine (which may be shifted upfield due to the 'heavy atom effect'), and the aliphatic carbons of the isopentyloxy chain.[4]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the C-O-C ether linkage, C-Br bond, and aromatic C-H and C=C bonds.
Experimental Protocols for Synthesis
There are two primary methods for the synthesis of this compound.
Method 1: Williamson Ether Synthesis
This is a common and reliable method for preparing ethers. It involves the reaction of a phenoxide with an alkyl halide.[4]
Reaction Scheme:
4-Bromophenol (B116583) + 1-Bromo-3-methylbutane (B150244) → this compound
Experimental Protocol:
-
Reagents and Equipment:
-
4-Bromophenol
-
1-Bromo-3-methylbutane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography setup)
-
-
Procedure:
-
To a solution of 4-bromophenol (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromo-3-methylbutane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90°C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with saturated brine solution, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield pure this compound.[4]
-
Caption: Williamson Ether Synthesis Workflow.
Method 2: Electrophilic Aromatic Bromination
This method involves the direct bromination of the precursor 4-(isopentyloxy)benzene. The isopentyloxy group is an activating, ortho-, para-director, leading to substitution at the para position.[4]
Reaction Scheme:
4-(isopentyloxy)benzene + Brominating Agent → this compound
Experimental Protocol:
-
Reagents and Equipment:
-
4-(isopentyloxy)benzene
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Catalyst (if using Br₂), e.g., iron(III) bromide (FeBr₃)
-
Solvent, e.g., acetonitrile (B52724) (MeCN) or dichloromethane (B109758) (CH₂Cl₂)
-
Round-bottom flask with a magnetic stirrer
-
Standard work-up and purification equipment
-
-
Procedure (using NBS):
-
Dissolve 4-(isopentyloxy)benzene (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add N-bromosuccinimide (1.0 eq) in one portion.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 60°C) for a few hours, monitoring by TLC.[5]
-
Once the reaction is complete, quench with water and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Applications in Research and Drug Development
This compound is a versatile intermediate in organic synthesis with applications in several areas:
-
Pharmaceutical Synthesis: It serves as a precursor for more complex molecules with potential biological activity. The bromo- and isopentyloxy-substituted benzene moiety can be a key structural component in various drug candidates.
-
Material Science: The compound can be used in the development of advanced materials, such as liquid crystals and organic electronic materials.[4] The presence of the bromine atom allows for further functionalization through cross-coupling reactions.
-
Agrochemicals: Similar to its use in pharmaceuticals, it can be a building block for the synthesis of new pesticides and herbicides.
-
Research: In academic and industrial laboratories, it is utilized for studying reaction mechanisms and developing novel synthetic methodologies.[1]
The chemical reactivity of this compound is primarily centered around the carbon-bromine bond, which can participate in a variety of cross-coupling reactions.
Caption: Key Chemical Transformations.
Safety and Handling
Appropriate safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its synthesis is achievable through well-established methods like the Williamson ether synthesis and electrophilic aromatic bromination. The presence of both an ether linkage and a reactive bromine atom makes it a useful building block for the construction of more complex molecules in the pharmaceutical, agrochemical, and material science sectors. This guide provides the necessary technical information for its synthesis and application in a research and development setting.
References
- 1. Buy this compound [smolecule.com]
- 2. This compound | C11H15BrO | CID 14716142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. appchemical.com [appchemical.com]
- 4. 1-Bromo-4-(pentyloxy)benzene|CAS 30752-18-2|Supplier [benchchem.com]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Bromo-4-(isopentyloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 1-Bromo-4-(isopentyloxy)benzene, a key intermediate in various synthetic applications. The information presented herein is intended to support research and development activities in medicinal chemistry and materials science.
Core Physicochemical Data
The essential molecular properties of this compound are summarized in the table below. These data are critical for stoichiometric calculations, analytical characterization, and the design of synthetic protocols.
| Property | Value |
| Molecular Formula | C₁₁H₁₅BrO[1][2][3] |
| Molecular Weight | 243.14 g/mol [1][2][4] |
| IUPAC Name | 1-bromo-4-(3-methylbutoxy)benzene[1][3] |
| CAS Number | 30752-24-0[2] |
Chemical Structure
The molecular structure of this compound is characterized by a benzene (B151609) ring substituted with a bromine atom and an isopentyloxy group at the para position. This arrangement influences the compound's reactivity and physical properties.
Figure 1: Chemical structure of this compound.
References
An In-depth Technical Guide to the Solubility of 1-Bromo-4-(isopentyloxy)benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-4-(isopentyloxy)benzene, a key intermediate in organic synthesis. Given the limited availability of precise quantitative solubility data in public literature, this document offers a detailed, estimated solubility profile based on fundamental chemical principles and data from analogous compounds. Furthermore, it outlines a standardized experimental protocol for the precise determination of its solubility in various organic solvents, ensuring reproducibility and accuracy in research and development settings.
Core Concepts in Solubility
The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a cornerstone of predicting solubility. This principle suggests that substances with similar molecular structures and intermolecular forces are more likely to be soluble in one another. For this compound, its molecular structure, characterized by a substituted benzene (B151609) ring, dictates its solubility profile. The large non-polar surface area of the benzene ring and the isopentyloxy group suggests good solubility in non-polar organic solvents. The presence of the bromine atom and the ether linkage introduces some polarity, which may allow for limited solubility in more polar solvents.
Estimated Solubility Profile of this compound
The following table summarizes the estimated qualitative and quantitative solubility of this compound in a range of common organic solvents. These estimations are derived from the compound's structure and the known solubility of similar substituted benzenes. It is important to note that these are predictive values and should be confirmed by experimental determination for critical applications.
Table 1: Estimated Solubility of this compound in Common Organic Solvents at 25°C
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL) | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Cyclohexane | Highly Soluble | > 50 | The non-polar nature of these solvents effectively solvates the non-polar aryl and isopentyloxy portions of the molecule. |
| Polar Aprotic | Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate | Soluble | 20 - 50 | These solvents possess sufficient polarity to interact with the polarizable bromine atom and the ether group, while also solvating the non-polar parts of the molecule. |
| Polar Aprotic | Acetone, Acetonitrile | Moderately Soluble | 5 - 20 | The increased polarity of these solvents makes them less ideal for solvating the large non-polar regions of the molecule. |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble | 1 - 5 | The ability to participate in hydrogen bonding is limited, and the high polarity of these solvents is less compatible with the largely non-polar solute. |
| Aqueous | Water | Insoluble | < 0.1 | The large non-polar surface area of the molecule prevents significant interaction with the highly polar water molecules.[1] |
Experimental Protocol for Solubility Determination
This section provides a detailed methodology for the quantitative determination of the solubility of this compound, which is a liquid at room temperature, in an organic solvent. The method described is the isothermal shake-flask method, a widely accepted and reliable technique.
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Calibrated glass vials with screw caps
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials.
-
To each vial, add a known volume of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow for the separation of the undissolved solute.
-
Visually inspect the vials to ensure a clear supernatant is present above the excess solute.
-
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-particles.
-
Record the mass of the transferred solution.
-
Dilute the filtered solution to a known volume with the same organic solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a series of calibration standards of known concentrations of this compound in the same solvent.
-
Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.
-
From the calibration curve, determine the concentration of the solute in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the solute in the original saturated solution, accounting for the dilution factor.
-
The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.
Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for determining the solubility of an organic compound like this compound.
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Accurate solubility data is critical for various applications in drug development and chemical synthesis, including reaction optimization, purification, and formulation.
References
1-Bromo-4-(isopentyloxy)benzene chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral data of 1-Bromo-4-(isopentyloxy)benzene, a key intermediate in organic synthesis.
Chemical Structure and Identification
This compound is an aromatic ether. The structure consists of a benzene (B151609) ring substituted with a bromine atom and an isopentyloxy group at the para position.[1] This substitution pattern influences the molecule's reactivity and physical properties, making it a versatile building block in the synthesis of more complex molecules.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-bromo-4-(3-methylbutoxy)benzene[1][2] |
| CAS Number | 30752-24-0[3][4][5][6] |
| Molecular Formula | C11H15BrO[1][3][4] |
| SMILES | CC(C)CCOC1=CC=C(C=C1)Br[2] |
| InChI | InChI=1S/C11H15BrO/c1-9(2)7-8-13-11-5-3-10(12)4-6-11/h3-6,9H,7-8H2,1-2H3[1][2] |
| InChIKey | XQTBEQSXZMOBIY-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
This compound is a colorless liquid or white crystalline solid.[1] It is soluble in common organic solvents such as ethanol (B145695) and ether, but shows limited solubility in water.[1]
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 243.14 g/mol [1][2][3] |
| Boiling Point | 148-150 °C at 20 Torr[5] |
| Density | 1.2543 g/cm³[5] |
| XLogP3 | 4.3[2] |
| Monoisotopic Mass | 242.03063 g/mol [2] |
Synthesis
The primary route for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of 4-bromophenol (B116583) with 1-bromo-3-methylbutane (B150244) in the presence of a base.
Experimental Protocol: Williamson Ether Synthesis
This protocol is a representative procedure based on the established Williamson ether synthesis methodology.
Materials:
-
4-Bromophenol
-
1-Bromo-3-methylbutane
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 4-bromophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Heat the mixture to reflux for 30 minutes.
-
Add 1-bromo-3-methylbutane (1.1 eq) dropwise to the refluxing mixture.
-
Continue refluxing for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
-
The product can be further purified by vacuum distillation.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Spectral Data
The structure of this compound can be confirmed by various spectroscopic methods.
Table 3: Spectral Data
| Technique | Data |
| ¹H NMR | Expected signals include doublets for the aromatic protons, a triplet for the -OCH2- protons, a multiplet for the -CH2- proton, a multiplet for the -CH- proton, and a doublet for the terminal methyl protons. |
| ¹³C NMR | Expected signals include aromatic carbons (with the carbon attached to bromine being significantly shielded), and aliphatic carbons of the isopentyloxy group. |
| IR Spectroscopy | Characteristic peaks are expected for C-H stretching (aliphatic and aromatic), C-O-C stretching (ether linkage), and C-Br stretching. |
| Mass Spectrometry (GC-MS) | The mass spectrum shows a characteristic isotopic pattern for a bromine-containing compound. The top peak is observed at m/z 172, with a significant peak at m/z 174.[2] Another prominent peak is at m/z 43.[2] |
Applications in Research and Development
This compound serves as a crucial intermediate in organic synthesis. The presence of the bromine atom allows for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in the construction of complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. The isopentyloxy group can influence the solubility and other physical properties of the final products.
Safety and Handling
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.
References
- 1. Buy this compound [smolecule.com]
- 2. This compound | C11H15BrO | CID 14716142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-bromo-4-(3-methylbutoxy)benzene synthesis - chemicalbook [chemicalbook.com]
- 4. appchemical.com [appchemical.com]
- 5. 1-bromo-4-(3-methylbutoxy)benzene | 30752-24-0 [chemicalbook.com]
- 6. 30752-24-0|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 1-bromo-4-(3-methylbutoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1-bromo-4-(3-methylbutoxy)benzene, including its chemical identity, physical properties, synthesis, and reactivity. Detailed experimental protocols for its synthesis via Williamson ether synthesis and its potential applications in cross-coupling reactions are presented. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and materials science.
Chemical Identity and Properties
1-bromo-4-(3-methylbutoxy)benzene is an aromatic ether derivative. Its chemical structure consists of a benzene (B151609) ring substituted with a bromine atom and a 3-methylbutoxy (isopentyloxy) group at the para position.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 1-bromo-4-(3-methylbutoxy)benzene | [1] |
| Synonyms | 1-Bromo-4-(isopentyloxy)benzene, p-bromophenyl isopentyl ether | [1] |
| CAS Number | 30752-24-0 | |
| Molecular Formula | C11H15BrO | [1] |
| Molecular Weight | 243.14 g/mol | [1] |
| Appearance | Colorless oil or white crystalline solid | |
| Boiling Point | 148-150 °C (at 20 Torr) | |
| Density | 1.254 g/cm³ | |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether), sparingly soluble in water. |
Spectral Data:
Detailed spectral data for 1-bromo-4-(3-methylbutoxy)benzene, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available in public databases such as PubChem.[1]
Synthesis
The primary synthetic route to 1-bromo-4-(3-methylbutoxy)benzene is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. An alternative approach is the electrophilic bromination of (3-methylbutoxy)benzene (B2804405).
Williamson Ether Synthesis
This method involves the reaction of 4-bromophenol (B116583) with 1-bromo-3-methylbutane (B150244) in the presence of a base.
Experimental Protocol: Synthesis of 1-bromo-4-(3-methylbutoxy)benzene via Williamson Ether Synthesis
-
Materials:
-
4-Bromophenol
-
1-Bromo-3-methylbutane
-
Potassium hydroxide (B78521) (KOH)
-
Tetrabutylammonium (B224687) bromide (TBAB) - Phase Transfer Catalyst
-
Diethyl ether
-
Methylene chloride
-
Water
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Preparation of the Phenoxide: In a round-bottom flask, dissolve 4-bromophenol in a suitable solvent such as ethanol. Add a stoichiometric amount of a strong base, like potassium hydroxide, to deprotonate the phenol (B47542) and form the potassium 4-bromophenoxide salt.
-
Reaction with Alkyl Halide: To the solution of the phenoxide, add 1-bromo-3-methylbutane and a catalytic amount of tetrabutylammonium bromide (TBAB).
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and diethyl ether to the reaction mixture and transfer it to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Electrophilic Aromatic Bromination
This method involves the direct bromination of (3-methylbutoxy)benzene using a bromine source and a Lewis acid catalyst.
Experimental Protocol: Synthesis of 1-bromo-4-(3-methylbutoxy)benzene via Electrophilic Bromination
-
Materials:
-
(3-Methylbutoxy)benzene
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or iron filings
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve (3-methylbutoxy)benzene in dichloromethane. Add a catalytic amount of iron(III) bromide or iron filings.
-
Addition of Bromine: Cool the flask in an ice bath. Slowly add a solution of bromine in dichloromethane from the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction: Stir the reaction mixture at room temperature until the red color of bromine disappears.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure or by column chromatography.
-
Reactivity and Potential Applications
The bromine atom on the benzene ring of 1-bromo-4-(3-methylbutoxy)benzene makes it a versatile intermediate for various organic transformations, particularly in the realm of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science.
Suzuki-Miyaura Coupling
This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
1-bromo-4-(3-methylbutoxy)benzene
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (B28343), Ethanol, Water (solvent mixture)
-
-
Procedure:
-
To a reaction vessel, add 1-bromo-4-(3-methylbutoxy)benzene, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add a degassed solvent mixture of toluene, ethanol, and water.
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction, add water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Buchwald-Hartwig Amination
This reaction forms a new carbon-nitrogen bond, which is a key transformation in the synthesis of many pharmaceuticals.
Experimental Protocol: Buchwald-Hartwig Amination
-
Materials:
-
1-bromo-4-(3-methylbutoxy)benzene
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine 1-bromo-4-(3-methylbutoxy)benzene, the amine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide in a Schlenk tube.
-
Add anhydrous toluene and seal the tube.
-
Heat the reaction mixture with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Grignard Reaction
The bromo-substituent can be converted into a Grignard reagent, which is a powerful nucleophile for forming new carbon-carbon bonds with various electrophiles.
Experimental Protocol: Grignard Reaction
-
Materials:
-
1-bromo-4-(3-methylbutoxy)benzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
An electrophile (e.g., an aldehyde, ketone, or carbon dioxide)
-
Aqueous ammonium (B1175870) chloride solution
-
-
Procedure:
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a solution of 1-bromo-4-(3-methylbutoxy)benzene in anhydrous THF dropwise to initiate the formation of the Grignard reagent.
-
Once the Grignard reagent has formed, cool the solution and add the electrophile dropwise.
-
After the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by appropriate methods such as column chromatography or recrystallization.[4][5]
-
Conclusion
1-bromo-4-(3-methylbutoxy)benzene is a valuable and versatile building block in organic synthesis. Its synthesis is readily achievable through established methods like the Williamson ether synthesis. The presence of the bromo-substituent opens up a wide array of possibilities for further functionalization, particularly through modern cross-coupling reactions, making it a key intermediate for the construction of more complex molecules relevant to the pharmaceutical and materials science industries. This guide provides the foundational knowledge and detailed protocols necessary for the effective utilization of this compound in a research and development setting.
References
The Isopentyloxy Group: An In-depth Technical Guide to its Electron-Donating Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isopentyloxy group, a five-carbon alkoxy substituent, is a significant functional group in the fields of organic chemistry and medicinal chemistry. Its electron-donating properties, stemming from the lone pairs on the oxygen atom, can profoundly influence the reactivity and biological activity of a molecule. This technical guide provides a comprehensive overview of the electron-donating effects of the isopentyloxy group, including quantitative data, experimental protocols for its characterization, and its application in drug design.
Electron-Donating Properties of the Isopentyloxy Group
The electronic effect of a substituent is a combination of two major components: the inductive effect and the resonance effect.
-
Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to the carbon atom, the isopentyloxy group exerts an electron-withdrawing inductive effect. This effect is transmitted through the sigma (σ) bonds and weakens with distance.
-
Resonance Effect (+R or +M): The lone pairs of electrons on the oxygen atom can be delocalized into an adjacent π-system (e.g., an aromatic ring). This donation of electron density through resonance is a powerful electron-donating effect.
Overall, for the isopentyloxy group attached to an unsaturated system, the resonance effect (+R) dominates over the weaker inductive effect (-I), resulting in a net electron-donating character. This increased electron density can activate aromatic rings towards electrophilic substitution and influence the acidity and basicity of nearby functional groups.
Quantitative Analysis of Electronic Effects
| Parameter | Description | Estimated Value for Isopentyloxy | Comparison with other Alkoxy Groups |
| Hammett Constant (σ) | Measures the electronic influence of a substituent on the reactivity of a reaction center in a benzene (B151609) ring. | ||
| σp | Para-substituent constant, reflects both inductive and resonance effects. | ~ -0.25 | Methoxy (CH₃O): -0.27, Ethoxy (CH₃CH₂O): -0.25 |
| σm | Meta-substituent constant, primarily reflects the inductive effect. | ~ 0.10 | Methoxy (CH₃O): 0.12, Ethoxy (CH₃CH₂O): 0.10 |
| Taft Steric Parameter (Es) | Quantifies the steric bulk of a substituent. | ~ -0.90 | Methoxy (CH₃O): -0.55, Ethoxy (CH₃CH₂O): -0.56, Isopropoxy ((CH₃)₂CHO): -1.08 |
| Taft Polar Constant (σ*) | Measures the polar (inductive) effect of a substituent. | ~ 0.15 | Methoxy (CH₃O): 0.13, Ethoxy (CH₃CH₂O): 0.10 |
Note: The negative σp value indicates a strong electron-donating effect at the para position through resonance. The positive σm value reflects the electron-withdrawing inductive effect. The Taft Es value for isopentyloxy is estimated to be larger than for smaller alkoxy groups due to its branched structure, indicating greater steric hindrance.
Experimental Protocols for Determining Electronic Parameters
The following are detailed methodologies for the experimental determination of Hammett and Taft constants, which can be applied to the isopentyloxy group.
Hammett Constant (σ) Determination
Principle: Hammett constants are typically determined by measuring the acid dissociation constant (pKa) of a series of meta- or para-substituted benzoic acids in water at 25°C.[1] The Hammett equation is given by:
log(Kₓ/Kн) = ρσ
where:
-
Kₓ is the dissociation constant of the substituted benzoic acid.
-
Kн is the dissociation constant of benzoic acid.
-
ρ (rho) is the reaction constant (defined as 1 for the ionization of benzoic acids).
-
σ (sigma) is the substituent constant.
Experimental Workflow:
Caption: Workflow for Hammett constant determination.
Taft Polar Constant (σ*) Determination
Principle: Taft polar constants (σ*) are determined by comparing the rates of base-catalyzed and acid-catalyzed hydrolysis of a series of substituted esters.[2] The rationale is that steric effects will be similar in both reactions, while electronic effects will be more pronounced in the base-catalyzed reaction. The Taft equation is:
σ* = (1/2.48) * [log(k/k₀)₋base - log(k/k₀)₋acid]
where:
-
k and k₀ are the rate constants for the substituted and reference ester, respectively.
-
The factor 2.48 is a scaling factor.
Experimental Workflow:
Caption: Workflow for Taft polar constant determination.
Application in Drug Design: Xanthine (B1682287) Oxidase Inhibitors
A practical example of the application of the isopentyloxy group in medicinal chemistry is in the development of xanthine oxidase (XO) inhibitors. Hyperuricemia, a condition characterized by high levels of uric acid in the blood, is a major risk factor for gout. Xanthine oxidase is a key enzyme in the metabolic pathway that produces uric acid.
Recently, a series of 4-(isopentyloxy)-3-nitrobenzamide derivatives have been identified as potent xanthine oxidase inhibitors.[3] The isopentyloxy group in these compounds plays a crucial role in their binding to the active site of the enzyme and contributes to their overall pharmacological profile.
Logical Workflow for Structure-Activity Relationship (SAR) Studies
The development of these inhibitors likely followed a systematic SAR study to optimize their potency and drug-like properties.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Reactivity of the Bromine Atom in Aryl Bromides
Aryl bromides are foundational building blocks in modern organic synthesis, prized for their stability, accessibility, and versatile reactivity in metal-catalyzed cross-coupling reactions. Their prevalence in the synthesis of pharmaceuticals, agrochemicals, and advanced materials underscores the importance of understanding the nuanced factors that govern the reactivity of the aryl-bromine bond.[1][2] This technical guide provides an in-depth exploration of the core principles of aryl bromide reactivity, detailed experimental protocols for key transformations, and quantitative data to inform reaction optimization.
Fundamental Principles of Aryl Bromide Reactivity
The reactivity of an aryl bromide is fundamentally dictated by the properties of its carbon-bromine (C-Br) bond. The carbon atom is sp² hybridized, which imparts distinct characteristics compared to its sp³ hybridized counterpart in alkyl halides.
-
Bond Strength and Electronic Structure : The C(sp²)-Br bond in aryl bromides is significantly stronger than the C(sp³)-Br bond in alkyl halides.[3] This increased strength arises from the greater s-character of the sp² orbital and resonance delocalization of the halogen's lone pairs into the aromatic π-system, which gives the C-Br bond partial double-bond character.[4][5] This inherent strength renders aryl bromides largely unreactive toward classical nucleophilic substitution (SN1 and SN2) pathways under standard conditions.[4][6] The SN2 backside attack is sterically hindered by the benzene (B151609) ring, while the SN1 pathway is disfavored due to the high instability of the resulting phenyl carbocation.[4]
-
Reactivity in Metal-Catalyzed Reactions : The synthetic utility of aryl bromides is unlocked through transition-metal catalysis, most notably with palladium. In these reactions, a low-valent palladium(0) complex initiates the catalytic cycle by inserting into the C-Br bond in a step known as oxidative addition. The general reactivity trend for aryl halides in this crucial step is I > Br > OTf > Cl, dictated by the bond dissociation energy (BDE).[7][8] While aryl iodides are more reactive, aryl bromides often offer an optimal balance of reactivity, stability, and cost-effectiveness.
Quantitative Data on Bond Dissociation Energies
The C-X bond dissociation energy (BDE) is a critical parameter that correlates directly with the ease of oxidative addition. Aryl bromides possess an intermediate BDE, making them more reactive than aryl chlorides but more stable than aryl iodides.
| Aryl Halide (Ph-X) | Bond Dissociation Energy (kJ/mol) |
| Ph-F | ~536 |
| Ph-Cl | ~397 |
| Ph-Br | ~354 |
| Ph-I | ~280 |
| (Data compiled from various sources for general comparison)[9][10] |
Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The transformation of aryl bromides into more complex molecular architectures is dominated by palladium-catalyzed cross-coupling reactions. A generalized catalytic cycle governs these processes, beginning with the oxidative addition of the aryl bromide to a Pd(0) species.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling of aryl bromides.
The Suzuki-Miyaura reaction is one of the most versatile methods for forming C-C bonds, coupling aryl bromides with organoboron compounds. Its advantages include mild reaction conditions, commercial availability of a vast array of boronic acids, and the generation of non-toxic inorganic byproducts.[11][12]
Mechanism Workflow:
Caption: Key steps in the Suzuki-Miyaura coupling mechanism.
Experimental Protocol (General):
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), boronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, an additional ligand.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).
-
Reaction: Heat the mixture with vigorous stirring at a specified temperature (typically 80-110 °C) for the required time (2-24 h), monitoring progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.[13]
Quantitative Data for Suzuki-Miyaura Coupling:
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 4-Bromoanisole | 4-Acetylphenylboronic acid | Pd(OAc)₂/SPhos (1) | K₃PO₄ | Dioxane/H₂O | 100 | 4 | 98 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | DMF | 90 | 2 | 92 |
| 2-Bromopyridine | 3-Thienylboronic acid | Pd₂(dba)₃/P(t-Bu)₃ (1) | K₃PO₄ | Toluene | 80 | 16 | 89 |
| (Data compiled and generalized from multiple literature sources for representative purposes.)[7][11][14] |
The Heck reaction forms a C-C bond by coupling an aryl bromide with an alkene, typically yielding a substituted olefin.[15] It is a powerful tool for constructing complex carbon skeletons and is widely used in the synthesis of natural products and pharmaceuticals.[16]
Experimental Protocol (General):
-
Setup: In a sealed tube, combine the aryl bromide (1.0 equiv), alkene (1.2-1.5 equiv), a base (e.g., K₂CO₃, Et₃N, or KOAc, 2.0 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%).
-
Ligand/Solvent: Add a ligand if necessary (e.g., a phosphine (B1218219) or N-heterocyclic carbene ligand) and a polar aprotic solvent such as DMF, DMA, or NMP.[17]
-
Reaction: Heat the mixture to a high temperature (typically 80-140 °C) for 4-24 hours.[16][17]
-
Workup and Purification: Follow a standard aqueous workup and purification by column chromatography as described for the Suzuki coupling.
Quantitative Data for Heck Reaction:
| Aryl Bromide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | DMF/H₂O | 80 | 4 | 91 |
| 4-Bromoanisole | Ethyl acrylate | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 12 | 85 |
| 1-Bromo-3,5-dimethylbenzene | n-Butyl acrylate | PdCl₂(PPh₃)₂ (1) | NaOAc | NMP | 120 | 18 | 88 |
| 3-Bromopyridine | Styrene | Pd/C (0.3) | K₂CO₃ | EtOH/H₂O | 100 (MW) | 0.17 | 90 |
| (Data compiled and generalized from multiple literature sources for representative purposes.)[17][18][19] |
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds via the palladium-catalyzed coupling of aryl bromides with amines.[20][21] This reaction has revolutionized the synthesis of anilines and related compounds, which are ubiquitous in drug discovery.[22]
Experimental Workflow:
Caption: Standard experimental workflow for the Buchwald-Hartwig amination.
Experimental Protocol (General):
-
Setup: In a glovebox or under an inert atmosphere, charge a vial or flask with the aryl bromide (1.0 equiv), amine (1.2 equiv), a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst, 1-2 mol%), and a sterically hindered phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos, 1.1-1.2x Pd).[23]
-
Solvent: Add an anhydrous, degassed solvent such as toluene, dioxane, or THF.
-
Reaction: Seal the vessel and heat to the required temperature (80-110 °C) with stirring until the starting material is consumed.
-
Workup and Purification: After cooling, the reaction is typically filtered through a pad of celite, concentrated, and purified by column chromatography.[23]
Quantitative Data for Buchwald-Hartwig Amination:
| Aryl Bromide | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobiphenyl | Morpholine | Pd(OAc)₂/BINAP (1.5) | NaOt-Bu | Toluene | 100 | 16 | 96 |
| 1-Bromo-3-methoxybenzene | Aniline | Pd₂(dba)₃/XPhos (1) | K₃PO₄ | t-BuOH | 100 | 3 | 94 |
| 2-Bromotoluene | Benzylamine | BrettPhos Pd G3 (2) | LHMDS | Dioxane | 80 | 12 | 91 |
| 4-Bromobenzonitrile | Piperidine | Pd(OAc)₂/P(o-tolyl)₃ (1) | Cs₂CO₃ | Toluene | 110 | 24 | 85 |
| (Data compiled and generalized from multiple literature sources for representative purposes.)[23][24][25] |
Conclusion
The bromine atom in aryl bromides serves as a versatile synthetic handle, enabling a vast array of chemical transformations critical to modern science. While inherently resistant to classical nucleophilic substitution, its reactivity is readily harnessed through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions provide robust and reliable pathways to form C-C, C=C, and C-N bonds, respectively. A thorough understanding of the underlying mechanisms, reaction parameters, and quantitative performance, as outlined in this guide, is essential for researchers, scientists, and drug development professionals seeking to leverage the full synthetic potential of aryl bromides in the creation of novel and valuable molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Aryl bromides | Thermo Fisher Scientific [thermofisher.com]
- 3. Bond strength | chemistry | Britannica [britannica.com]
- 4. smart.dhgate.com [smart.dhgate.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 17. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 19. mdpi.com [mdpi.com]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. research.rug.nl [research.rug.nl]
- 22. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 23. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
The Evolving Synthesis of Halogenated Aromatic Ethers: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Core Historical and Modern Synthetic Strategies for Halogenated Aromatic Ethers.
Halogenated aromatic ethers are a pivotal class of compounds, integral to advancements in pharmaceuticals, materials science, and agrochemicals. Their unique structural motifs, characterized by an ether linkage to at least one halogen-substituted aromatic ring, impart a range of desirable physicochemical and biological properties. This technical guide provides a comprehensive overview of the historical development of their synthesis, from foundational name reactions to modern catalytic systems. It offers detailed experimental protocols for key transformations, presents quantitative data for comparative analysis, and visualizes the underlying chemical principles.
Historical Context and Early Synthetic Endeavors
The journey into the synthesis of aromatic ethers began in the mid-19th century. While early methods were suitable for simple alkyl ethers, the formation of the aryl ether bond, particularly with halogenated systems, presented a significant challenge due to the reduced reactivity of aryl halides.
The Williamson Ether Synthesis: A Foundational but Limited Approach
Developed by Alexander Williamson in 1850, the Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[1][2] While highly effective for preparing alkyl aryl ethers from a phenoxide and an alkyl halide, its application to the synthesis of diaryl ethers from a phenoxide and an aryl halide is generally unsuccessful.[3][4] The inertness of the sp²-hybridized carbon of the aryl halide towards backside nucleophilic attack and the strength of the carbon-halogen bond prevent the classical SN2 mechanism from proceeding.[3]
However, the Williamson synthesis remains highly relevant for creating alkyl aryl ethers, including those with halogenated aromatic rings, a common step in the synthesis of many modern pharmaceuticals.[5]
The Dawn of Catalysis: The Ullmann Condensation
The first major breakthrough in the synthesis of diaryl ethers came in 1905 when Fritz Ullmann and Paul Sponagel discovered that copper could catalyze the reaction between an alkali phenoxide and an aryl halide.[6][7] This reaction, now known as the Ullmann condensation or Ullmann diaryl ether synthesis, revolutionized the field.[8] Early iterations of the Ullmann reaction were often hampered by harsh conditions, typically requiring high temperatures (often exceeding 200°C), stoichiometric amounts of copper or copper salts, and polar, high-boiling point solvents.[6][7] Despite these limitations, it remained the primary method for constructing the diaryl ether linkage for much of the 20th century.
Modern Synthetic Methodologies
The late 20th and early 21st centuries have seen a renaissance in the synthesis of halogenated aromatic ethers, driven by the development of sophisticated catalytic systems that offer milder reaction conditions, broader substrate scope, and higher yields.
Ligand-Accelerated Ullmann-Type Couplings
Modern advancements in the Ullmann condensation have focused on the use of ligands to stabilize the copper catalyst, facilitating the catalytic cycle and allowing for significantly milder reaction conditions. A variety of ligands, including diamines, amino acids (such as N,N-dimethylglycine), and phosphines, have been shown to be effective.[9] These improved systems often allow the reaction to proceed at lower temperatures (e.g., 90-120°C) and with catalytic amounts of copper.[9][10]
The Chan-Lam Coupling: An Orthogonal Approach
In 1998, a significant alternative to the Ullmann reaction was reported nearly simultaneously by the groups of Dominic Chan, David Evans, and Patrick Lam.[11][12][13] The Chan-Lam (or Chan-Evans-Lam) C-O coupling reaction involves the copper-catalyzed cross-coupling of an aryl boronic acid with an alcohol or phenol (B47542).[11][14] A key advantage of this method is its remarkable mildness; reactions can often be conducted at room temperature and are tolerant of air and moisture, a stark contrast to the stringent conditions of the classical Ullmann reaction.[11][14] The reaction is versatile, utilizing various copper sources like Cu(OAc)₂ and tolerating a wide range of functional groups.[15]
Nucleophilic Aromatic Substitution (SNAr)
For specific substrates, nucleophilic aromatic substitution (SNAr) provides a direct, metal-free route to halogenated aromatic ethers. This pathway is viable when the aromatic ring of the aryl halide is "activated" by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group (the halogen).[16] These groups stabilize the negative charge of the intermediate Meisenheimer complex, facilitating the addition-elimination mechanism.[16] While its scope is more limited than transition-metal-catalyzed methods, SNAr is a powerful and economical strategy for appropriately substituted systems.[17]
Key Classes and Applications
The methodologies described above have enabled the synthesis of numerous important halogenated aromatic ethers.
Thyroxine and its Analogues
The thyroid hormone thyroxine (3,3',5,5'-tetraiodo-L-thyronine) is a naturally occurring and vital halogenated aromatic ether. Its synthesis and the preparation of its analogues have been a significant driver for the development of new synthetic methods.[13][18] The expedient synthesis of thyroxine was an early and prominent application of the Chan-Lam coupling.[13] Research into novel analogues continues, seeking to understand structure-activity relationships and develop new therapeutic agents.[7][18][19]
Polybrominated Diphenyl Ethers (PBDEs)
Polybrominated diphenyl ethers (PBDEs) are a class of synthetic halogenated aromatic ethers that were widely used as flame retardants in a vast array of consumer products, including electronics, furniture, and textiles.[20] These compounds are now recognized as persistent organic pollutants that bioaccumulate in the environment and in living organisms, including humans.[20] Concerns over their potential neurobehavioral and endocrine-disrupting effects have led to widespread bans and phase-outs.[20] The synthesis of specific PBDE congeners remains crucial for toxicological studies and for use as analytical standards.[20][21]
Pharmaceutical Applications: The Case of Gefitinib (B1684475)
The Williamson ether synthesis, despite its limitations for diaryl ether formation, is a workhorse reaction in the multi-step synthesis of many modern drugs. A prime example is the anti-cancer agent Gefitinib ('Iressa'), where a crucial step involves the O-alkylation of a phenol with a morpholino-functionalized alkyl chloride to form the final ether linkage.[22][23][24] This highlights the continued importance of classical reactions within complex synthetic campaigns.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of halogenated aromatic ethers, allowing for a comparison of different methodologies and conditions.
Table 1: Comparison of Yields for Ullmann-Type Diaryl Ether Synthesis
| Aryl Halide | Phenol | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Nitroiodobenzene | 4-Methoxyphenol | meso Cu/MnOx | K₂CO₃ | Toluene | 110 | >99 | [25] |
| Iodobenzene | Phenol | Cu-Nanoparticles | Cs₂CO₃ | Acetonitrile (B52724) | 50-60 | 87 | [8] |
| 4-Chlorotoluene | p-Cresol | CuIPPh₃ (5 mol%) | K₂CO₃ | Toluene | 110 | 72 | [26] |
| Aryl Bromides | Phenols | CuI / (2-Pyridyl)acetone | K₂CO₃ | DMF | 120 | 65-95 | [10] |
| Aryl Iodides | Aliphatic Alcohols | CuI / Ligand | Cs₂CO₃ | Toluene | 110 | 70-90 |[10] |
Table 2: Representative Yields for Chan-Lam C-O Coupling
| Aryl Boronic Acid | Alcohol/Phenol | Copper Source | Base | Solvent | Temp | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Phenylboronic Acid | Phenol | Cu(OAc)₂ (1 eq.) | Et₃N | CH₂Cl₂ | RT | 90 | [13] |
| Phenylboronic Acid | n-Butanol | Cu(OAc)₂ (1 eq.) | Et₃N | CH₂Cl₂ | RT | 80 | [13] |
| Pyrrole derivative | Arylboronic acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 93 | [11] |
| Arylboronic Acids | Phenols | Cu(OAc)₂ (10 mol%) | 2,6-Lutidine | Toluene | 100 | Moderate-Good |[14] |
Detailed Experimental Protocols
The following section provides detailed, representative protocols for the key synthetic transformations discussed in this guide.
Protocol: Williamson Ether Synthesis for an Alkyl Aryl Ether (Synthesis of Phenacetin)[27]
-
Reactant Preparation: In a dry 15-mL round-bottom flask, combine acetaminophen (B1664979) (0.22 g), finely pulverized potassium carbonate (K₂CO₃, 0.28 g), and 3.0 mL of butanone.
-
Addition of Alkyl Halide: Carefully add ethyl iodide (0.28 mL) to the flask using a syringe.
-
Reflux: Add a magnetic stir bar and attach a water-cooled condenser. Heat the mixture to reflux using a hot plate set to a medium setting for 1 hour.
-
Work-up: After cooling, add 4 mL of water to the flask and transfer the contents to a test tube.
-
Extraction: Rinse the flask with tert-butyl methyl ether (TBME, 4 x 1 mL) and add the rinsings to the test tube. Cap and shake the tube, venting periodically. Remove the lower aqueous layer using a Pasteur pipette.
-
Drying and Evaporation: Wash the remaining organic layer with 5% NaOH solution, followed by water. Dry the organic layer over anhydrous sodium sulfate. Decant the dried solution into a pre-weighed round-bottom flask and evaporate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes) to yield pure phenacetin.
Protocol: Ullmann Condensation for a Diaryl Ether[6]
-
Reactant Preparation: In a flask equipped with a reflux condenser and a nitrogen inlet, stir thallous 4-nitrophenoxide (8.2 mmol) and cuprous bromide (8.3 mmol) in 30 mL of dry dioxane at room temperature for 10 minutes under a nitrogen atmosphere.
-
Addition of Aryl Component: To the resulting suspension, add a solution of 3,4-dimethylphenylthallium(III) bis-trifluoroacetate (7.0 mmol) in 8 mL of dioxane gradually via syringe.
-
Reflux: Heat the mixture to a gentle reflux (~95°C) and maintain this temperature for 5 hours.
-
Work-up: Cool the reaction mixture to room temperature and remove the majority of the solvent under reduced pressure.
-
Extraction: Add ethyl acetate (40 mL), 1 N HCl (5 mL), and brine. Stir the mixture for 15 minutes at room temperature. Filter the mixture through Celite.
-
Washing: Wash the organic layer successively with water (1 x 15 mL), aqueous NH₄OH (3 x 10 mL), and water again (1 x 15 mL).
-
Drying and Isolation: Dry the organic layer with anhydrous MgSO₄, filter, and remove the solvent to yield the crude product, 3,4-dimethylphenyl-4-nitrophenyl ether, which can be further purified by crystallization.
Protocol: Chan-Lam Coupling for an Aryl Ether[15]
-
Reaction Setup: In a flask open to the atmosphere, combine the aryl boronic ester (0.955 mmol, 1.0 equiv), the desired alcohol or phenol (e.g., 3-isopropyl-1H-pyrazole, 2.5 equiv), boric acid (B(OH)₃, 2.0 equiv), copper(II) acetate (Cu(OAc)₂, 1.0 equiv), and 3 Å molecular sieves (300 mg) in acetonitrile (3 mL).
-
Reaction: Stir the mixture at 70°C for 18 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Washing: Wash the filtrate with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Drying and Isolation: Combine the organic layers and wash with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Protocol: SNAr for a Carbohydrate-Aryl Ether[17]
-
Reactant Preparation: To a solution of the carbohydrate alcohol (1.1 equiv) and the activated fluoroaromatic compound (1.0 equiv) in a suitable solvent (e.g., THF or DMF) at 0°C, add potassium bis(trimethylsilyl)amide (KHMDS, 1.1 equiv).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quenching: Quench the reaction by the addition of saturated aqueous NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).
-
Drying and Isolation: Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired aryl ether product.
Visualization of Core Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental mechanisms and workflows discussed.
Caption: Williamson Ether Synthesis Workflow.
Caption: Simplified Ullmann Condensation Mechanism.
Caption: Chan-Lam Coupling Catalytic Cycle.
Conclusion
The synthesis of halogenated aromatic ethers has evolved dramatically from the high-temperature, brute-force conditions of the early 20th century to the mild, efficient, and highly selective catalytic methods available today. The classical Williamson synthesis remains indispensable for alkyl aryl ethers, while the Ullmann condensation and the Chan-Lam coupling provide powerful and complementary strategies for the construction of the challenging diaryl ether bond. For specific substrates, SNAr offers a direct, metal-free alternative. The continued development of these synthetic tools is paramount for advancing research in drug discovery, materials science, and beyond, enabling the creation of novel molecules with tailored properties and functions. This guide serves as a foundational resource for scientists and researchers, providing the historical context, practical methodologies, and theoretical underpinnings necessary to effectively utilize these important transformations.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. graphviz.org [graphviz.org]
- 6. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 7. vuir.vu.edu.au [vuir.vu.edu.au]
- 8. mdpi.com [mdpi.com]
- 9. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 12. CHAN LAM COUPLING | PPTX [slideshare.net]
- 13. books.rsc.org [books.rsc.org]
- 14. Chan-Lam Coupling [organic-chemistry.org]
- 15. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. scientificupdate.com [scientificupdate.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Thyroid hormone analogues. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies of in vitro and in vivo thyromimetic activities in rat liver and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and physiological activity of some new analogues of thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. ukm.my [ukm.my]
- 23. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 26. arkat-usa.org [arkat-usa.org]
The Strategic Role of 1-Bromo-4-(isopentyloxy)benzene in Modern Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Bromo-4-(isopentyloxy)benzene is a versatile aromatic building block increasingly recognized for its utility in the synthesis of complex organic molecules. Its unique structural features, comprising a reactive bromine atom and a lipophilic isopentyloxy group on a benzene (B151609) ring, make it a valuable precursor in the development of novel pharmaceuticals, liquid crystals, and advanced materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role as a strategic intermediate in drug discovery and development.
Chemical and Physical Properties
This compound, also known as 1-bromo-4-(3-methylbutoxy)benzene, is an aromatic ether.[1] The presence of the bromine atom provides a reactive handle for a multitude of cross-coupling reactions, while the isopentyloxy group enhances solubility in organic solvents and can influence the physicochemical properties of the final products.[2]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅BrO | |
| Molecular Weight | 243.14 g/mol | |
| CAS Number | 30752-24-0 | [3] |
| Appearance | Colorless liquid or white crystalline solid | [2] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; less soluble in water | [2] |
| XLogP3 | 4.3 |
Synthesis of this compound
Two primary synthetic routes are commonly employed for the preparation of this compound: Williamson Ether Synthesis and Electrophilic Aromatic Bromination.
Williamson Ether Synthesis
This is a classical and widely used method for the synthesis of ethers. In this case, it involves the reaction of 4-bromophenol (B116583) with an isopentylic halide, such as 1-bromo-3-methylbutane, in the presence of a base.[1]
Experimental Protocol:
A mixture of 4-bromophenol, 1-bromo-3-methylbutane, and a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF) is heated.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield this compound.[1]
Electrophilic Aromatic Bromination
An alternative approach is the direct bromination of 4-(isopentyloxy)benzene. The isopentyloxy group is an ortho-, para-directing activating group, leading to the preferential substitution at the para position.[2]
Experimental Protocol:
4-(isopentyloxy)benzene is treated with a brominating agent, such as elemental bromine, in the presence of a Lewis acid catalyst like iron(III) bromide.[2] The reaction is typically carried out in a non-polar solvent at a controlled temperature. Careful control of the reaction conditions is necessary to ensure selective monosubstitution at the para position.[2] The product is then isolated and purified.
Key Reactions and Applications as a Chemical Building Block
The bromine atom in this compound serves as a versatile functional group for various carbon-carbon and carbon-heteroatom bond-forming reactions, making it a valuable building block in organic synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials.
This reaction involves the coupling of this compound with an organoboron compound, typically a boronic acid or ester, to form a biaryl structure. This is a powerful method for constructing the core of many biologically active molecules.
Generic Experimental Protocol:
To a reaction vessel are added this compound, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃). A suitable solvent system, often a mixture of an organic solvent and water, is added. The mixture is degassed and heated under an inert atmosphere until the starting materials are consumed. After cooling, the product is extracted and purified.
The Heck reaction couples this compound with an alkene to form a substituted alkene. This reaction is instrumental in the synthesis of stilbenes and other conjugated systems.
This reaction allows for the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding an aryl alkyne. This is a key transformation for accessing various linear, rigid structures.
Generic Experimental Protocol:
This compound, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) are combined in a suitable solvent. The reaction is typically run under an inert atmosphere. After completion, the product is isolated through an extractive work-up and purified.
This reaction forms a carbon-nitrogen bond by coupling this compound with an amine. It is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.
Nucleophilic Aromatic Substitution
The bromine atom can be displaced by strong nucleophiles under certain conditions, although this is generally less common than palladium-catalyzed reactions for this type of substrate.
Grignard Reagent Formation
This compound can be converted to the corresponding Grignard reagent, 4-(isopentyloxy)phenylmagnesium bromide, by reaction with magnesium metal. This organometallic reagent can then be used to react with a wide range of electrophiles to form new carbon-carbon bonds.
Application in Drug Discovery: Synthesis of Venetoclax (ABT-199) Intermediates
A significant application of this compound is as a precursor to key intermediates in the synthesis of the B-cell lymphoma 2 (Bcl-2) inhibitor, Venetoclax (ABT-199). Venetoclax is an important therapeutic agent for certain types of leukemia and lymphoma.[2][4] The 4-(isopentyloxy)aniline and (4-(isopentyloxy)phenyl)boronic acid moieties are crucial components of molecules with Bcl-2 inhibitory activity.
The synthesis of these intermediates can be envisioned to start from this compound. For instance, a Buchwald-Hartwig amination could yield 4-(isopentyloxy)aniline. Alternatively, conversion to the corresponding boronic acid via a lithium-halogen exchange followed by reaction with a borate (B1201080) ester would provide (4-(isopentyloxy)phenyl)boronic acid.
Signaling Pathway of Venetoclax (ABT-199)
Venetoclax functions by selectively inhibiting the anti-apoptotic protein Bcl-2. In many cancer cells, Bcl-2 is overexpressed, which prevents the initiation of apoptosis (programmed cell death) by sequestering pro-apoptotic proteins like BIM. Venetoclax mimics the action of BH3-only proteins, binding to the BH3-binding groove of Bcl-2, thereby displacing BIM and other pro-apoptotic proteins. This allows for the activation of BAX and BAK, which oligomerize in the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.[5]
Conclusion
This compound is a strategically important chemical building block with broad applications in organic synthesis. Its utility is particularly evident in the construction of complex molecular architectures required for the development of new pharmaceuticals. The ability to undergo a variety of reliable and high-yielding cross-coupling reactions makes it an invaluable tool for medicinal chemists. The connection to the synthesis of intermediates for potent anti-cancer drugs like Venetoclax underscores the significance of this compound in modern drug discovery. As the demand for novel therapeutics continues to grow, the role of versatile building blocks such as this compound is set to expand further.
References
Spectroscopic Profile of 1-Bromo-4-(isopentyloxy)benzene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-4-(isopentyloxy)benzene, an aromatic compound with applications in organic synthesis, particularly as an intermediate for pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and material science, offering detailed information on its structural characterization through various spectroscopic techniques.
Chemical Identity
| Property | Value |
| IUPAC Name | 1-bromo-4-(3-methylbutoxy)benzene[2] |
| Synonyms | 1-Bromo-4-iso-pentyloxybenzene, (4-bromo-phenyl)-isopentyl ether, p-bromophenyl isopentyl ether[2] |
| CAS Number | 30752-24-0[2][3] |
| Molecular Formula | C₁₁H₁₅BrO[2][3] |
| Molecular Weight | 243.14 g/mol [2][3] |
| Chemical Structure | CC(C)CCOC1=CC=C(Br)C=C1 |
Spectroscopic Data
The structural elucidation of this compound is accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected and reported data for each technique are summarized below.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard.
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons (ortho to -O) | ~ 6.8 | Doublet | 2H |
| Aromatic Protons (ortho to -Br) | ~ 7.4 | Doublet | 2H |
| Methylene Protons (-OCH₂-) | ~ 3.9 | Triplet | 2H |
| Methylene Protons (-CH₂-CH) | ~ 1.8 | Quartet | 2H |
| Methine Proton (-CH(CH₃)₂) | ~ 1.9 | Nonet | 1H |
| Methyl Protons (-CH(CH₃)₂) | ~ 0.9 | Doublet | 6H |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Protons on carbons adjacent to an ether oxygen typically appear in the 3.4-4.5 ppm range.[4][5]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum identifies the different carbon environments within the molecule.
| Assignment | Chemical Shift (ppm) |
| Quaternary Carbon (C-O) | ~ 158 |
| Aromatic Carbons (C-H) | ~ 116 |
| Aromatic Carbons (C-H) | ~ 132 |
| Quaternary Carbon (C-Br) | ~ 113 |
| Methylene Carbon (-OCH₂-) | ~ 67 |
| Methylene Carbon (-CH₂-CH) | ~ 38 |
| Methine Carbon (-CH(CH₃)₂) | ~ 25 |
| Methyl Carbons (-CH(CH₃)₂) | ~ 22 |
Note: Predicted values are based on data from structurally similar compounds, such as 1-bromo-4-butoxybenzene.[6] A ¹³C NMR spectrum for this compound is noted as being available in spectral databases.[2]
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3050-3100 | C-H Stretch | Aromatic |
| ~ 2870-2960 | C-H Stretch | Aliphatic |
| ~ 1590, 1490 | C=C Stretch | Aromatic Ring |
| ~ 1245 | C-O-C Stretch | Aryl-Alkyl Ether (asymmetric) |
| ~ 1040 | C-O-C Stretch | Aryl-Alkyl Ether (symmetric) |
| ~ 820 | C-H Bend | p-disubstituted benzene (B151609) (out-of-plane) |
| ~ 500-600 | C-Br Stretch | Aryl Halide |
Note: These are typical absorption ranges for the specified functional groups. Aromatic compounds show characteristic C-H stretching above 3000 cm⁻¹ and C-C stretching in the 1600-1400 cm⁻¹ region.[7][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering structural clues.
| m/z Value | Assignment | Notes |
| 242/244 | [M]⁺ (Molecular Ion) | The two peaks of approximately 1:1 intensity are characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[9][10] |
| 172/174 | [M - C₅H₁₀]⁺ | Loss of the isopentyl group. These are reported as the most and second most abundant peaks.[2] |
| 43 | [C₃H₇]⁺ | Isopropyl fragment. This is reported as the third most abundant peak.[2] |
Experimental Protocols
Synthesis: Williamson Ether Synthesis
This compound can be synthesized via the Williamson ether synthesis.[1]
Materials:
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-bromophenol (1.0 eq) in DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add 1-bromo-3-methylbutane (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to 60-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with 1 M HCl, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy: A sample of 5-20 mg for ¹H NMR or 20-50 mg for ¹³C NMR is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing TMS as an internal standard.[11] The solution is transferred to a 5 mm NMR tube.[11] Spectra are acquired on a 400 MHz or 500 MHz spectrometer. Data processing involves Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy: A small amount of the neat liquid sample is placed on the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry: Mass spectra are obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI). The sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer. The mass analyzer scans a range of m/z values to detect the molecular ion and its fragments.
Workflow and Data Relationships
The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C11H15BrO | CID 14716142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. amherst.edu [amherst.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. rsc.org [rsc.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Bromo-4-(isopentyloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 1-Bromo-4-(isopentyloxy)benzene, a key intermediate in organic synthesis. The synthesis is achieved via a Williamson ether synthesis, reacting 4-bromophenol (B116583) with 1-bromo-3-methylbutane (B150244). This protocol offers a reliable method for producing this versatile building block, which is valuable for the development of novel pharmaceutical and agrochemical compounds. Included are tabulated data for reagents and the product, a step-by-step experimental procedure, and characterization data.
Introduction
This compound is an aromatic ether that serves as a valuable intermediate in the synthesis of more complex organic molecules.[1] Its structure, featuring a bromo-functionalized phenyl ring and an isopentyloxy side chain, allows for a variety of subsequent chemical transformations, making it a versatile building block in medicinal chemistry and materials science. The bromo-substituent can participate in a range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds. The isopentyloxy group can influence the lipophilicity and steric profile of a target molecule, which is of particular interest in drug design.
The synthesis of this compound is most commonly and efficiently achieved through the Williamson ether synthesis. This classic organic reaction involves the deprotonation of a phenol (B47542) by a weak base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.
Data Presentation
Table 1: Reagent and Product Properties
| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 4-Bromophenol | Starting Material | C₆H₅BrO | 173.01 | Off-white crystalline solid |
| 1-Bromo-3-methylbutane | Reagent | C₅H₁₁Br | 151.04 | Colorless liquid |
| Potassium Carbonate | Base | K₂CO₃ | 138.21 | White solid |
| N,N-Dimethylformamide | Solvent | C₃H₇NO | 73.09 | Colorless liquid |
| This compound | Product | C₁₁H₁₅BrO | 243.14 | Colorless liquid or white solid |
Table 2: Synthesis and Characterization Data for this compound
| Parameter | Value |
| Reaction | Williamson Ether Synthesis |
| Typical Yield | 83% |
| Purification Method | Silica (B1680970) Gel Column Chromatography |
| Appearance | Colorless liquid or white crystalline solid |
| Molecular Formula | C₁₁H₁₅BrO |
| Molecular Weight | 243.14 g/mol |
| ¹H NMR (CDCl₃) | |
| δ 7.38 (d, 2H) | Aromatic protons |
| δ 6.78 (d, 2H) | Aromatic protons |
| δ 3.92 (t, 2H) | -O-CH₂- |
| δ 1.85 (m, 1H) | -CH(CH₃)₂ |
| δ 1.68 (q, 2H) | -CH₂-CH(CH₃)₂ |
| δ 0.95 (d, 6H) | -CH(CH₃)₂ |
| ¹³C NMR (CDCl₃) | |
| δ 158.2 | C-O |
| δ 132.3 | C-Br |
| δ 116.4 | Ar-CH |
| δ 112.9 | Ar-CH |
| δ 67.2 | -O-CH₂- |
| δ 38.1 | -CH₂-CH(CH₃)₂ |
| δ 25.1 | -CH(CH₃)₂ |
| δ 22.6 | -CH(CH₃)₂ |
| IR (cm⁻¹) | |
| 2958, 2871 | C-H stretching (alkyl) |
| 1590, 1488 | C=C stretching (aromatic) |
| 1245 | C-O stretching (ether) |
| 1065 | C-Br stretching |
| Mass Spectrometry (m/z) | |
| 244, 242 | [M]⁺ |
| 174, 172 | [M - C₅H₁₀]⁺ |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established Williamson ether synthesis procedures.
Materials and Reagents:
-
4-Bromophenol
-
1-Bromo-3-methylbutane (Isopentyl bromide)
-
Potassium Carbonate (anhydrous, finely powdered)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 eq).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq) and anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Addition of Alkyl Halide: Stir the mixture at room temperature for 10-15 minutes. To this suspension, add 1-bromo-3-methylbutane (1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to 90 °C and maintain this temperature with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 10% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with deionized water (2 x volume of DMF) to remove residual DMF, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 5-10% ethyl acetate).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless liquid or white solid.
-
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Potential cross-coupling reactions of this compound.
References
Application Notes: Williamson Ether Synthesis for Aryl Alkyl Ethers
The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of both symmetrical and unsymmetrical ethers.[1][2] Developed by Alexander Williamson in 1850, this reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] For the synthesis of aryl alkyl ethers, the reaction involves the deprotonation of a phenol (B47542) (or a substituted phenol) to form a phenoxide ion, which then acts as a nucleophile. This phenoxide attacks a primary alkyl halide, displacing the halide and forming the ether linkage.[4]
The choice of reactants is critical for a successful synthesis. The reaction is most efficient with methyl or primary alkyl halides.[5] Secondary alkyl halides may lead to a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield the E2 elimination product, an alkene.[5][6] Phenols are sufficiently acidic to be deprotonated by moderately strong bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH).[3][7] Stronger bases like sodium hydride (NaH) can also be used, particularly for less reactive systems, but require anhydrous conditions.[5][6] The reaction is typically performed in polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF) to enhance the nucleophilicity of the phenoxide ion.[2][8]
Quantitative Data Summary
The following table summarizes various reaction conditions for the Williamson ether synthesis of aryl alkyl ethers, providing a comparative overview of different substrates and methodologies.
| Aryl Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acetaminophen | Iodoethane | K₂CO₃ | 2-Butanone (MEK) | 80 (Reflux) | 1 h | N/A | [9][10] |
| 4-Methylphenol | Chloroacetic Acid | 30% NaOH (aq) | Water | 90-100 | 30-40 min | N/A | [7] |
| Phenol Derivative | Primary Alkyl Halide | K₂CO₃ or Cs₂CO₃ | Acetonitrile | Room Temp. | 6 h | N/A | [11] |
| o-Nitrophenol | Diethylene Glycol Ditosylate | K₂CO₃ | DMF | 90 (Microwave) | 75 min | 84% | [12] |
| General Phenol | Alkyl Halide | Carbonate or Hydroxide | Acetonitrile, DMF | 50-100 | 1-8 h | 50-95% | [2][8] |
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of an aryl alkyl ether from a phenol and a primary alkyl halide.
Materials:
-
Phenol derivative (1.0 eq)
-
Primary alkyl halide (1.0 - 1.2 eq)
-
Base (e.g., anhydrous K₂CO₃, 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)
-
Organic extraction solvent (e.g., Diethyl ether or Ethyl acetate)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and purification
Procedure:
-
Reaction Setup:
-
Addition of Alkylating Agent:
-
Slowly add the primary alkyl halide (1.0-1.2 eq) to the suspension.
-
Attach a reflux condenser to the flask.
-
-
Reaction:
-
Heat the reaction mixture to a temperature between 50-100°C and maintain for 1-8 hours.[2][8] For many phenols, the reaction can also proceed at room temperature over a longer period (e.g., 6 hours).[11]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (the base and halide byproduct).[11]
-
Transfer the filtrate to a separatory funnel.
-
Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and then brine.[6][11] This removes any remaining inorganic impurities and residual DMF if used.
-
-
Isolation:
-
Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄).[6]
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude aryl alkyl ether.[6]
-
-
Purification:
-
Purify the crude product as necessary. Common methods include recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica (B1680970) gel.[6][11]
-
-
Characterization:
-
Characterize the final product by determining its melting point (if solid) and obtaining spectroscopic data (e.g., IR and NMR) to confirm its structure and purity.[9]
-
Visualizations
The following diagrams illustrate the key relationships and workflows in the Williamson ether synthesis for aryl alkyl ethers.
Caption: Figure 1: Sₙ2 Mechanism of the Williamson Ether Synthesis.
Caption: Figure 2: General Experimental Workflow for Aryl Alkyl Ether Synthesis.
References
- 1. studylib.net [studylib.net]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. books.rsc.org [books.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. byjus.com [byjus.com]
- 9. scribd.com [scribd.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. orgchemres.org [orgchemres.org]
Application Notes and Protocols: Direct Bromination of 1-(isopentyloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The direct bromination of 1-(isopentyloxy)benzene is a key electrophilic aromatic substitution reaction used to synthesize brominated alkoxybenzenes. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The isopentyloxy group (–OCH₂CH₂CH(CH₃)₂) is an activating substituent on the benzene (B151609) ring, meaning it increases the rate of electrophilic substitution compared to benzene itself. As an electron-donating group, it directs incoming electrophiles, such as a bromine cation (Br⁺), to the ortho and para positions.[3][4][5] Due to steric hindrance from the bulky isopentyloxy group, the para-substituted product, 1-bromo-4-(isopentyloxy)benzene, is typically the major isomer formed. Careful selection of reaction conditions is crucial to maximize the yield and regioselectivity of the desired product.[1][6]
Reaction Mechanism: Electrophilic Aromatic Substitution
The bromination of 1-(isopentyloxy)benzene proceeds via a two-step electrophilic aromatic substitution mechanism:[7][8]
-
Formation of the Electrophile and Attack: A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), polarizes the bromine molecule (Br₂), making one bromine atom highly electrophilic. The electron-rich π system of the 1-(isopentyloxy)benzene ring attacks this electrophilic bromine.[9] This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7]
-
Deprotonation and Aromaticity Restoration: A weak base, such as the FeBr₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the bromine. This restores the aromaticity of the ring, yielding the brominated product and regenerating the catalyst.[7][9]
Reaction Conditions for Bromination of Alkoxybenzenes
The following table summarizes various conditions reported for the bromination of activated aromatic systems, including alkoxybenzenes. These conditions can be adapted for the direct bromination of 1-(isopentyloxy)benzene.
| Brominating Agent | Catalyst / Additive | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Regioselectivity (para:ortho) |
| Br₂ | Fe or FeBr₃ | Dichloromethane (B109758) or Neat | 0 - RT | 1 - 4 h | Good to Excellent | High para selectivity |
| N-Bromosuccinimide (NBS) | Mandelic Acid | Water | Room Temperature | 1 - 2 h | Good | High para selectivity |
| N-Bromosuccinimide (NBS) | Silica (B1680970) Gel | Dichloromethane | Room Temperature | 30 min - 2 h | >90 | Predominantly para |
| Ammonium Bromide | Oxone® | Methanol or Water | Room Temperature | 5 - 30 min | Good to Excellent | High para selectivity |
| PIDA / AlBr₃ | - | Acetonitrile | Room Temperature | 30 min - 1 h | Excellent | High para selectivity |
Note: "RT" denotes room temperature. Yields and selectivity are general observations for activated arenes and may vary for 1-(isopentyloxy)benzene.
Experimental Protocols
Protocol 1: Bromination using Bromine and Iron Catalyst
This protocol is a classic and robust method for the bromination of activated aromatic rings.
Materials:
-
1-(isopentyloxy)benzene
-
Liquid Bromine (Br₂)
-
Iron filings (Fe) or Iron(III) bromide (FeBr₃)
-
Dichloromethane (CH₂Cl₂)
-
10% Sodium thiosulfate (B1220275) solution (Na₂S₂O₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for work-up and purification.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(isopentyloxy)benzene (1 equivalent) in dichloromethane.
-
Add a catalytic amount of iron filings or FeBr₃ (approx. 0.05 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in dichloromethane dropwise from the dropping funnel over 30 minutes. Maintain the temperature at 0 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, monitoring the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by slowly adding 10% sodium thiosulfate solution to destroy any unreacted bromine (the red-brown color will disappear).
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to separate the para and ortho isomers.
Protocol 2: Bromination using N-Bromosuccinimide (NBS) and an Acid Catalyst
This method uses a milder and easier-to-handle brominating agent than liquid bromine.[10]
Materials:
-
1-(isopentyloxy)benzene
-
N-Bromosuccinimide (NBS)
-
Mandelic Acid (catalyst)
-
Water or Acetonitrile
-
Diethyl ether or Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flask containing a stirred solution of 1-(isopentyloxy)benzene (1 equivalent) in water or acetonitrile, add mandelic acid (0.1 equivalents).
-
Add N-bromosuccinimide (1.1 equivalents) portion-wise over 15 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Extract the reaction mixture with diethyl ether or ethyl acetate (3 x volume of the reaction).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or distillation.
Visualizations
Caption: Experimental workflow for the direct bromination of 1-(isopentyloxy)benzene.
Safety Precautions
-
Bromine (Br₂): Highly corrosive, toxic, and causes severe burns. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N-Bromosuccinimide (NBS): Irritant. Avoid inhalation and contact with skin and eyes.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents in a fume hood.
-
Acids/Catalysts: Lewis acids like FeBr₃ and AlBr₃ are water-sensitive and corrosive. Handle with care.
References
- 1. Buy this compound [smolecule.com]
- 2. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. 1-Bromo-4-(pentyloxy)benzene|CAS 30752-18-2|Supplier [benchchem.com]
- 5. Propose a mechanism for the bromination of ethoxybenzene to give ... | Study Prep in Pearson+ [pearson.com]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 1-Bromo-4-(isopentyloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is instrumental in the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and protocols for the use of 1-Bromo-4-(isopentyloxy)benzene as a substrate in Suzuki cross-coupling reactions. The presence of the isopentyloxy group, an ether linkage, is generally well-tolerated in Suzuki reactions, making this substrate a valuable building block for the synthesis of various substituted biphenyl (B1667301) derivatives.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The cycle is initiated by the oxidative addition of the aryl halide, in this case, this compound, to a palladium(0) complex. This is followed by transmetalation, where the organic moiety from an organoboron reagent (such as a boronic acid or its ester) is transferred to the palladium(II) complex. This step is facilitated by a base. The final step is reductive elimination from the resulting diorganopalladium(II) complex, which yields the desired biaryl product and regenerates the catalytically active palladium(0) species.[1][2]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Suzuki cross-coupling of aryl bromides, including those structurally similar to this compound, with various arylboronic acids. This data can serve as a guide for optimizing the reaction conditions for specific applications.
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene (B28343)/EtOH/H₂O | 80 | 12-24 | >95 |
| 2 | 1-Bromo-4-propylsulfanylbenzene | Phenylboronic acid | PdCl₂(XPhos)₂ (2) | - | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 100 | 12-24 | 90-98 |
| 3 | 1-Bromo-4-(trichloromethyl)benzene | Phenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | CsF | 1,4-Dioxane | 100 | 12 | 85 |
| 4 | 1-Bromo-4-(1-octynyl)benzene | Phenylboronic acid | Pd-Catalyst II (1) | - | K₂CO₃ | H₂O/TBAB | 60 | - | 95 |
| 5 | Bromobenzene | Phenylboronic acid | PdFe₂O₄ (20 mg) | - | K₂CO₃ | Methanol/H₂O | 100 | - | 98 |
Experimental Protocols
The following are detailed protocols for performing Suzuki cross-coupling reactions with this compound. These protocols are based on established methods for similar aryl bromides and can be adapted as needed.[3][4]
Protocol 1: General Procedure using Palladium(II) Acetate (B1210297) and Triphenylphosphine (B44618)
This protocol is a general and robust method suitable for a wide range of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (15 mL), followed by brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Protocol 2: Procedure for Challenging Couplings using a Buchwald Ligand
This protocol is recommended for less reactive arylboronic acids or when higher yields are desired, utilizing a more active catalyst system.
Materials:
-
This compound
-
Arylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (B84403) (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.5 mmol, 1.5 equiv.), and cesium carbonate (2.0 mmol, 2.0 equiv.) or potassium phosphate (2.0 mmol, 2.0 equiv.) to a dry Schlenk flask containing a magnetic stir bar.
-
Catalyst and Ligand Addition: In a separate vial, pre-mix Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.03 mmol, 3 mol%) in anhydrous 1,4-dioxane (2 mL). Add this catalyst solution to the Schlenk flask.
-
Solvent Addition: Add additional anhydrous 1,4-dioxane (3 mL) and degassed water (1 mL) to the flask.
-
Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 10-15 minutes by bubbling the gas through the reaction mixture.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki cross-coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-4-(isopentyloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This powerful transformation is widely employed in the pharmaceutical and materials science industries due to its broad substrate scope and tolerance of various functional groups.[2] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 1-bromo-4-(isopentyloxy)benzene, a key intermediate in the synthesis of a variety of organic molecules. The presence of the electron-donating isopentyloxy group can influence the reactivity of the aryl bromide, making the careful selection of reaction conditions important for achieving high yields.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.[2] The generally accepted catalytic cycle proceeds through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to generate a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl amine product is formed via reductive elimination from the palladium-amido complex, which also regenerates the Pd(0) catalyst, allowing the cycle to continue.[4]
Data Presentation: Typical Reaction Conditions
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of aryl bromides, including those with electron-donating groups similar to the isopentyloxy substituent. These conditions can serve as a starting point for the optimization of the amination of this compound.
Table 1: Reaction Conditions for Amination with Primary Amines
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%) | Pd₂(dba)₃ is often preferred for its air stability. |
| Ligand | XPhos (2-4 mol%) or RuPhos (2-4 mol%) | Bulky, electron-rich phosphine ligands are generally effective. |
| Base | NaOtBu (1.4-2.0 equiv) or K₃PO₄ (1.4-2.0 equiv) | Sodium tert-butoxide is a strong, commonly used base. K₃PO₄ is a milder alternative. |
| Solvent | Toluene or Dioxane (anhydrous, deoxygenated) | Toluene is a common solvent for these reactions. |
| Temperature | 80-110 °C | The optimal temperature may vary depending on the specific amine. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or GC-MS. |
Table 2: Reaction Conditions for Amination with Secondary Amines
| Parameter | Condition | Notes |
| Palladium Precatalyst | [Pd(allyl)Cl]₂ (1-2 mol%) or Pd₂(dba)₃ (1-2 mol%) | A variety of palladium sources can be effective. |
| Ligand | Xantphos (2-4 mol%) or DavePhos (2-4 mol%) | The choice of ligand can be critical for successful coupling with secondary amines. |
| Base | K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) | Carbonate bases are often suitable for couplings with secondary amines. |
| Solvent | 1,4-Dioxane or Toluene (anhydrous, deoxygenated) | The choice of solvent can influence reaction rates and yields. |
| Temperature | 100-120 °C | Higher temperatures may be required for less reactive amines. |
| Reaction Time | 18-24 hours | Monitoring the reaction is crucial for determining completion. |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound. Optimization may be necessary for specific amine coupling partners.
Protocol 1: Amination with a Primary Amine
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.
-
Add this compound to the reaction vessel.
-
Seal the Schlenk tube and evacuate and backfill with inert gas three times.
-
Via syringe, add the primary amine followed by anhydrous toluene.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-alkyl-4-(isopentyloxy)aniline.
Protocol 2: Amination with a Secondary Amine
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
[Pd(allyl)Cl]₂ (2 mol%)
-
Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Sealed reaction vial
Procedure:
-
In a glovebox or under a stream of inert gas, add [Pd(allyl)Cl]₂, Xantphos, and K₂CO₃ to a dry reaction vial containing a magnetic stir bar.
-
Add this compound to the vial.
-
Add the secondary amine, followed by anhydrous 1,4-dioxane.
-
Seal the vial tightly with a screw cap containing a PTFE septum.
-
Heat the reaction mixture in a preheated oil bath or heating block to 110 °C with vigorous stirring.
-
Monitor the reaction until the starting material is consumed as determined by TLC or GC-MS (typically 18-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired N,N-dialkyl-4-(isopentyloxy)aniline.
Visualizations
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
Caption: Simplified Catalytic Cycle of Buchwald-Hartwig Amination.
References
Application Notes and Protocols: Heck and Sonogashira Couplings of Aryl Bromides in Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Heck and Sonogashira coupling reactions are cornerstone methodologies in modern organic synthesis, providing powerful and versatile tools for the formation of carbon-carbon bonds. These reactions are particularly crucial in the pharmaceutical industry for the construction of complex molecular architectures from readily available aryl bromides. The ability to couple aryl bromides with alkenes (Heck reaction) and terminal alkynes (Sonogashira reaction) under relatively mild conditions and with high functional group tolerance has made them indispensable in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[1][2][3] This document provides detailed application notes, experimental protocols, and comparative data for the use of Heck and Sonogashira couplings with aryl bromides in a drug discovery and development context.
Heck Coupling of Aryl Bromides: Applications and Protocols
The Heck reaction facilitates the synthesis of substituted alkenes through the palladium-catalyzed coupling of an aryl halide with an alkene.[3][4] This transformation is widely employed in the synthesis of various pharmaceutical agents, including the anti-inflammatory drug Naproxen and the oncology drug Axitinib (B1684631).[5][6][7][8]
Applications in Drug Synthesis
-
Naproxen: A widely used non-steroidal anti-inflammatory drug (NSAID), Naproxen, can be synthesized using a Heck coupling reaction between 2-bromo-6-methoxynaphthalene (B28277) and ethylene.[5][9] This key step efficiently constructs the core structure of the molecule.[2]
-
Axitinib: This kinase inhibitor, used for the treatment of renal cell carcinoma, is synthesized via a manufacturing process that includes a Heck reaction as a pivotal bond-forming step.[10][11] A chemoselective Heck coupling of 3-bromoindazoles is a key transformation in the synthesis of this drug.[7][8]
-
Pharmaceutical Intermediates: The Heck reaction is extensively used to produce key intermediates for various drug candidates. For example, the coupling of aryl bromides with acrylates is a common strategy to synthesize cinnamate (B1238496) derivatives, which are precursors to a wide range of biologically active molecules.[4]
Quantitative Data for Heck Coupling of Aryl Bromides
| Aryl Bromide Substrate | Alkene Partner | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / NHC precursor | 1 | K₂CO₃ | H₂O/DMF | 80 | 4 | 95 | [7] |
| 4-Bromoanisole | 2-Ethylhexyl acrylate (B77674) | Pd(OAc)₂ / N-phenyl urea | 1 | NaHCO₃ | Ionic Liquid | 180 | 12 | 92 | [12] |
| 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat®40 | 1 | AcONa | DMF | 105 | 5.5 | 90+ | [1][13] |
| 2-Bromo-6-methoxynaphthalene | Ethylene | Pd(OAc)₂ / BuPAd₂ | 0.5 | NEt₃ | - | - | - | 90 | [9] |
| 3-Bromo-1-methyl-1H-indazole | n-Butyl acrylate | Pd₂(dba)₃ / SPhos | 2 | K₃PO₄ | Dioxane | 100 | - | 53 | [7] |
NHC = N-Heterocyclic Carbene; dba = dibenzylideneacetone; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl
Experimental Protocols
Protocol 1: Synthesis of a Cinnamate Intermediate via Heck Coupling [4]
This protocol describes a general procedure for the Heck coupling of an aryl bromide with an acrylate, a common transformation in the synthesis of pharmaceutical intermediates.
Materials:
-
Aryl bromide (1.0 equiv)
-
Methyl acrylate (5.0 equiv)
-
Triethylamine (B128534) (TEA) (1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.1 equiv)
-
Tri(o-tolyl)phosphine (P(o-Tolyl)₃) (0.1 equiv)
-
Acetonitrile (anhydrous)
Procedure:
-
To a dry reaction vessel, add the aryl bromide, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous acetonitrile, followed by triethylamine and methyl acrylate via syringe.
-
Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.
-
Heat the mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 5 hours), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cinnamate derivative.
Protocol 2: Green Heck Reaction for the Synthesis of a Trisubstituted Alkene Intermediate [1][13]
This protocol outlines a more environmentally friendly approach using a supported catalyst and microwave heating.
Materials:
-
Aryl bromide (100 mg, 1.0 equiv)
-
Alkene (e.g., ethyl crotonate) (1.0 equiv)
-
Tetraethylammonium (B1195904) chloride (Et₄NCl) (3.0 equiv)
-
Sodium acetate (AcONa) (2.5 equiv)
-
Pd EnCat® 40 (0.8 mol%)
Procedure:
-
In a 10 mL microwave vial, combine the aryl bromide, tetraethylammonium chloride, sodium acetate, and Pd EnCat® 40.
-
Add ethanol (2 mL) to disperse the reagents.
-
Add the alkene to the mixture.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 140°C for 30 minutes with high magnetic stirring.
-
After cooling, the supported catalyst can be recovered by filtration.
-
The filtrate is then concentrated and the product purified by standard methods such as column chromatography.
Sonogashira Coupling of Aryl Bromides: Applications and Protocols
The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[1][14] Copper-free variations have also been developed. This reaction is instrumental in the synthesis of numerous pharmaceuticals, including the anti-psoriasis drug Tazarotene and an intermediate for the anti-cancer drug Erlotinib.[12][15]
Applications in Drug Synthesis
-
Tazarotene: This retinoid prodrug is used for the treatment of psoriasis and acne. Its synthesis involves a Sonogashira coupling to create the key acetylenic linkage.[12][16]
-
Erlotinib Intermediate: A crucial step in the synthesis of the tyrosine kinase inhibitor Erlotinib is the Sonogashira coupling of 3-bromoaniline (B18343) with 2-methyl-3-butyn-2-ol (B105114) to produce 2-methyl-4-(3-aminophenyl)-3-butyn-2-ol.[15][17][18]
-
Drug Discovery Scaffolds: The Sonogashira reaction is widely used to generate libraries of compounds with diverse alkynyl substitutions for screening in drug discovery programs.[19]
Quantitative Data for Sonogashira Coupling of Aryl Bromides
| Aryl Bromide Substrate | Alkyne Partner | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromoaniline | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / P(p-tol)₃ | - | DBU | THF | - | - | High | [15] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | 2.5 (Pd) | Et₃N | DMF | 100 | 3 | 96 | [20] |
| 4-Iodotoluene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | - | - | - | - | - | - | [21] |
| Various Aryl Bromides | Terminal Alkynes | NiCl₂ / 1,10-phenanthroline | 10 (Ni) | K₃PO₄ | DMAc | 100 | 12 | up to 98% | [22] |
| Aryl Bromides | Terminal Alkynes | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | - | - | - | RT | - | - | [14] |
DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; DMAc = N,N-Dimethylacetamide; RT = Room Temperature
Experimental Protocols
Protocol 3: Traditional Copper-Cocatalyzed Sonogashira Coupling [4]
This protocol details a standard procedure for the Sonogashira coupling of an aryl bromide with a terminal alkyne using a palladium/copper catalyst system.
Materials:
-
Aryl bromide (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02-0.05 equiv)
-
Copper(I) iodide (CuI) (0.04-0.10 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-5 equiv)
-
Anhydrous, degassed solvent (e.g., THF, Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Stir the reaction mixture at room temperature or heat to 50-80°C, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Copper-Free Sonogashira Coupling [19]
This protocol provides an alternative for substrates that may be sensitive to copper or to avoid potential issues with copper-catalyzed side reactions like alkyne homocoupling.
Materials:
-
Aryl bromide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 2-MeTHF)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine the aryl bromide, palladium catalyst, and base.
-
Add the anhydrous, degassed solvent followed by the terminal alkyne.
-
Thoroughly degas the reaction mixture.
-
Stir the reaction at the appropriate temperature (ranging from room temperature to 100°C), monitoring by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the general workflows for the Heck and Sonogashira coupling reactions.
Caption: General experimental workflow for a Heck coupling reaction.
Caption: General experimental workflow for a Sonogashira coupling reaction.
Conclusion
The Heck and Sonogashira coupling reactions are robust and highly valuable transformations for the synthesis of complex molecules from aryl bromides. Their broad applicability and functional group tolerance have cemented their roles in both academic research and industrial-scale pharmaceutical production. The provided application notes and protocols offer a starting point for researchers to leverage these powerful reactions in their drug discovery and development endeavors. Careful optimization of catalysts, ligands, and reaction conditions for specific substrates remains a key aspect of achieving high efficiency and yields in these transformations.
References
- 1. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 8. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US9580406B2 - Processes for the preparation of axitinib - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. arodes.hes-so.ch [arodes.hes-so.ch]
- 19. books.rsc.org [books.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. scribd.com [scribd.com]
- 22. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formation of 4-(Isopentyloxy)phenylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are indispensable tools in organic synthesis, enabling the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. This document provides detailed application notes and a comprehensive protocol for the formation of the Grignard reagent from 1-Bromo-4-(isopentyloxy)benzene, yielding 4-(isopentyloxy)phenylmagnesium bromide. This specific organometallic reagent is a valuable intermediate for introducing the 4-(isopentyloxy)phenyl moiety into various molecular scaffolds. This functional group is of significant interest in medicinal chemistry and materials science due to its potential to modulate lipophilicity, influence molecular packing in liquid crystals, and serve as a key building block for pharmacologically active compounds.
The successful formation of this Grignard reagent is highly contingent on maintaining strictly anhydrous conditions, as these organomagnesium compounds are potent bases that readily react with protic species such as water.[1][2] The ether linkage within the starting material is generally stable under the reaction conditions, allowing for the selective formation of the desired Grignard reagent.
Key Applications in Research and Development
The 4-(isopentyloxy)phenylmagnesium bromide reagent serves as a versatile precursor in the synthesis of a variety of functional molecules:
-
Medicinal Chemistry: The 4-(isopentyloxy)phenyl scaffold is a component of various bioactive molecules. For instance, analogues of the breast cancer drug Tamoxifen incorporating alkoxyphenyl groups have been synthesized to explore their structure-activity relationships.[3][4] The isopentyloxy group can enhance the lipophilicity of a drug candidate, potentially improving its membrane permeability and pharmacokinetic profile.
-
Materials Science: Long-chain alkoxy groups are crucial in the design of liquid crystals.[5][6][7] The 4-(isopentyloxy)phenyl moiety can be incorporated into molecules to induce or modify their liquid crystalline properties, making this Grignard reagent a valuable tool for the synthesis of new materials for display technologies and other optoelectronic applications.
-
Organic Synthesis: As a potent nucleophile, 4-(isopentyloxy)phenylmagnesium bromide reacts with a wide range of electrophiles, including aldehydes, ketones, esters, and nitriles, to form new carbon-carbon bonds. This allows for the construction of more complex molecular architectures from simple precursors.
Data Presentation: Typical Reaction Parameters
While specific quantitative data for the Grignard reagent formation from this compound is not extensively reported in the literature, the following table summarizes typical reaction conditions and expected outcomes based on protocols for analogous 4-alkoxybromobenzenes.[1][2][8]
| Parameter | Value / Range | Notes |
| Grignard Formation | ||
| Solvent | Anhydrous Diethyl Ether or THF | Essential for stabilization of the Grignard reagent. |
| Magnesium | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the aryl bromide. |
| Activation Method | Iodine crystal, 1,2-dibromoethane | Crucial for removing the passivating magnesium oxide layer. |
| Initiation Temperature | Room temperature to gentle reflux | The reaction is exothermic and may require initial gentle warming to start.[1] |
| Reaction Time | 1 - 3 hours | Completion is often indicated by the disappearance of magnesium turnings.[1] |
| Expected Yield | 80 - 95% | Yields are highly dependent on maintaining strictly anhydrous conditions.[2] |
| Reaction with Electrophile | ||
| Electrophile | 1.0 equivalent | To be added slowly to the Grignard reagent solution. |
| Reaction Temperature | 0 °C to room temperature | Initial cooling is recommended to control the exothermic reaction. |
| Reaction Time | 30 minutes - 2 hours | Monitored by TLC or other appropriate analytical methods. |
| Work-up | Saturated aq. NH₄Cl or dilute HCl | To quench the reaction and protonate the resulting alkoxide. |
| Expected Product Yield | 60 - 85% | Dependent on the nature of the electrophile and reaction conditions. |
Experimental Protocols
A. Formation of 4-(Isopentyloxy)phenylmagnesium Bromide
This protocol details the formation of the Grignard reagent from this compound. All operations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials and Reagents:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether (or THF)
-
Iodine crystal (or 1,2-dibromoethane)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine to activate the magnesium surface. The purple color of the iodine will fade as it reacts with the magnesium.
-
Initiation of Reaction: Add a small amount of anhydrous diethyl ether to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (approximately 10%) of this solution to the magnesium suspension.
-
Grignard Formation: The reaction should initiate within a few minutes, as evidenced by the disappearance of the iodine color, gentle refluxing of the ether, and the formation of a cloudy, grayish solution. If the reaction does not start, gentle warming with a heat gun or a warm water bath may be applied.
-
Completion of Reaction: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting grayish-brown solution is the Grignard reagent, which should be used immediately in the next step.
B. Reaction with an Electrophile (Example: Benzaldehyde)
This protocol describes the reaction of the prepared Grignard reagent with an aldehyde to form a secondary alcohol.
Materials and Reagents:
-
Solution of 4-(isopentyloxy)phenylmagnesium bromide in diethyl ether (from Protocol A)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Separatory funnel
-
Standard glassware for extraction and purification
Procedure:
-
Addition of Electrophile: Prepare a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous solution of ammonium chloride to quench the reaction and protonate the resulting alkoxide.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired secondary alcohol.
Visualizations
// Reactants ArylBromide [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Magnesium [label="Mg", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Solvent [label="Anhydrous Ether/THF", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];
// Intermediate Grignard [label="4-(Isopentyloxy)phenylmagnesium\nbromide", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges ArylBromide -> Grignard [arrowhead=vee, color="#34A853"]; Magnesium -> Grignard [arrowhead=vee, color="#34A853"]; Solvent -> Grignard [style=dashed, arrowhead=none, color="#5F6368"]; } dot Figure 1. Reaction scheme for the formation of 4-(isopentyloxy)phenylmagnesium bromide.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Setup [label="Apparatus Setup\n(Flame-dried, Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mg_Activation [label="Magnesium Activation\n(Iodine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Initiation [label="Initiation\n(Add ~10% Aryl Bromide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Addition [label="Slow Addition of\nRemaining Aryl Bromide", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction Completion\n(Stir 1-2h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grignard_Ready [label="Grignard Reagent Ready for Use", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Add_Electrophile [label="Add Electrophile\n(e.g., Benzaldehyde) at 0°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Aqueous Workup\n(Quenching with aq. NH4Cl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Extraction and Purification", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Final Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Setup [color="#4285F4"]; Setup -> Mg_Activation [color="#4285F4"]; Mg_Activation -> Initiation [color="#4285F4"]; Initiation -> Addition [color="#4285F4"]; Addition -> Reaction [color="#4285F4"]; Reaction -> Grignard_Ready [color="#4285F4"]; Grignard_Ready -> Add_Electrophile [color="#34A853"]; Add_Electrophile -> Workup [color="#34A853"]; Workup -> Purification [color="#34A853"]; Purification -> Product [color="#34A853"]; } dot Figure 2. General experimental workflow for Grignard reagent formation and subsequent reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of Natural-Product-Like Molecules with Over Eighty Distinct Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 1-Bromo-4-(isopentyloxy)benzene in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 1-Bromo-4-(isopentyloxy)benzene as a versatile building block in the synthesis of pharmaceutical intermediates. This document outlines key chemical transformations, provides detailed experimental protocols for common reactions, and presents quantitative data to facilitate research and development in medicinal chemistry.
Introduction
This compound is an aromatic organic compound featuring a bromine atom and an isopentyloxy group attached to a benzene (B151609) ring.[1] Its molecular formula is C₁₁H₁₅BrO, and it has a molecular weight of 243.14 g/mol .[2] The presence of the bromine atom makes it an excellent substrate for a variety of cross-coupling reactions, which are fundamental in the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). The isopentyloxy group can enhance the lipophilicity of derivative molecules, a crucial factor in modulating the pharmacokinetic properties of drug candidates.[3] This building block is instrumental in the synthesis of intermediates for a range of therapeutic areas, including but not limited to, antiviral, anticancer, and anti-inflammatory agents.
Key Synthetic Applications and Reaction Protocols
This compound is primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are pivotal in the assembly of pharmaceutical scaffolds.
Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl structures that are prevalent in many pharmaceuticals.[4][5] In this reaction, this compound is coupled with an arylboronic acid in the presence of a palladium catalyst and a base.
General Reaction Scheme:
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%), followed by a degassed solvent system such as a mixture of toluene (B28343), ethanol, and water.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to yield the desired 4-(isopentyloxy)biaryl derivative.
Data Presentation:
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of analogous aryl bromides, providing a baseline for the synthesis of 4-(isopentyloxy)biaryl derivatives.
| Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-(1-octynyl)benzene | Phenylboronic acid | Pd-catalyst II (1) | K₂CO₃ | Water/TBAB | 60 | 2 | 95 |
| 1-Bromo-4-(1-octynyl)benzene | 3-Chlorophenylboronic acid | Pd-catalyst II (1) | K₂CO₃ | Water/TBAB | 60 | 2 | 94 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | GO@NHC-Pd | K₂CO₃ | H₂O/EtOH | 80 | 0.5 | 98 |
Note: Yields are based on reactions with structurally similar compounds and may require optimization for this compound.[6][7]
Logical Workflow for Suzuki-Miyaura Coupling:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination for N-Aryl Amine Synthesis
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl amines, which are common moieties in pharmaceutical compounds.[8][9] This reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.
General Reaction Scheme:
Experimental Protocol:
A general procedure for the Buchwald-Hartwig amination of this compound is as follows:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), a palladium precatalyst such as Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%), a phosphine ligand like 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%), and a base such as sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (5 mL) via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the desired N-(4-(isopentyloxy)phenyl)amine derivative.
Data Presentation:
The following table presents typical reaction conditions and yields for the Buchwald-Hartwig amination of analogous aryl bromides, which can be used as a starting point for optimization.
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] (0.18 mmol) | (±)-BINAP (0.35 mmol) | NaOtBu | Toluene | 80 | 4 | 60 |
| 4-Bromobenzotrifluoride | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 24 | >95 (GC) |
Note: Yields are based on reactions with structurally similar compounds and may require optimization for this compound.[8][9]
Logical Workflow for Buchwald-Hartwig Amination:
Caption: Experimental workflow for Buchwald-Hartwig amination.
Synthesis of Pharmaceutical Intermediates: A Hypothetical Pathway
Signaling Pathway Context:
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure. Angiotensin II, a key effector molecule in this pathway, binds to the AT₁ receptor, leading to vasoconstriction and an increase in blood pressure. Biphenyl-containing molecules can act as antagonists at this receptor, blocking the action of angiotensin II and thereby lowering blood pressure.
Caption: Simplified Renin-Angiotensin System signaling pathway.
Conclusion
This compound serves as a valuable and versatile intermediate in pharmaceutical synthesis. Its utility in forming key C-C and C-N bonds through well-established methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination makes it a crucial building block for the creation of complex molecular structures with potential therapeutic applications. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this compound in drug discovery and development.
References
- 1. Buy this compound [smolecule.com]
- 2. This compound | C11H15BrO | CID 14716142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-4-(pentyloxy)benzene|CAS 30752-18-2|Supplier [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Note: High-Throughput Screening for Novel Acetolactate Synthase (ALS) Inhibitors
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction
Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a crucial enzyme found in plants and microorganisms but not in animals.[1][2] It catalyzes the initial step in the biosynthesis of essential branched-chain amino acids: valine, leucine, and isoleucine.[1][3] This makes ALS an ideal target for herbicides that can offer high efficacy against weeds at low application rates with minimal mammalian toxicity.[4][5] Several classes of commercial herbicides, including sulfonylureas (SUs), imidazolinones (IMIs), and triazolopyrimidines, function by inhibiting ALS.[1][2] This application note provides a detailed protocol for a robust, colorimetric-based high-throughput screening (HTS) assay designed to identify novel chemical compounds that inhibit ALS activity.
Principle of the Assay
The in vitro HTS assay for ALS inhibitors is a colorimetric method that quantifies the enzymatic activity of ALS.[6] The enzyme catalyzes the condensation of two pyruvate (B1213749) molecules to form 2-acetolactate.[7] The reaction is stopped, and the product, 2-acetolactate, is decarboxylated to acetoin (B143602) by the addition of acid.[6] Acetoin then reacts with creatine (B1669601) and α-naphthol to form a red-colored complex. The intensity of this color, measured spectrophotometrically at 525 nm, is directly proportional to the ALS enzyme activity.[6] A reduction in color intensity in the presence of a test compound indicates inhibition of the enzyme.
Experimental Workflow
The HTS workflow is designed for efficiency and automation, moving from a primary screen of a large compound library to secondary validation and potency determination of initial "hits."
References
- 1. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 2. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 3. Isolation and characterization of plant genes coding for acetolactate synthase, the target enzyme for two classes of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mutations in the acetolactate synthase (ALS) enzyme affect shattercane (Sorghum bicolor) response to ALS-inhibiting herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Acetolactate Synthase (ALS) Activity Assay Kit - Profacgen [profacgen.com]
Application Notes & Protocols: Development of Liquid Crystals Using Benzene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzene (B151609) and its derivatives are fundamental building blocks in the synthesis of thermotropic liquid crystals, particularly calamitic (rod-shaped) mesogens. The rigid nature of the benzene ring provides the necessary structural anisotropy, which, when combined with flexible terminal chains and appropriate linking groups, leads to the formation of mesophases (e.g., nematic, smectic) upon thermal transitions. These materials are critical for applications ranging from liquid crystal displays (LCDs) to advanced optical sensors and have potential in drug delivery systems.[1][2][3] This document provides detailed protocols for the synthesis and characterization of benzene-based liquid crystals and summarizes key quantitative data to guide development.
Molecular Design and Structure-Property Relationships
The mesomorphic properties of liquid crystals derived from benzene are highly dependent on their molecular architecture. The key components influencing the type of mesophase and the transition temperatures are the rigid core, linking groups, and terminal flexible chains.[2][4]
-
Rigid Core: Typically composed of one or more benzene rings, providing the essential rigidity and linearity to the molecule.[2][5] The number and connection of these rings are critical.
-
Linking Groups: Groups like esters (-COO-), imines (-CH=N-), and azo groups (-N=N-) connect the benzene rings, maintaining the rod-like shape and influencing the molecule's polarity and thermal stability.[1][6]
-
Terminal Groups: Flexible alkyl or alkoxy chains (-CnH2n+1 or -OCnH2n+1) are attached to the ends of the rigid core. The length of these chains significantly affects the melting point and the stability of the mesophase.[7][8] Longer chains tend to promote smectic phases.
Experimental Protocols
This protocol describes a general procedure for synthesizing a calamitic liquid crystal containing benzene rings linked by a chalcone (B49325) and an ester group, adapted from methodologies for similar structures.[1][6]
Objective: To synthesize 4-((E)-3-(4-(decyloxy)phenyl)acryloyl)phenyl 4-methoxybenzoate.
Materials:
-
Alkyl bromide (e.g., 1-bromodecane)
-
Potassium carbonate (K2CO3)
-
N,N-dimethylformamide (DMF)
-
4-hydroxy acetophenone (B1666503)
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH)
-
4-methoxybenzoyl chloride
-
Pyridine
Procedure:
-
Synthesis of 4-(decyloxy)benzaldehyde (Intermediate 1):
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in DMF, add anhydrous K2CO3 (1.5 eq) and stir for 15 minutes.
-
Add 1-bromodecane (B1670165) (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 24-30 hours, monitoring completion by TLC.[6]
-
After completion, pour the mixture into ice-cold water. The solid product is filtered, washed, and recrystallized from ethanol.
-
-
Synthesis of 4'-hydroxychalcone (B163465) (Intermediate 2):
-
Dissolve 4-hydroxy acetophenone (1.0 eq) and the synthesized 4-(decyloxy)benzaldehyde (1.0 eq) in ethanol.
-
Add an aqueous solution of NaOH and stir the mixture at room temperature for 12-24 hours.
-
Neutralize the reaction mixture with dilute HCl to precipitate the chalcone product.
-
Filter, wash with water, and recrystallize from a suitable solvent.
-
-
Esterification (Final Product):
-
Dissolve the 4'-hydroxychalcone (1.0 eq) in dry pyridine.
-
Cool the solution in an ice bath and slowly add 4-methoxybenzoyl chloride (1.1 eq).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Pour the mixture into a mixture of ice and concentrated HCl to precipitate the final product.
-
Filter the solid, wash thoroughly with water, and purify by column chromatography or recrystallization.
-
Objective: To determine the phase transition temperatures and identify the mesophases of the synthesized compound.
1. Polarized Optical Microscopy (POM):
-
Place a small sample of the synthesized compound on a clean glass slide and cover with a coverslip.
-
Position the slide on a hot stage attached to a polarized light microscope.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) and observe the changes in texture.
-
The transition from a crystalline solid to a liquid crystal phase (e.g., nematic) is marked by the appearance of a characteristic texture (e.g., threaded or Schlieren).[1][7]
-
Continue heating until the sample becomes completely dark, indicating the transition to the isotropic liquid phase (clearing point).
-
Record the temperatures for all observed transitions.
-
Slowly cool the sample from the isotropic phase and record the transition temperatures again to check for enantiotropic or monotropic behavior.[7]
2. Differential Scanning Calorimetry (DSC):
-
Seal a small amount of the sample (3-5 mg) in an aluminum DSC pan.
-
Place the pan in the DSC instrument alongside an empty reference pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. Endothermic peaks correspond to phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic).[8]
-
Cool the sample at the same rate and record the corresponding exothermic peaks.
-
The peak temperature provides the transition temperature, and the area under the peak corresponds to the enthalpy change (ΔH) of the transition.[8]
Quantitative Data Summary
The tables below summarize representative thermal data for homologous series of liquid crystals containing three benzene rings, demonstrating the effect of terminal substituents and alkoxy chain length on mesomorphic properties.
Table 1: Phase Transition Temperatures for Series I with Varying Terminal Group (X) [8][9]
Structure: Alkoxy-Ph-COO-Ph-N=CH-Ph-X
| Compound (n=12) | X | Cr-SmA (°C) | SmA-N (°C) | N-I (°C) | Mesomorphic Range (ΔT °C) |
| I12a | -NO₂ | 145.4 | 198.7 | 240.5 | 95.1 |
| I12b | -F | - | - | 190.1 | - |
| I12c | -Cl | 136.2 | 194.2 | 225.8 | 89.6 |
| I12d | -OCH₃ | 142.1 | 210.5 | 245.3 | 103.2 |
| I12e | -N(CH₃)₂ | 175.3 | 224.1 | 248.1 | 72.8 |
Cr = Crystal, SmA = Smectic A, N = Nematic, I = Isotropic. Data obtained from heating scans.
Table 2: Transition Temperatures (°C) and Enthalpies (kJ/mol) for Series I12e [8]
| Transition | Temperature (°C) | Enthalpy (ΔH, kJ/mol) | Entropy (ΔS/R) |
| Cr → SmA | 175.3 | 31.25 | 7.99 |
| SmA → N | 224.1 | 1.88 | 0.42 |
| N → I | 248.1 | 0.87 | 0.19 |
Conclusion
The development of liquid crystals from benzene derivatives offers a versatile platform for creating materials with tailored mesomorphic properties. By systematically modifying the molecular structure—specifically the length of the terminal alkoxy chains and the nature of the linking and terminal polar groups—researchers can precisely control the phase behavior, transition temperatures, and thermal stability.[4][8] The protocols and data presented here provide a foundational guide for the rational design, synthesis, and characterization of novel benzene-based liquid crystalline materials for advanced technological and biomedical applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. ijestr.org [ijestr.org]
- 4. mdpi.com [mdpi.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a critical reaction in synthetic organic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This reaction is of particular importance in medicinal chemistry and drug development for the synthesis of a wide array of pharmaceutical compounds and complex molecular scaffolds.[1][2][3][4] The SNAr reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[5][6][7][8][9] The subsequent departure of a leaving group restores the aromaticity of the ring, yielding the substituted product.[6][8]
The key to a successful SNAr reaction lies in the electronic nature of the aromatic substrate. The presence of one or more strong electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or carbonyl groups, positioned ortho or para to the leaving group is essential for activating the ring towards nucleophilic attack.[5][10][11][12] This electronic arrangement stabilizes the negatively charged Meisenheimer intermediate, thereby facilitating the reaction.[5][10][13][14]
Signaling Pathway and Mechanism
The generally accepted mechanism for the SNAr reaction is a two-step addition-elimination process.
-
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted.[5][9][15]
-
Leaving Group Elimination: The aromaticity is restored by the elimination of the leaving group.[9][15]
The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[16]
General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Data Presentation: Reaction Conditions and Yields
The efficiency of SNAr reactions is highly dependent on the substrate, nucleophile, solvent, base, and temperature. The following table summarizes typical reaction conditions and yields for the SNAr of various activated aryl halides.
| Aryl Halide Substrate | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 2-Chloro-5-nitropyridine (B43025) | Benzylamine (B48309) | Isopropanol (B130326)/Water (1:1) | - | 80 | 2 | >95 |
| 2-Chloro-5-nitropyridine | Morpholine | Ethanol | Triethylamine | Reflux | 3 | 92 |
| 2-Fluoropyridine | Morpholine | tert-Amyl alcohol | KOtBu | 110 | - | High |
| 1-Fluoro-2,4-dinitrobenzene | Aniline | Ethanol | K₂CO₃ | Reflux | 8-24 | ~90 |
| Methyl 2-chloro-4-nitrobenzoate | Piperidine | Ethanol | - | Reflux | 6 | High |
| Methyl 4-fluoro-3-nitrobenzoate | Benzylamine | DMF | K₂CO₃ | 80 | 4 | 85-95 |
| 2,4-Dinitrochlorobenzene | Methoxide | Methanol | - | 50 | 1 | >98 |
| 4-Chloronitrobenzene | Hydroxide | Water | NaOH | 130 | - | High |
Experimental Protocols
General Experimental Workflow
A typical experimental workflow for conducting an SNAr reaction involves the following steps:
Typical experimental workflow for an SNAr reaction.
Protocol 1: SNAr Reaction of 2-Chloro-5-nitropyridine with a Primary Amine[6]
This protocol describes the reaction of 2-chloro-5-nitropyridine with benzylamine.
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Benzylamine (1.0 equiv)
-
Isopropanol (IPA)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 equiv) in a 1:1 mixture of isopropanol and water to achieve a concentration of approximately 0.2 M.
-
Add the primary amine (e.g., benzylamine, 1.0 equiv) to the solution at room temperature with stirring.
-
Heat the reaction mixture to 80 °C and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using 15% ethyl acetate in hexane (B92381) as the eluent) to yield the pure product.
Protocol 2: SNAr Reaction of Methyl 4-fluoro-3-nitrobenzoate with Benzylamine[8]
This protocol details the reaction between an activated aryl fluoride (B91410) and a primary amine using a carbonate base.
Materials:
-
Methyl 4-fluoro-3-nitrobenzoate (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl 4-fluoro-3-nitrobenzoate in DMF, add benzylamine and potassium carbonate.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: SNAr Reaction of an Aryl Halide with an Alcohol[13][17]
This protocol outlines the synthesis of an aryl ether via an SNAr reaction.
Materials:
-
Activated aryl halide (e.g., 1-chloro-2,4-dinitrobenzene) (1.0 equiv)
-
Alcohol (e.g., ethanol) (1.0 equiv)
-
Sodium hydride (NaH) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in anhydrous THF.
-
Carefully add sodium hydride in portions at 0 °C to form the alkoxide.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the activated aryl halide in anhydrous THF to the alkoxide solution.
-
Stir the reaction for 8-24 hours. The reaction can be heated to 80-100 °C if necessary.[13][17]
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization as needed.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Many of the reagents used in SNAr reactions are toxic, corrosive, or flammable. Handle them with care and consult the Safety Data Sheets (SDS) before use.
-
Reactions involving strong bases like sodium hydride should be conducted under an inert atmosphere to prevent quenching by atmospheric moisture.[7]
-
Use anhydrous solvents when specified, as water can interfere with the reaction.[7]
References
- 1. d-nb.info [d-nb.info]
- 2. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 4. gchemglobal.com [gchemglobal.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 10. byjus.com [byjus.com]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. scribd.com [scribd.com]
- 13. Aromatic Nucleophilic Substitution [fishersci.at]
- 14. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 15. youtube.com [youtube.com]
- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 17. Aromatic Nucleophilic Substitution [fishersci.co.uk]
Application Note: Purification of 1-Bromo-4-(isopentyloxy)benzene by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Bromo-4-(isopentyloxy)benzene is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its synthesis, often via Williamson ether synthesis or aromatic bromination, can result in a crude product containing unreacted starting materials and byproducts. This application note provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography, a robust and widely used technique for the separation of organic compounds based on their polarity.
Physicochemical Properties and Impurity Profile
A summary of the key properties of this compound is presented in Table 1. The compound is relatively nonpolar, with an XLogP3 value of 4.3, making it well-suited for normal-phase chromatography.[1] It is readily soluble in common organic solvents such as ethanol (B145695) and ether, but has low solubility in water.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₅BrO |
| Molecular Weight | ~243.14 g/mol [1] |
| Appearance | Colorless liquid or white crystalline solid[1] |
| Solubility | Soluble in ethanol, ether; less soluble in water[1] |
| Polarity (XLogP3) | 4.3[1] |
Potential impurities in a crude sample of this compound depend on the synthetic route. Common impurities may include:
-
4-Bromophenol: A starting material in the Williamson ether synthesis. It is significantly more polar than the product due to the presence of a hydroxyl group.
-
1-Bromo-3-methylbutane (Isopentyl bromide): A starting material in the Williamson ether synthesis. It is a nonpolar alkyl halide.
-
4-(Isopentyloxy)benzene: The unbrominated precursor. It is less polar than the target compound.
-
Di-brominated products: Over-bromination can lead to the formation of more polar di-bromo species.
The significant difference in polarity between the target compound and its likely impurities allows for effective separation by silica gel column chromatography.
Experimental Protocols
This section details the step-by-step procedures for the purification of this compound.
1. Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Capillary tubes for spotting
-
Rotary evaporator
-
Fraction collection tubes
-
Standard laboratory glassware
2. Eluent System Selection using Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.3 for the target compound, which generally provides the best separation in column chromatography.
-
Preparation of Eluent Systems: Prepare a series of eluent systems with varying ratios of hexane and ethyl acetate (e.g., 98:2, 95:5, 90:10 v/v).
-
TLC Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a TLC plate.
-
Spotting: Dissolve a small amount of the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent system. Ensure the solvent level is below the baseline. Allow the solvent front to ascend to about 1 cm from the top of the plate.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm).
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)
-
Optimal Eluent Selection: Select the eluent system that provides an Rf value of approximately 0.3 for this compound and good separation from its impurities.
Table 2: Example TLC Data for Eluent Selection
| Eluent System (Hexane:Ethyl Acetate) | Rf of this compound (approx.) | Observations |
| 98:2 | 0.45 | Good separation from polar impurities, but Rf is slightly high. |
| 95:5 | 0.32 | Excellent separation and optimal Rf for column chromatography. |
| 90:10 | 0.20 | Good separation, but the compound will elute slower from the column. |
3. Column Chromatography Protocol
This protocol is designed for the purification of approximately 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different amounts of product.
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., 2-3 cm diameter).
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer of sand (~0.5 cm) over the plug.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 hexane:ethyl acetate). The amount of silica gel should be 50-100 times the weight of the crude product.
-
Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to remove any air bubbles.
-
Once the silica has settled, add another thin layer of sand (~0.5 cm) on top of the silica bed to prevent disturbance during sample loading.
-
Drain the excess eluent until the solvent level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the eluent until the liquid level is just at the top of the sand.
-
Carefully add a small amount of fresh eluent to wash any remaining sample from the column walls onto the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin collecting fractions in test tubes or flasks.
-
Maintain a constant flow rate. If necessary, gentle pressure can be applied to the top of the column using a pump or inert gas.
-
Monitor the progress of the separation by periodically analyzing the collected fractions using TLC.
-
-
Isolation of the Pure Product:
-
Combine the fractions that contain the pure this compound, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Further dry the purified product under high vacuum to remove any residual solvent.
-
Determine the yield and confirm the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.
-
Visualizations
Caption: Workflow for the purification of this compound.
References
Troubleshooting & Optimization
minimizing di-substitution byproducts in bromination reactions
Welcome to the Technical Support Center for Bromination Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bromination experiments, with a focus on minimizing di-substitution byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the formation of di-substituted byproducts in bromination reactions?
A1: Di-substitution is primarily influenced by several factors:
-
High Reactivity of the Substrate: Aromatic rings that are highly activated by electron-donating groups (e.g., phenols, anilines) are more susceptible to multiple brominations.[1][2]
-
Reaction Temperature: Higher temperatures can increase reaction rates but often decrease selectivity, leading to a higher proportion of di-substituted products.[3]
-
Choice of Brominating Agent: Stronger brominating agents, such as molecular bromine (Br₂), are more prone to causing over-bromination compared to milder reagents.[4]
-
Stoichiometry: Using a significant excess of the brominating agent increases the likelihood of multiple substitutions.
-
Catalyst Choice: The type and amount of catalyst, particularly strong Lewis acids, can significantly impact the reactivity and selectivity of the reaction.[5]
Q2: How can I favor mono-bromination over di-bromination for highly activated aromatic compounds like aniline (B41778)?
A2: For highly activated substrates such as anilines, a common and effective strategy is to temporarily protect the activating group.[1][6] For anilines, this is typically achieved by acetylation to form an acetanilide (B955). This protection attenuates the activating effect of the amino group and introduces steric hindrance, which favors para-monobromination.[1] After the bromination step, the protecting group can be removed by hydrolysis.[1]
Q3: What is the recommended brominating agent to enhance selectivity for mono-substitution?
A3: N-Bromosuccinimide (NBS) is widely recommended as a milder and more selective brominating agent compared to molecular bromine (Br₂).[4][7] NBS provides a low, constant concentration of bromine radicals, which helps to prevent runaway reactions and the formation of poly-brominated byproducts, especially in allylic and benzylic brominations.[3][4] For electrophilic aromatic bromination, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) is another excellent alternative that is stable, safer to handle than liquid bromine, and often provides high yields of mono-brominated products.[1]
Q4: How does steric hindrance influence the formation of di-substituted products?
A4: Steric hindrance plays a crucial role in directing the position of bromination and can be leveraged to minimize di-substitution. Bulky substituents on the aromatic ring can block access to the ortho positions, thereby favoring substitution at the less sterically hindered para position.[8] This effect is particularly useful when trying to achieve selective mono-bromination on substrates with multiple activated sites. For instance, in di-substituted benzenes, the incoming electrophile will preferentially attack the position that is least sterically hindered.[8]
Troubleshooting Guides
Issue 1: Excessive Di-substitution Observed in the Product Mixture
| Possible Cause | Recommended Solution |
| Reaction temperature is too high. | Lower the reaction temperature. Running the reaction at or below room temperature, or even at 0°C, can significantly improve selectivity for the mono-substituted product.[3] |
| Excessive amount of brominating agent used. | Carefully control the stoichiometry. Use a 1:1 or a slight excess (e.g., 1.01-1.1 equivalents) of the brominating agent to the substrate.[9] |
| The brominating agent is too reactive. | Switch to a milder brominating agent. N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are excellent alternatives to molecular bromine for enhancing selectivity.[1][3] |
| The aromatic substrate is highly activated. | Temporarily protect the activating group. For example, acetylate an amino group in aniline to reduce its activating effect.[1][6] |
| Inappropriate solvent. | The choice of solvent can influence selectivity. Experiment with less polar solvents, which can sometimes temper the reactivity of the electrophile. |
Issue 2: Low Yield of the Desired Mono-brominated Product
| Possible Cause | Recommended Solution |
| Incomplete reaction. | Increase the reaction time and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Decomposition of the product. | Ensure the reaction conditions are not too harsh. For sensitive substrates, use milder reagents and lower temperatures. |
| Loss of product during workup and purification. | Optimize the purification method. Recrystallization is often effective for separating mono- and di-brominated products due to differences in their polarity and crystal packing.[10][11] Column chromatography can also be employed for more challenging separations. |
Quantitative Data on Product Distribution
The following tables provide a summary of how different reaction parameters can affect the ratio of mono- to di-substituted products.
Table 1: Effect of Brominating Agent on the Bromination of Toluene
| Brominating Agent | Catalyst | Temperature (°C) | Mono-bromotoluene (%) | Di-bromotoluene (%) | Reference |
| Br₂ | FeBr₃ | 25 | Mixture of ortho and para | Significant amounts | [12] |
| NBS | Radical Initiator (light) | Reflux in CCl₄ | High selectivity for benzylic monobromination | Low | [3] |
| DBDMH | ZrCl₄ | Room Temp | 86 (benzyl bromide) | Not reported | [5] |
Table 2: Effect of Solvent on the Regioselective Bromination of Aniline (as Acetanilide)
| Solvent | Product | Yield (%) | Note | Reference |
| Acetonitrile | p-bromoaniline | High | Highly para-selective | [9] |
| Glacial Acetic Acid | p-bromoacetanilide | Good | Mono-bromination favored | [1] |
Experimental Protocols
Protocol 1: Selective Mono-bromination of Aniline via Protection-Bromination-Deprotection
This protocol details a reliable method to achieve selective para-monobromination of aniline by first protecting the highly activating amino group as an acetamide.[1]
Step 1: Protection of Aniline (Synthesis of Acetanilide)
-
In a well-ventilated fume hood, add aniline (1.0 eq.) to a flask containing glacial acetic acid.
-
To this solution, add acetic anhydride (B1165640) (1.1 eq.) dropwise while stirring.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Bromination of Acetanilide
-
Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid in an Erlenmeyer flask.
-
In a separate container, prepare a solution or slurry of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.5 eq., as it provides two bromine atoms) in glacial acetic acid.
-
Slowly add the DBDMH solution to the acetanilide solution with constant stirring at room temperature.
-
Continue to stir the mixture for 1 hour. The product, p-bromoacetanilide, may start to precipitate.
-
After 1 hour, pour the reaction mixture into a beaker of cold water and stir to ensure complete precipitation.
-
Collect the crude p-bromoacetanilide by vacuum filtration. Wash the solid with cold water, followed by a cold solution of sodium bisulfite to quench any unreacted bromine.
-
Recrystallize the product from an ethanol/water mixture to obtain pure p-bromoacetanilide.
Step 3: Deprotection (Hydrolysis of p-Bromoacetanilide)
-
Place the purified p-bromoacetanilide (1.0 eq.) in a round-bottom flask.
-
Add a solution of aqueous hydrochloric acid (e.g., 7-8 M).
-
Heat the mixture under reflux until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide (B78521) solution) to precipitate the p-bromoaniline.
-
Collect the product by vacuum filtration, wash with water, and dry.
Protocol 2: Purification of a Mono-brominated Product by Recrystallization
This protocol provides a general procedure for the purification of a solid mono-brominated product from di-brominated and other impurities.[10]
-
Solvent Selection: Choose a solvent in which the desired mono-brominated compound has high solubility at elevated temperatures and low solubility at room temperature or below. The di-brominated byproduct should ideally have different solubility characteristics (either much more or much less soluble) in the chosen solvent.
-
Dissolution: Place the crude solid mixture in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solution is colored, a small amount of decolorizing carbon can be added.
-
Hot Filtration (if necessary): If there are any insoluble impurities or if decolorizing carbon was used, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: Troubleshooting flowchart for excessive di-substitution in bromination reactions.
Caption: General experimental workflow for selective mono-bromination.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. pcbiochemres.com [pcbiochemres.com]
- 12. quora.com [quora.com]
Technical Support Center: Optimizing Palladium Catalyst Loading for Suzuki Coupling
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium catalyst loading for Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems users may encounter during their experiments, offering systematic approaches to identify and resolve them.
Q1: My Suzuki coupling reaction shows low to no conversion. What are the most common causes and how can I fix it?
A1: Low conversion is a frequent issue that can stem from several factors. A systematic evaluation of each reaction component is the key to successful troubleshooting.[1]
-
Inactive Catalyst System: The palladium catalyst is the heart of the reaction. Its inactivity is a primary suspect.
-
Cause: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it may not be reducing efficiently to Pd(0) in situ.[1][2] Alternatively, Pd(0) sources can be sensitive to air and may have oxidized.[3]
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.[1][3][4] Use fresh, high-quality catalyst. Consider using a more robust and easily reduced precatalyst or a direct Pd(0) source. For difficult couplings, employ bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) which stabilize the active Pd(0) species and promote the crucial oxidative addition step.[5][6]
-
-
Sub-Optimal Reaction Conditions: Temperature, time, and atmosphere play critical roles.
-
Cause: The reaction temperature might be too low to overcome the activation energy, especially for less reactive substrates like aryl chlorides.[5] Reaction time may be insufficient for complete conversion.
-
Solution: Gradually increase the reaction temperature, monitoring for potential substrate or product decomposition.[3] Track the reaction's progress using TLC or LC-MS to determine the optimal duration.[3] Always ensure the reaction is thoroughly degassed and maintained under a positive pressure of inert gas.[1]
-
-
Poor Reagent Quality or Reactivity: The purity and stability of your starting materials are crucial.
-
Cause: Boronic acids can degrade over time, especially if exposed to air or moisture, leading to a side reaction called protodeboronation.[3][7] The organohalide may contain impurities that poison the catalyst.
-
Solution: Use fresh, high-purity reagents. Confirm the integrity of the boronic acid via NMR. If protodeboronation is suspected, consider using more stable boronate esters (e.g., pinacol (B44631) esters) or trifluoroborate salts.[3][5]
-
-
Inappropriate Solvent or Base: The choice of solvent and base significantly affects solubility and reaction kinetics.[1]
-
Cause: Poor solubility of a reactant can halt the reaction.[7] The base may not be strong enough or suitable for the specific substrate combination.
-
Solution: Screen different solvents (e.g., Toluene, Dioxane, THF, DMF) or solvent/water mixtures to ensure all components are soluble at the reaction temperature.[7][8] The choice of base is often empirical; common options include K₂CO₃, Cs₂CO₃, and K₃PO₄. For challenging couplings, a stronger base like K₃PO₄ is often effective.[5]
-
Q2: I'm observing significant side products, such as homocoupling of my boronic acid. What causes this and how can it be prevented?
A2: The formation of a biaryl product from the self-coupling of the boronic acid is a common side reaction known as homocoupling.
-
Cause: Homocoupling is often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[5][9] This can happen if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state or if the reaction is not properly protected from air.[5]
-
Solution: The most effective solution is to ensure the reaction is rigorously degassed and maintained under an inert atmosphere. Common degassing methods include bubbling argon or nitrogen through the solvent or using several freeze-pump-thaw cycles.[1] Using a direct Pd(0) source or a highly efficient precatalyst system can also minimize the amount of residual Pd(II) and thus reduce homocoupling.[5]
Q3: How can I optimize (reduce) the palladium catalyst loading for my reaction?
A3: Reducing catalyst loading is crucial for making a process more cost-effective and sustainable.[2]
-
Ligand Selection: The ligand is key. Bulky, electron-rich phosphine ligands (e.g., dialkylbiaryl phosphines like XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[5][6][10] These ligands stabilize the monoligated Pd(0) species, which is highly reactive in the oxidative addition step, thus increasing catalytic turnover and allowing for significantly lower catalyst loadings, sometimes in the parts-per-million (ppm) range.[6][11][12]
-
Reaction Conditions: Highly concentrated reactions or running reactions in specific solvents can sometimes accelerate the catalytic cycle and permit lower loadings.
-
Precatalyst Choice: Use highly active and stable palladium precatalysts that efficiently generate the active Pd(0) species.
-
Purity: Ensure all reagents and solvents are of the highest purity, as impurities can act as catalyst poisons, requiring higher loadings to achieve full conversion.[13]
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading range for a Suzuki coupling reaction? A1: Standard laboratory procedures often use palladium catalyst loadings between 1-5 mol%.[14][15] However, with the development of highly active catalyst systems incorporating specialized ligands, it is now common to achieve excellent results with loadings well below 1 mol%.[14] For industrial processes and optimized reactions, loadings in the range of 0.001 to 0.1 mol % (10 to 1000 ppm) are often targeted and achieved.[12][16]
Q2: How does the reactivity of the organohalide affect the required catalyst loading? A2: The reactivity of the organohalide (related to the ease of oxidative addition) follows the general trend: I > OTf > Br >> Cl.[17] More reactive partners like aryl iodides and bromides typically require lower catalyst loadings than less reactive and more challenging substrates like aryl chlorides.[4][9] Coupling of aryl chlorides often necessitates more specialized, electron-rich, and bulky ligands to facilitate the difficult oxidative addition step, even with higher catalyst loadings.[5][6]
Q3: Is it necessary to use a phosphine ligand? A3: While many Suzuki reactions rely on phosphine ligands to stabilize the palladium catalyst and enhance its reactivity, "ligandless" Suzuki couplings are possible, especially in aqueous media.[18] However, these conditions are not universally applicable. For most applications, particularly those involving challenging substrates or requiring very low catalyst loadings, a ligand is essential.[10] The ligand plays a critical role in promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[10]
Q4: Can the reaction be performed in water? A4: Yes, one of the advantages of the Suzuki coupling is its compatibility with aqueous conditions.[10] Reactions can be run in water or biphasic organic-water mixtures, which is beneficial for both safety and environmental reasons.[10] Using water can also be advantageous for water-soluble substrates and bases.[18]
Data Presentation: Catalyst Loading and Reaction Conditions
The following tables summarize quantitative data to illustrate the effect of different parameters on the Suzuki coupling reaction.
Table 1: Effect of Palladium Catalyst Loading on Reaction Yield
| Aryl Halide | Boronic Acid | Catalyst | Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | Phenylboronic acid | Pd(OAc)₂ / L1 | 0.005 | K₃PO₄ | Toluene | 50 | 24 | 98 |
| 4-Bromoanisole | Phenylboronic acid | 3% Pd/C | 10 mg | K₂CO₃ | Water/EtOH | 70 | 1 | ~99 |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / XPhos | 0.02 | K₃PO₄ | Dioxane | 100 | 4 | 98 |
| Iodobenzene | 4-Methylphenylboronic acid | PdCl₂ | 0.000025 (0.25 ppm) | NaOH | Water/EtOH | 225 | <1 | ~99 |
Data compiled from multiple sources for illustrative purposes.[11][19][20]
Table 2: Comparison of Common Palladium Catalyst Systems
| Catalyst System | Typical Loading (mol%) | Key Advantages | Common Substrates |
| Pd(PPh₃)₄ | 1 - 5 | Commercially available, well-established | Aryl iodides, bromides |
| Pd(OAc)₂ + PPh₃ | 1 - 5 | Versatile, cost-effective Pd(II) source | Aryl iodides, bromides |
| PdCl₂(dppf) | 1 - 3 | Robust, good for a range of substrates | Aryl bromides, some chlorides |
| Pd₂(dba)₃ + Buchwald Ligands (e.g., XPhos, SPhos) | 0.01 - 1 | High activity, low loadings, excellent for challenging substrates | Aryl chlorides, sterically hindered substrates, heteroaryls |
This table provides a general overview. Optimal catalyst choice is substrate-dependent.[5][6][21]
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol is a generalized starting point and should be optimized for specific substrates and catalyst systems.
-
Reaction Setup:
-
To a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or boronate ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[5]
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.01-2 mol%) and the ligand (e.g., SPhos, 0.02-4 mol%).
-
Seal the flask with a septum.
-
-
Establishing Inert Atmosphere:
-
Evacuate the flask under vacuum and backfill with an inert gas (e.g., argon or nitrogen).[1]
-
Repeat this evacuate/backfill cycle three to five times to ensure all oxygen is removed.
-
-
Solvent Addition and Reaction:
-
Monitoring and Workup:
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[1]
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water or brine to remove the base and boron-containing byproducts.[5]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nbinno.com [nbinno.com]
- 14. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Grignard Reagent Formation with Aryl Bromides
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the formation of Grignard reagents from aryl bromides. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with an aryl bromide fails to initiate. What are the most common reasons and how can I resolve this?
A1: Failure to initiate is the most frequently encountered problem. The primary causes are typically an unactivated magnesium surface and the presence of moisture.
-
Magnesium Oxide Layer: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO) that prevents the reaction from starting.[1][2][3] This layer must be disrupted or removed.
-
Presence of Water: Grignard reagents are extremely sensitive to protic sources, especially water.[4][5][6] Any moisture in the glassware, solvent, or aryl bromide will quench the Grignard reagent as it forms.
Solutions:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying at over 120°C for several hours, then cooled under an inert atmosphere like nitrogen or argon.[7] Solvents must be anhydrous grade and can be further dried over molecular sieves.[4][7]
-
Activate the Magnesium: The magnesium surface must be activated to expose fresh metal. Several methods can be employed (see detailed protocols below).[1][7]
Q2: What are the best methods for activating magnesium turnings?
A2: Both chemical and physical methods are effective for activating magnesium.
-
Chemical Activation:
-
Iodine (I₂): Adding a small crystal of iodine is a common method.[8][9] The disappearance of the purple or brown color of iodine indicates that the magnesium surface has been activated and the reaction may have started.[1][8]
-
1,2-Dibromoethane (DBE): A few drops of DBE will react readily with magnesium, producing observable ethylene (B1197577) gas bubbling, which cleans the surface.[1][9]
-
Diisobutylaluminum hydride (DIBAH): This can be used to activate the magnesium surface and dry the reaction mixture, allowing for initiation at lower temperatures (at or below 20°C for aryl Grignards).[10]
-
-
Physical Activation:
Q3: I'm observing a significant amount of a white solid precipitating, and my yield of the desired product is low. What is happening?
A3: This is likely due to the formation of biphenyl, a common byproduct from a Wurtz-type coupling reaction.[3][12] This occurs when the formed Grignard reagent (Ar-MgBr) reacts with the unreacted aryl bromide (Ar-Br) to form Ar-Ar.[13][14]
To minimize Wurtz coupling:
-
Slow Addition: Add the aryl bromide solution dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide, favoring the reaction with magnesium over the already-formed Grignard reagent.[13]
-
Temperature Control: Grignard formation is exothermic.[15][16] High local temperatures can favor the Wurtz coupling. Maintain a gentle reflux or use a cooling bath to control the temperature.[13][15]
-
Efficient Stirring: Good agitation ensures the aryl bromide reacts at the magnesium surface.[7]
Q4: Which solvents are recommended for preparing aryl Grignard reagents?
A4: Ethereal solvents are essential for stabilizing the Grignard reagent.[4][17]
-
Tetrahydrofuran (THF): A common and effective solvent for aryl Grignard formation.[8]
-
Diethyl ether (Et₂O): Also widely used, it is cheaper and easier to remove but has a lower boiling point.[4]
The choice of solvent can also influence side reactions. For some substrates, diethyl ether may give better yields and less Wurtz coupling compared to THF.[13]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a failed Grignard reaction initiation.
Caption: Troubleshooting workflow for an unsuccessful Grignard reaction initiation.
Data Summary
The choice of solvent can significantly impact the yield of the desired Grignard reagent versus the Wurtz coupling byproduct, especially for reactive aryl halides like benzyl (B1604629) chloride.
| Solvent | Grignard Product Yield (%) | Wurtz Coupling Byproduct (%) |
| Diethyl Ether (Et₂O) | 94 | 6 |
| Tetrahydrofuran (THF) | 27 | 73 |
| 2-Methyltetrahydrofuran (2-MeTHF) | High (qualitative) | Minimal (qualitative) |
Data adapted from studies on benzyl chloride, which, while not a simple aryl bromide, illustrates the significant effect of the solvent on the Wurtz coupling side reaction.[13]
Key Experimental Protocols
Protocol 1: General Preparation of Phenylmagnesium Bromide
This protocol outlines a standard procedure for the formation of a Grignard reagent from bromobenzene (B47551).
Materials:
-
Magnesium turnings
-
Bromobenzene, anhydrous
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as initiator)
-
Flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and nitrogen or argon inlet.
Procedure:
-
Setup: Assemble the flame-dried glassware while hot and allow it to cool under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until the iodine sublimes and deposits on the magnesium, or until the color disappears.[9][13] Allow the flask to cool to room temperature.
-
Initiation: Prepare a solution of bromobenzene (1.0 equivalent) in the anhydrous solvent in the dropping funnel. Add a small portion of this solution to the activated magnesium. The reaction should initiate, which can be observed by a gentle reflux of the solvent and the appearance of a gray, cloudy suspension.[1][15] If the reaction does not start, gentle warming with a water bath may be necessary.
-
Addition: Once the reaction has started, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a steady, gentle reflux.[13] If the reaction becomes too vigorous, slow the addition and/or cool the flask with a water bath.
-
Completion: After the addition is complete, continue to stir the mixture. The reaction is considered complete when most of the magnesium has been consumed. The resulting gray-to-brown solution is the Grignard reagent and should be used immediately.[12]
Signaling Pathway of Grignard Reagent Formation and a Key Side Reaction
The following diagram illustrates the desired reaction pathway for Grignard reagent formation and the competing Wurtz coupling side reaction.
Caption: The desired formation of the Grignard reagent and the competing Wurtz side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. quora.com [quora.com]
- 5. byjus.com [byjus.com]
- 6. Sciencemadness Discussion Board - Grignard reagent problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mason.gmu.edu [mason.gmu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. mt.com [mt.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Williamson Ether Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Williamson ether synthesis for improved yields and product purity.
Troubleshooting Guide: Low Yields and Side Reactions
Low yields in the Williamson ether synthesis can arise from various factors, including competing side reactions, suboptimal reaction conditions, and reagent-related issues. This guide provides a systematic approach to identifying and resolving these common problems.
Question: My reaction yield is very low. What are the primary causes and how can I address them?
Answer: Low yields are a common challenge and can typically be traced back to one of several factors. Follow this logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
Question: I am observing significant amounts of an alkene byproduct. How can I minimize this?
Answer: The formation of an alkene is due to a competing E2 elimination reaction.[1][2][3] This is a common side reaction, especially under certain conditions.[1][4] The alkoxide, being a strong base, can abstract a proton from the carbon adjacent to the leaving group.[3]
To favor the desired SN2 substitution over E2 elimination:
-
Substrate Choice: The structure of the alkylating agent is critical.[1] The Williamson ether synthesis works best with primary alkyl halides.[1][3][4] Secondary alkyl halides will often produce a mixture of substitution and elimination products, while tertiary alkyl halides almost exclusively yield the elimination product.[1][5]
-
Steric Hindrance: Avoid using sterically bulky alkoxides if possible. A less hindered alkoxide is less likely to act as a base for elimination.[2][3][6]
-
Temperature Control: Lower reaction temperatures generally favor the SN2 pathway over the E2 pathway.[3][7] Typical reaction temperatures range from 50 to 100 °C, so starting at the lower end of this range is advisable.[1][4][8]
-
Base Selection: While a strong base is needed to form the alkoxide, a very strong or hindered base can promote elimination.
Caption: Competing SN2 (ether) and E2 (alkene) pathways.
Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate base for my reaction?
The most crucial role of the base is to completely deprotonate the alcohol to form the reactive alkoxide nucleophile.[2][9]
-
Strong Bases are Essential: For simple alcohols with a pKa of ~16-18, a strong base is required.[9] Sodium hydride (NaH) is a common and effective choice as it deprotonates the alcohol irreversibly, with the only byproduct being hydrogen gas which bubbles out of the solution.[5][9][10]
-
Weaker Bases for Phenols: For more acidic starting materials like phenols (pKa ~10), a weaker base such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) can be sufficient.[11][12]
-
In Situ Generation: Alkoxides are highly reactive and are typically generated in situ just before the addition of the alkylating agent.[1][4]
Q2: What is the best solvent for the Williamson ether synthesis?
The choice of solvent significantly impacts the reaction rate.
-
Polar Aprotic Solvents are Preferred: Solvents like acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are ideal.[1][2][3] These solvents effectively solvate the cation of the alkoxide, leaving the "naked" alkoxide anion as a highly potent nucleophile.[3]
-
Avoid Protic and Apolar Solvents: Protic solvents (e.g., water, ethanol) can solvate the alkoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction rate.[1][4] Apolar solvents are also known to slow the reaction.[1]
Caption: Decision guide for solvent selection in Williamson ether synthesis.
Q3: My starting materials are not very soluble. How can I improve the reaction?
Answer: Poor solubility can be a significant barrier to achieving a good reaction rate. Phase-Transfer Catalysis (PTC) is an excellent technique to overcome this.[1] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a crown ether (e.g., 18-crown-6), facilitates the transfer of the alkoxide from a solid or aqueous phase into the organic phase where the alkylating agent is dissolved.[1][8] This allows the reaction to proceed efficiently even when the reactants are in different phases, often leading to significantly higher yields.[8][13]
Data and Protocols
Influence of Reaction Parameters on Yield
The following table summarizes the impact of key variables on the outcome of the Williamson ether synthesis.
| Parameter | Recommended Choice | Rationale | Potential Issues with Poor Choice |
| Alkyl Halide | Methyl > Primary (1°) | Minimizes steric hindrance, favors SN2.[2][3][5] | 2° halides give E2/SN2 mixtures; 3° halides give almost exclusively E2 products.[1][5] |
| Leaving Group | I > Br > Cl | Better leaving groups increase the SN2 reaction rate. | Weaker alkylating agents (e.g., alkyl chlorides) may require a catalyst like a soluble iodide salt.[1] |
| Base | NaH, KH | Irreversibly forms the alkoxide, driving the reaction forward.[5] | Incomplete deprotonation with weaker bases can lead to low yields.[3] |
| Solvent | DMF, Acetonitrile, DMSO | Polar aprotic solvents enhance nucleophilicity of the alkoxide.[1][2][3] | Protic solvents can solvate the nucleophile, reducing its reactivity and slowing the reaction.[1][4] |
| Temperature | 50-100 °C | Provides sufficient energy for reaction; lower end of the range minimizes elimination.[1][4][7] | Higher temperatures can favor the E2 elimination side reaction.[4][7] |
Experimental Protocols
Protocol 1: General High-Yield Synthesis of an Ether
This protocol describes a general procedure for the synthesis of an ether using sodium hydride in an anhydrous polar aprotic solvent.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), thoroughly dry all glassware.
-
Alkoxide Formation: In a dry reaction flask, dissolve the alcohol (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., THF or DMF). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.[4]
-
Ether Formation: Cool the freshly prepared alkoxide solution back to 0 °C. Slowly add the primary alkyl halide (1.0-1.2 eq.) to the solution.[4]
-
Reaction Monitoring: Allow the reaction to warm to room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can vary from 1 to 8 hours.[1][4][8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water or ethanol to destroy any excess NaH.[4][14] Dilute with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).[4]
-
Purification: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[4] Remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.[4]
Protocol 2: Williamson Ether Synthesis using Phase-Transfer Catalysis (PTC)
This protocol is particularly useful when dealing with reactants that have low solubility in a common solvent system.
-
Reaction Setup: In a round-bottom flask, combine the alcohol (1.0 eq.), the alkyl halide (1.0-1.2 eq.), the phase-transfer catalyst (e.g., TBAB, 0.05-0.1 eq.), and a suitable organic solvent (e.g., toluene).
-
Base Addition: Add a concentrated aqueous solution of a strong base (e.g., 50% w/v NaOH) or solid powdered KOH.
-
Reaction: Stir the biphasic mixture vigorously at a temperature between 50-100 °C. The vigorous stirring is essential to maximize the surface area between the two phases.
-
Monitoring and Work-up: Monitor the reaction for completion by TLC or GC. Once complete, cool the mixture, separate the aqueous and organic layers. Wash the organic layer with water and brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography as needed.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. youtube.com [youtube.com]
- 11. The Williamson Ether Synthesis [cs.gordon.edu]
- 12. gold-chemistry.org [gold-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-Bromo-4-(isopentyloxy)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 1-Bromo-4-(isopentyloxy)benzene.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product appears as a dark-colored oil or solid. What is the likely cause and how can I decolorize it?
A1: The dark color in your crude product is likely due to impurities formed during the synthesis, potentially from side reactions or decomposition of starting materials. Phenolic impurities, in particular, can oxidize and form colored species.
Recommended Solutions:
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, a small amount of activated charcoal can be added to the solution. The mixture is then briefly heated and filtered while hot to remove the charcoal, which adsorbs many colored impurities.
-
Aqueous Wash: During the initial workup of the reaction mixture, washing the organic layer with a dilute aqueous solution of sodium bisulfite or sodium thiosulfate (B1220275) can help to remove some colored byproducts.[1]
Q2: My TLC analysis of the crude product shows multiple spots. How do I identify the product spot and select an appropriate purification method?
A2: Multiple spots on a TLC plate indicate the presence of impurities. To identify the product spot and choose a purification method, follow these steps:
-
Spot Identification:
-
Reference Standards: If available, spot pure samples of your starting materials (4-bromophenol and 1-bromo-3-methylbutane) alongside your crude product on the TLC plate.
-
Polarity Prediction: this compound is an ether, which is generally less polar than the starting material 4-bromophenol (B116583) (an alcohol) but more polar than the alkyl halide 1-bromo-3-methylbutane (B150244). Therefore, the product spot should have an Rf value between that of the two starting materials. 4-bromophenol will likely have the lowest Rf value (closest to the baseline) due to its polar hydroxyl group.
-
Visualization: Use a UV lamp for visualization, as the aromatic ring in the product and 4-bromophenol should be UV active.[2] Staining with potassium permanganate (B83412) can also be used, which will react with the phenol (B47542) and any potential alkene byproducts.
-
-
Purification Method Selection:
-
Column Chromatography: This is the most versatile method for separating multiple components. A solvent system that gives good separation of the spots on the TLC plate should be used. A common starting point is a mixture of hexanes and ethyl acetate (B1210297).[1][3]
-
Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization can be an effective purification method.[4]
-
Vacuum Distillation: If the product is a thermally stable liquid with a boiling point significantly different from the impurities, vacuum distillation can be employed.
-
Q3: I performed a column chromatography, but the separation between my product and an impurity is poor. What can I do to improve the separation?
A3: Poor separation in column chromatography can be addressed by optimizing the solvent system and technique.
Optimization Strategies:
-
Solvent System Adjustment: The polarity of the eluent is critical. If the spots are too close together, try a less polar solvent system to increase the difference in their migration rates. Experiment with different ratios of solvents like hexanes and ethyl acetate, or try other solvent systems such as dichloromethane/hexanes.[3] The goal is to achieve a significant difference in the Rf values of the components you want to separate.
-
Fine-Tuning Polarity: Small additions of a slightly more polar or less polar solvent can fine-tune the separation.
-
Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column in a narrow band.
Q4: My product, which is reported to be a solid, remains an oil even after purification. How can I induce crystallization?
A4: The failure of a compound to crystallize is often due to the presence of residual impurities or solvent.
Methods to Induce Crystallization:
-
Increase Purity: The first step is to ensure the highest possible purity. Re-purification by column chromatography may be necessary.[4]
-
Solvent Screening: Test the solubility of a small amount of the oil in various solvents (e.g., ethanol, methanol, hexanes, or mixtures) to find a suitable recrystallization solvent. A good solvent will dissolve the compound when hot but not when cold.[5]
-
Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure product, add it to the cooled, supersaturated solution to induce crystallization.
-
Trituration: Add a solvent in which your product is insoluble (like cold hexanes) and stir or sonicate the mixture. This can sometimes wash away impurities and encourage the product to solidify.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Williamson ether synthesis?
A1: The most common impurities are typically:
-
Unreacted Starting Materials: 4-bromophenol and 1-bromo-3-methylbutane.
-
Side-Products: 3-methyl-1-butene, formed from the E2 elimination of 1-bromo-3-methylbutane by the basic conditions of the reaction.[6][7]
Q2: What is a good solvent system for TLC analysis and column chromatography?
A2: A mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate is a good starting point.[1][3] A common ratio to begin with is 9:1 or 4:1 hexanes:ethyl acetate. The ratio can be adjusted based on the observed separation on the TLC plate to achieve an Rf value of around 0.3 for the desired product.
Q3: What are the expected physical properties of pure this compound?
A3: Pure this compound is expected to be a colorless liquid or a white crystalline solid.[8] Its physical properties are summarized in the table below.
Q4: Can I use vacuum distillation to purify this compound?
A4: Yes, vacuum distillation can be a suitable method for purifying this compound, especially if it is a liquid at room temperature and thermally stable.[4] This method is effective for separating compounds with different boiling points. It is important to know the boiling points of the product and potential impurities at a given pressure to assess the feasibility of this method.
Data Presentation
Table 1: Physical Properties and Expected Purity of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | Melting Point (°C) | Expected Purity after Purification |
| This compound | C₁₁H₁₅BrO | 243.14 | Colorless liquid or white crystalline solid[8] | 148-150 @ 20 Torr | Not specified | >98% (Column Chromatography/Recrystallization) |
| 4-Bromophenol (Starting Material) | C₆H₅BrO | 173.01 | Pinkish-brown crystalline solid[9] | 238 | 66.4 | - |
| 1-Bromo-3-methylbutane (Starting Material) | C₅H₁₁Br | 151.05 | Colorless to pale yellow liquid | 120-121 | -112 | - |
| 3-Methyl-1-butene (Side-product) | C₅H₁₀ | 70.13 | Colorless, volatile liquid | 20 | -169 | - |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of crude this compound using silica (B1680970) gel column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp
2. Procedure:
-
Solvent System Selection: Determine an optimal eluent system by running TLC plates of the crude mixture with varying ratios of hexanes and ethyl acetate. A good starting point is a 9:1 hexanes:ethyl acetate mixture. The ideal system should provide a good separation of the product spot from impurity spots, with the product having an Rf of approximately 0.3.[1]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica gel.
-
Drain the solvent until the level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample has entered the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Start with the least polar solvent system determined from your TLC analysis and gradually increase the polarity by increasing the proportion of ethyl acetate if necessary to elute the product.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable if the crude this compound is a solid.
1. Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture of solvents)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
2. Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find one that dissolves the compound when hot but not when cold. Ethanol is often a good starting choice for compounds of this type.[10]
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until it boils.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[11]
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
-
Mandatory Visualization
Caption: Workflow for the purification of crude this compound.
References
- 1. Column chromatography - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. Buy this compound [smolecule.com]
- 9. 4-Bromophenol | 106-41-2 [chemicalbook.com]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of Aromatic Compounds
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of aromatic compounds via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of aromatic compounds.
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used. | Reduce the solvent volume by gentle heating or using a rotary evaporator and then allow the solution to cool again.[1][2] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod just below the liquid surface or by adding a seed crystal of the pure compound.[2][3] | |
| The compound is very soluble even at low temperatures. | Consider using a different solvent or a mixed solvent system. | |
| The compound "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of thesolvent. | Reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and cool slowly. Alternatively, use a lower-boiling point solvent.[1] |
| The compound is significantly impure. | Consider purifying by another method, such as chromatography, before recrystallization.[2] Very slow cooling may also favor crystal formation over oiling out.[2] | |
| Low yield of recovered crystals. | Too much solvent was used. | A significant amount of the compound may remain in the mother liquor. Concentrate the filtrate and cool to obtain a second crop of crystals.[3] |
| Premature crystallization during hot filtration. | Use a heated funnel or add a slight excess of hot solvent before filtering. The excess solvent can be removed by evaporation after filtration. | |
| Crystals were washed with a solvent that was not ice-cold. | Always use ice-cold solvent for washing to minimize redissolving the product.[3] | |
| The recrystallized product is not pure. | Cooling was too rapid. | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] |
| Insoluble impurities were not removed. | Perform a hot gravity filtration to remove any solid impurities before cooling the solution. | |
| Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[5] |
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent for recrystallization?
A1: An ideal recrystallization solvent should:
-
Completely dissolve the aromatic compound when hot.
-
Dissolve the compound poorly or not at all when cold.
-
Either dissolve impurities very well at all temperatures or not at all.
-
Have a boiling point below the melting point of the compound to prevent oiling out.[6]
-
Be chemically inert to the compound.
-
Be volatile enough to be easily removed from the purified crystals.
A common practice is to test the solubility of a small amount of the compound in various solvents to find the most suitable one.
Q2: What is a mixed solvent system and when should I use it?
A2: A mixed solvent system, or solvent pair, consists of two miscible solvents. One solvent should dissolve the aromatic compound well (the "good" solvent), while the other should dissolve it poorly (the "poor" solvent). This technique is useful when no single solvent has the ideal solubility characteristics. The compound is first dissolved in a minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until it becomes slightly cloudy, indicating the saturation point has been reached. A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q3: How can I improve the yield of my recrystallization?
A3: To maximize your yield:
-
Use the minimum amount of hot solvent necessary to fully dissolve your compound.[3]
-
Allow the solution to cool slowly and undisturbed to form larger crystals.
-
Cool the solution in an ice bath after it has reached room temperature to maximize crystal formation.
-
When washing the crystals, use a minimal amount of ice-cold solvent.[3]
Q4: My solution is colored. How can I remove the color?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal (about 1-2% of the solute weight) to the hot solution before the hot filtration step. The charcoal adsorbs the colored molecules. Be aware that using too much charcoal can also adsorb your desired compound, leading to a lower yield.
Q5: What does "oiling out" mean and how can I prevent it?
A5: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than as crystals upon cooling.[1] This often happens when the melting point of the solid is lower than the boiling point of the solvent.[1] To prevent this, you can:
-
Use a solvent with a lower boiling point.
-
Add more of the "good" solvent to keep the compound dissolved until the solution has cooled to a lower temperature.
-
Cool the solution very slowly.[2]
Quantitative Data
The solubility of aromatic compounds is highly dependent on the solvent and temperature. Below is a summary of solubility data for two common aromatic compounds.
| Compound | Solvent System | Temperature (°C) | Solubility ( g/100g of solvent) |
| Benzoic Acid | Water | 30.35 | ~0.4 |
| Water | 60.55 | ~1.2 | |
| 50% Ethanol / 50% Water | 30.35 | ~15 | |
| 50% Ethanol / 50% Water | 60.55 | ~40 | |
| Naphthalene | Toluene | 20 | ~28 |
| Toluene | 40 | ~48 | |
| Toluene | 60 | ~77 |
Note: Solubility data is approximate and compiled from various sources for illustrative purposes.[7][8][9][10][11]
Experimental Protocols
Protocol: Recrystallization of Acetanilide (B955) from Water
This protocol outlines the steps for purifying impure acetanilide using water as the solvent.
-
Dissolving the Solid:
-
Place approximately 2 grams of impure acetanilide in a 125 mL Erlenmeyer flask.
-
Add about 30 mL of deionized water and a boiling chip.
-
Heat the mixture on a hot plate to a gentle boil while stirring.[4]
-
Continue adding small portions of hot water until the acetanilide is completely dissolved. Avoid adding a large excess of water.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount (spatula tip) of activated charcoal to the flask.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Gravity Filtration:
-
Set up a gravity filtration apparatus using a short-stemmed funnel and fluted filter paper.
-
Preheat the funnel and receiving flask by pouring hot solvent through them.
-
Pour the hot acetanilide solution through the filter paper to remove insoluble impurities and activated charcoal.
-
If crystals begin to form in the funnel, add a small amount of hot water to redissolve them.[4]
-
-
Crystallization:
-
Cover the receiving flask with a watch glass and allow the filtrate to cool slowly to room temperature.[4]
-
Once the solution has reached room temperature, place the flask in an ice-water bath for about 15-20 minutes to maximize crystal formation.
-
-
Collecting the Crystals (Vacuum Filtration):
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold water to create a seal.
-
Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.
-
Gently press the crystals with a clean spatula to remove as much water as possible.[4]
-
-
Washing the Crystals:
-
With the vacuum off, add a small amount of ice-cold water to the funnel to wash the crystals.
-
Turn the vacuum back on to draw the wash water through. Repeat if necessary.
-
-
Drying the Crystals:
-
Leave the crystals in the Büchner funnel with the vacuum on for several minutes to air dry.
-
Transfer the crystals to a pre-weighed watch glass and allow them to dry completely. The purity of the final product can be assessed by taking a melting point.
-
Visualizations
Caption: Troubleshooting workflow for recrystallization.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. coconote.app [coconote.app]
- 6. mt.com [mt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Similar Polarity Compounds
Welcome to the technical support center for challenges in the purification of similar polarity compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common separation issues.
Troubleshooting Guides & FAQs
This section directly addresses specific issues you may encounter during your experiments. The resolution of two compounds in a chromatographic separation is governed by the resolution equation, which depends on column efficiency (N), retention factor (k), and selectivity (α).[1][2] Most strategies to separate compounds of similar polarity focus on manipulating these three factors.
Issue 1: My compounds are co-eluting or have very poor resolution in HPLC.
Q: My chromatogram shows two or more compounds eluting as a single peak or with significant overlap. How can I improve the separation?
A: Co-elution is a common challenge when dealing with structurally similar compounds.[2][3] A systematic approach is required to improve resolution (Rs), aiming for a value greater than 1.5 for baseline separation.[2] Here are steps to troubleshoot this issue:
-
Optimize the Mobile Phase (Affects Retention and Selectivity)
-
Adjust Solvent Strength (%B): For reversed-phase HPLC, decreasing the percentage of the organic solvent (the "strong solvent") in the mobile phase will increase the retention factor (k).[1] This can sometimes provide enough separation. However, beyond a k value of about 10, further increases yield only marginal improvements in resolution at the cost of longer run times and broader peaks.[4]
-
Change the Organic Modifier (Affects Selectivity): This is one of the most powerful ways to alter selectivity (α).[1][4][5] If you are using acetonitrile (B52724), try switching to methanol (B129727), or vice-versa. These solvents interact differently with analytes and the stationary phase due to differences in their properties (e.g., viscosity, polarity, and ability to engage in pi-pi interactions).[6][7] For example, methanol, being a protic solvent, can form different hydrogen bonds compared to the aprotic acetonitrile.[8]
-
Adjust pH: For ionizable compounds, adjusting the mobile phase pH can dramatically alter retention and selectivity. For basic compounds, using a low pH can improve peak shape by protonating the analyte and suppressing unwanted interactions with acidic silanol (B1196071) groups on the stationary phase.[9]
-
-
Change the Stationary Phase (Affects Selectivity)
-
If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.[1][3] Moving from a standard C18 column to one with a different bonded phase can introduce new interactions.
-
Phenyl-Hexyl Phases: Offer pi-pi interactions, which can be effective for separating aromatic compounds.
-
Embedded Polar Group (EPG) Phases: These columns have a polar group embedded in the alkyl chain, which can alter selectivity for polar analytes and improve peak shape for basic compounds.[9]
-
Fluorinated Phases: Provide alternative selectivity, particularly for halogenated compounds or isomers.
-
-
Adjust Temperature and Flow Rate (Affects Efficiency and Resolution)
-
Lower the Flow Rate: This generally improves resolution by increasing column efficiency, though it will also increase the analysis time.[2]
-
Increase the Temperature: Elevating the column temperature can decrease solvent viscosity, leading to sharper peaks (higher efficiency) and potentially altering selectivity.[1] This is particularly effective for larger molecules.[1]
-
Issue 2: How can I separate isomers (diastereomers or enantiomers)?
Q: I am trying to purify stereoisomers. What are the best strategies?
A: Separating isomers presents a unique challenge because they often have very similar or identical physical properties.
-
Diastereomers and E/Z Isomers: These isomers have different physical properties and can often be separated using standard chromatographic techniques (like C18 HPLC), although optimization is usually required.[10] The strategies described in Issue 1 , such as changing the mobile phase modifier or stationary phase, are highly effective.[10]
-
Enantiomers: Enantiomers have identical physical properties in an achiral environment, making their separation impossible on standard stationary phases.[10][11] Two primary strategies are used:
-
Chiral Chromatography: This involves using a Chiral Stationary Phase (CSP). CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times.[12] Common CSPs include those based on polysaccharides (e.g., cyclodextrins), proteins, and Pirkle-type selectors.[12]
-
Derivatization: This classic method involves reacting the enantiomeric mixture with a pure chiral derivatizing agent to form a mixture of diastereomers.[11][13][14] Because diastereomers have different physical properties, they can then be separated on a standard (achiral) column.[11][14] The original enantiomers can be recovered by cleaving the derivatizing agent after separation.[11]
-
Issue 3: My polar compounds are not retained on a C18 column.
Q: My highly polar analytes elute in or near the solvent front in reversed-phase chromatography. How can I achieve better retention and separation?
A: This is a common problem as traditional C18 columns are nonpolar and have limited interaction with very polar molecules.[15][16]
-
Use a Highly Aqueous Mobile Phase: Some modern reversed-phase columns are designed to be stable in 100% aqueous mobile phases, which can help retain polar compounds.[9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds.[17] It utilizes a polar stationary phase (e.g., bare silica, diol, amine) and a mobile phase with a high concentration of organic solvent (like acetonitrile) and a small amount of water.[9][18] In HILIC, water acts as the strong, eluting solvent.[17]
-
Mixed-Mode Chromatography: This technique uses stationary phases with multiple functionalities, such as reversed-phase and ion-exchange characteristics. This allows for the simultaneous retention of polar and nonpolar analytes.
-
Alternative Reversed-Phase Columns:
-
Polar-Endcapped Columns: These columns have been modified to mask residual silanols, making them more compatible with polar analytes and highly aqueous mobile phases.[16][19]
-
Porous Graphitic Carbon (PGC) Columns: Columns like Hypercarb offer excellent retention for very polar compounds that are difficult to retain on silica-based reversed phases.[16]
-
Data Summary Tables
Table 1: Properties of Common Reversed-Phase Solvents
Changing the organic modifier is a key strategy for altering selectivity.[6][20] The properties of these solvents influence their interaction with the analytes and the stationary phase.
| Solvent | Polarity Index | Elution Strength (Reversed-Phase) | UV Cutoff (nm) | Properties & Interactions |
| Methanol (MeOH) | 5.1 | Weaker | 205 | Polar, protic. Good proton donor. Can engage in hydrogen bonding.[8] |
| Acetonitrile (ACN) | 5.8 | Stronger | 190 | Polar, aprotic. Good proton acceptor. Can participate in pi-pi interactions.[6][8] |
| Tetrahydrofuran (THF) | 4.0 | Very Strong | 212 | Aprotic, with strong elution strength. Can alter selectivity significantly.[20] |
| Isopropanol (IPA) | 3.9 | Strong | 205 | Protic, with elution strength between ACN and THF.[20] |
Data compiled from multiple sources.[6][7][20]
Experimental Protocols
Protocol 1: Systematic Method Development for Co-eluting Peaks in HPLC
This protocol outlines a systematic workflow for optimizing the separation of two or more closely eluting, non-ionic compounds.
Objective: To achieve baseline resolution (Rs > 1.5) for compounds with similar polarity.
Methodology:
-
Initial Scouting Run:
-
Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: Run a fast linear gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution conditions for your compounds.[2]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
-
Gradient Optimization:
-
Based on the scouting run, design a shallower gradient around the elution point of the target compounds.[2] For example, if the compounds eluted at 40% B, try a gradient of 30% to 50% B over 20 minutes. A slower ramp rate often improves resolution.[2]
-
If resolution is still poor, introduce an isocratic hold in the middle of the gradient where the compounds are eluting.[2]
-
-
Solvent Selectivity Screening:
-
Replace Acetonitrile (Mobile Phase B) with Methanol (MeOH).
-
Since methanol is a weaker solvent than acetonitrile, you will need to adjust the gradient conditions.[7] A good starting point is to run a scouting gradient with methanol to find the equivalent elution strength.
-
Compare the chromatogram from the methanol method to the acetonitrile method. Look for changes in peak spacing and elution order, which indicate a change in selectivity (α).[6]
-
-
Stationary Phase Screening:
-
If solvent screening does not provide adequate resolution, switch to a column with a different stationary phase chemistry.
-
Recommended First Alternative: Phenyl-Hexyl column. This phase provides alternative pi-pi interactions.
-
Recommended Second Alternative: Embedded Polar Group (EPG) column.
-
Repeat steps 1-3 on the new column to find the optimal conditions.
-
-
Temperature Optimization:
Visualizations
Workflow for Troubleshooting Poor Resolution
This diagram outlines the decision-making process when faced with co-eluting compounds in chromatography.
Caption: A step-by-step decision tree for resolving co-eluting peaks.
Relationship Between Chromatographic Parameters and Resolution
This diagram illustrates how Efficiency (N), Selectivity (α), and Retention Factor (k) contribute to the overall Resolution (Rs) of a separation, as defined by the master resolution equation.
Caption: Key factors influencing chromatographic resolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Effect of Organic Solvent on Selectivity in LC Separations [restek.com]
- 7. restek.com [restek.com]
- 8. labcompare.com [labcompare.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 12. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 13. diva-portal.org [diva-portal.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. quora.com [quora.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. biotage.com [biotage.com]
- 18. researchgate.net [researchgate.net]
- 19. interchim.fr [interchim.fr]
- 20. molnar-institute.com [molnar-institute.com]
preventing ether cleavage under harsh reaction conditions
Technical Support Center: Ether Linkage Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent unwanted ether cleavage during your chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: Why are ethers typically used as solvents if they can be cleaved?
A1: Ethers are generally unreactive towards many reagents, including dilute acids, bases, nucleophiles, and halogens, which makes them excellent solvents for a wide range of reactions.[1][2][3] However, they are susceptible to cleavage under specific harsh conditions, primarily in the presence of strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI).[2][3] Their general inertness under most other conditions is what makes them suitable solvents.
Q2: My reaction is run under acidic conditions. Why is my ether cleaving?
A2: Ether cleavage in acidic media is a well-documented reaction. The process typically begins with the protonation of the ether oxygen by a strong acid.[4][5] This converts the alkoxy group into a good leaving group (an alcohol). Following this activation step, a nucleophile (often the conjugate base of the acid, like Br⁻ or I⁻) attacks one of the adjacent carbon atoms, leading to the cleavage of the C-O bond.[5]
Q3: Can strong bases cleave ethers?
A3: While ethers are significantly more stable under basic conditions than acidic ones, cleavage can occur with very strong bases, such as organolithium compounds (e.g., alkyllithiums).[6][7] This is a particular concern with cyclic ethers like tetrahydrofuran (B95107) (THF), which are more susceptible to cleavage.[6][8] The reaction involves deprotonation at the α-position, followed by decomposition into an alkene and an alkoxide.[7] For this reason, reactions involving organometallic reagents in ether solvents are often conducted at very low temperatures (e.g., -78 °C) to minimize solvent degradation.[7][9]
Q4: What is an "ether protecting group" and how does it relate to cleavage?
A4: In multi-step synthesis, an alcohol's reactive hydroxyl group (-OH) can interfere with desired transformations elsewhere in the molecule. To prevent this, the alcohol is temporarily converted into a less reactive functional group, often an ether. This "protecting group" masks the alcohol's reactivity.[10] The stability of this ether linkage to various reaction conditions is critical. The challenge is to choose a protecting group that will remain intact during subsequent reaction steps and can then be selectively removed ("deprotected") under conditions that do not affect the rest of the molecule.[11] Therefore, understanding the conditions that cleave different types of ethers is essential for a successful protecting group strategy.
Troubleshooting Guides
Issue 1: Ether Cleavage Under Acidic Conditions
Symptoms:
-
Formation of unexpected alcohol and/or alkyl halide byproducts.
-
Low yield of the desired product.
-
Complex product mixture observed during workup and purification.
Root Cause Analysis: The most common cause is the use of strong acids, particularly HBr and HI, which facilitate the nucleophilic substitution that cleaves the ether bond.[3] The reaction can proceed via an SN1 or SN2 mechanism depending on the structure of the ether.[6][8]
-
SN1 Mechanism: Occurs with ethers that have tertiary, benzylic, or allylic groups, as these can form stable carbocation intermediates.[1][2][3]
-
SN2 Mechanism: Occurs with ethers that have primary or secondary alkyl groups. The nucleophile attacks the less sterically hindered carbon.[1][2][3]
Solutions:
-
Change the Acid: If possible, use a non-nucleophilic acid or a weaker acid. Hydrochloric acid (HCl) is generally much less effective at cleaving ethers than HBr or HI.[2][3]
-
Use an Ether-Based Protecting Group: If a hydroxyl group is the source of the ether, ensure you have selected a protecting group that is stable to your reaction conditions. For instance, silyl (B83357) ethers are generally stable to many conditions but can be removed by acid, so they may not be suitable.[10] Benzyl (B1604629) ethers are more robust to acidic conditions but can be removed by hydrogenolysis.[11][12]
-
Lower the Reaction Temperature: Ether cleavage often requires heat.[4][6] Running the reaction at a lower temperature may prevent the cleavage while still allowing the desired reaction to proceed, albeit at a slower rate.
Issue 2: Ether Solvent Degradation with Strong Bases
Symptoms:
-
Consumption of the organometallic reagent (e.g., n-BuLi).
-
Formation of gaseous byproducts (e.g., ethylene (B1197577) from THF cleavage).[13]
-
Inconsistent reaction outcomes.
Root Cause Analysis: Strong bases, particularly organolithium reagents, can deprotonate the carbon alpha to the ether oxygen, initiating a cleavage pathway.[6][7] This is especially problematic for cyclic ethers.[7][8]
Solutions:
-
Maintain Low Temperatures: Perform the reaction at low temperatures (typically -78 °C) to kinetically disfavor the cleavage reaction.[9]
-
Use an Alternative Solvent: Consider using a non-ethereal solvent like toluene (B28343) or hexane (B92381) if it is compatible with your reaction.
-
Slow Addition of Reagents: Adding the strong base slowly to the reaction mixture can help maintain a low instantaneous concentration, reducing the likelihood of solvent degradation.
Issue 3: Unwanted Cleavage During Oxidation/Reduction
Symptoms:
-
Formation of carbonyls, acids, or other oxidation byproducts not originating from the intended substrate.[14]
-
Loss of an ether protecting group, such as a benzyl (Bn) or p-methoxybenzyl (PMB) group.
Root Cause Analysis:
-
Oxidative Conditions: While generally stable, ethers can be oxidized by strong oxidizing agents.[14] Some ethers can also undergo autoxidation in the presence of oxygen to form explosive hydroperoxides.[15] Certain protecting groups, like the PMB ether, are specifically designed to be cleaved under oxidative conditions (e.g., with DDQ or CAN).[12][16]
-
Reductive Conditions: The most common issue is the cleavage of benzyl (Bn) or substituted benzyl ethers via catalytic hydrogenolysis (e.g., H₂, Pd/C).[11][12][17] This is a standard deprotection method, and its accidental occurrence will lead to loss of the protecting group.
Solutions:
-
Select an Orthogonal Protecting Group: Choose a protecting group that is stable to your specific redox conditions. For example, if you need to perform a hydrogenation, do not use a benzyl ether protecting group. A silyl ether or THP ether would be a more appropriate choice.[10]
-
Control Reaction Conditions: Avoid overly harsh oxidizing agents if possible. Ensure that ether solvents are free of peroxides before use, especially before distillation.
-
Review Protecting Group Stability: Consult stability data to ensure your chosen protecting group is compatible with all planned reaction steps.
Data Presentation: Protecting Group Stability
The following table summarizes the stability of common alcohol-derived ether protecting groups under various harsh conditions. This is a general guide; specific substrate effects can alter stability.
| Protecting Group | Abbreviation | Stable to Strong Acid (HBr, HI) | Stable to Strong Base (RLi) | Stable to Oxidation | Stable to Hydrogenolysis (H₂/Pd) |
| Benzyl Ether | Bn | Generally Stable | Stable | Stable | Labile |
| p-Methoxybenzyl Ether | PMB | Labile | Stable | Labile (DDQ, CAN) | Labile |
| tert-Butyldimethylsilyl Ether | TBDMS | Labile | Stable | Stable | Stable |
| Tetrahydropyranyl Ether | THP | Labile | Stable | Stable | Stable |
| Methoxymethyl Ether | MOM | Labile | Stable | Stable | Stable |
Experimental Protocols
Protocol 1: Example of Acidic Ether Cleavage (Conditions to Avoid)
This protocol demonstrates the typical conditions used to intentionally cleave an ether, which should be avoided if the ether linkage needs to be preserved.
Reaction: Cleavage of Ethyl Isopropyl Ether with HBr
-
Reagents: Ethyl isopropyl ether (1.0 eq), 48% aqueous HBr (2.0-3.0 eq).
-
Procedure: a. Combine the ethyl isopropyl ether and aqueous HBr in a round-bottom flask equipped with a reflux condenser. b. Heat the mixture to reflux (approximately 120-126 °C) for 2-4 hours. c. Monitor the reaction by TLC or GC-MS to observe the disappearance of the starting ether and the appearance of isopropyl alcohol and ethyl bromide. d. Upon completion, cool the reaction, dilute with water, and extract with a suitable organic solvent (e.g., diethyl ether) to isolate the products.
This protocol illustrates that a combination of strong, nucleophilic acid and heat is highly effective at cleaving ethers.
Protocol 2: Protection of an Alcohol as a TBDMS Ether
This protocol shows how to install a silyl ether protecting group, which is robust to many basic, oxidative, and reductive conditions but labile to acid and fluoride (B91410) sources.[10]
Reaction: Protection of Cyclohexanol (B46403) with TBDMSCl
-
Reagents: Cyclohexanol (1.0 eq), tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq), Imidazole (B134444) (2.2 eq), Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent.
-
Procedure: a. Dissolve cyclohexanol and imidazole in DCM in a dry flask under an inert atmosphere (e.g., nitrogen or argon). b. Add TBDMSCl portion-wise to the solution at room temperature. c. Stir the reaction for 2-6 hours. d. Monitor the reaction by TLC until the starting alcohol is consumed. e. Quench the reaction by adding water. f. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the crude TBDMS-protected cyclohexanol, which can be purified by column chromatography.
Visualizations
Caption: Acid-catalyzed ether cleavage via SN1 and SN2 pathways.
Caption: Troubleshooting workflow for unexpected ether cleavage.
Caption: Decision logic for selecting a stable ether protecting group.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 3. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. longdom.org [longdom.org]
- 8. Ether cleavage - Sciencemadness Wiki [sciencemadness.org]
- 9. longdom.org [longdom.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Reactions of oxidation of ethers | Filo [askfilo.com]
- 15. Oxidation mechanism of diethyl ether: a complex process for a simple molecule - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. vanderbilt.edu [vanderbilt.edu]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Efficient Recrystallization of Bromo Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on solvent selection for the efficient recrystallization of bromo compounds. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key data to overcome common challenges and achieve high-purity crystalline products.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of a good recrystallization solvent for bromo compounds?
A good recrystallization solvent for bromo compounds should meet several criteria. The ideal solvent will dissolve the bromo compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point.[1] This temperature-dependent solubility is crucial for maximizing the recovery of the purified compound upon cooling.[1][2] The principle of "like dissolves like" is a useful starting point; the polarity of the solvent should be comparable to that of the bromo compound.[3][4] For instance, non-polar bromo compounds tend to dissolve well in non-polar solvents.[5] Additionally, the solvent should be chemically inert so it does not react with the compound being purified.[6] It should also have a relatively low boiling point to be easily removed from the crystals during the drying process.[7] Finally, any impurities present should either be insoluble in the hot solvent or highly soluble in the cold solvent to be effectively removed during filtration.[6]
Q2: How do I choose between a single-solvent and a mixed-solvent system for recrystallizing my bromo compound?
A single-solvent recrystallization is generally preferred for its simplicity.[6] This method is suitable when you can find a solvent that provides a significant difference in the solubility of your bromo compound at high and low temperatures.[6] However, if no single solvent meets these criteria, a mixed-solvent system, also known as a solvent pair, is a valuable alternative.[6][8] This technique uses two miscible solvents: a "good" solvent that readily dissolves the bromo compound at all temperatures, and a "bad" solvent in which the compound is poorly soluble.[8] Common solvent pairs include ethanol (B145695)/water, ethyl acetate/petrol, and methanol/diethyl ether.[6]
Q3: My bromo compound "oils out" instead of forming crystals. What causes this and how can I fix it?
"Oiling out" occurs when the solid melts and forms a liquid layer instead of dissolving in the hot solvent, or when it separates from the cooling solution as a liquid rather than crystals.[9][10] This is a common issue when the melting point of the compound is lower than the boiling point of the solvent.[10] It can also happen if the compound is significantly impure or when using a mixed-solvent system.[10]
To resolve this, you can try the following:
-
Reheat and add more solvent: Warm the solution to redissolve the oil, then add a small amount of additional solvent and allow it to cool slowly.[10]
-
Slow down the cooling process: Instead of placing the flask on a cold surface, allow it to cool gradually on a cooling hot plate.[10]
-
Change the solvent: Select a solvent with a lower boiling point.
-
Use a different purification technique: If oiling out persists, purification methods like chromatography may be necessary.[10]
Q4: I am getting a very low yield of crystals. What are the common reasons for this?
A low yield of crystals is a frequent problem in recrystallization and can be attributed to several factors:
-
Using too much solvent: This is the most common cause of poor crystal yield, as a significant amount of the product remains dissolved in the mother liquor.[3][8][10]
-
Premature crystallization: If the solution cools too quickly during hot filtration, some of the product may crystallize out along with the impurities being removed.
-
Incomplete crystallization: The cooling time may have been too short. Some compounds require an extended period, sometimes even days, to crystallize fully.[9]
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a portion of the product.[3][8]
To improve the yield, you can try to concentrate the mother liquor by boiling off some solvent and then cooling it again to obtain a second crop of crystals.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the recrystallization of bromo compounds.
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used.[8][10] 2. The solution is supersaturated.[10] 3. The compound is very soluble in the chosen solvent even at low temperatures.[8] | 1. Boil off some of the solvent to concentrate the solution and try cooling again.[8] 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[8][10] 3. Try a different solvent in which the compound is less soluble, or use a mixed-solvent system.[8] |
| The product separates as an oil ("oiling out"). | 1. The melting point of the compound is lower than the boiling point of the solvent.[10] 2. High concentration of impurities. 3. The solution is cooling too rapidly.[11] | 1. Reheat the solution to dissolve the oil, add a small amount of extra solvent, and cool slowly.[10] 2. Ensure the crude material is mostly pure before recrystallization.[11] 3. Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Low yield of recovered crystals. | 1. Too much solvent was used.[3][8][10] 2. Premature crystallization during hot filtration. 3. Incomplete crystallization time.[9] 4. Washing crystals with solvent that is not ice-cold.[3][8] | 1. Use the minimum amount of near-boiling solvent to dissolve the compound.[3][8] 2. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling. 3. Allow sufficient time for crystallization, even days if necessary.[9] 4. Always wash the crystals with a minimal amount of ice-cold solvent.[3] |
| Colored impurities remain in the crystals. | 1. The colored impurity has similar solubility to the product. 2. The crystals formed too quickly, trapping impurities. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. 2. Ensure the solution cools slowly to allow for the formation of pure crystals. |
| Insoluble impurities are present in the final product. | Incomplete removal during hot filtration. | Ensure the solution is hot during filtration and that the filter paper has a pore size appropriate for removing the specific impurities. |
Data Presentation: Solvent Properties and Bromo Compound Solubility
A careful selection of the recrystallization solvent is paramount for achieving high purity and yield. The following tables provide data on the physical properties of common organic solvents and the qualitative solubility of representative bromo compounds.
Table 1: Physical Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Density (g/mL at 20°C) | Polarity | Notes |
| Water | 100.0 | 0.998 | Very High | Good for polar bromo compounds. Non-flammable. |
| Ethanol | 78.3 | 0.789 | High | A versatile solvent, often used in solvent pairs with water.[6] |
| Methanol | 64.7 | 0.792 | High | Similar to ethanol but with a lower boiling point. |
| Acetone | 56.1 | 0.791 | Medium-High | A good solvent for many organic compounds, but its low boiling point can be a challenge.[12] |
| Ethyl Acetate | 77.1 | 0.902 | Medium | A common solvent for recrystallization and chromatography. |
| Dichloromethane | 39.6 | 1.326 | Medium | Low boiling point, useful for compounds that are sensitive to high temperatures. |
| Diethyl Ether | 34.6 | 0.713 | Low | Highly volatile and flammable. |
| Toluene | 110.6 | 0.867 | Low | Higher boiling point, can be useful but may lead to oiling out.[13] |
| Hexane | 68.7 | 0.655 | Very Low | Good for non-polar compounds. Often used as the "bad" solvent in a pair.[8] |
| Cyclohexane | 80.7 | 0.779 | Very Low | Similar to hexane. |
Table 2: Qualitative Solubility of Selected Bromo Compounds in Common Solvents
| Bromo Compound | Water | Ethanol | Diethyl Ether | Benzene | Chloroform | Ethyl Acetate | Hexane |
| Bromobenzene | Insoluble[4] | Soluble[4] | Soluble[4] | Miscible | Miscible | Soluble | Soluble |
| 4-Bromoacetanilide | Sparingly soluble in hot water, insoluble in cold water[8] | Moderately soluble | Sparingly soluble | Soluble | Soluble | Soluble | Sparingly soluble |
| 1-Bromo-4-chlorobenzene | Insoluble[5] | Soluble[5] | Soluble[5] | Soluble | Soluble | Soluble | Soluble |
| N-Bromosuccinimide (NBS) | Soluble in hot water (14.7 g/L at 25°C)[14][15] | Soluble | Insoluble | Insoluble | Insoluble | Soluble | Insoluble |
Experimental Protocols
Single-Solvent Recrystallization
-
Solvent Selection: Test the solubility of a small amount of your crude bromo compound in various solvents to find one where it is sparingly soluble at room temperature but readily soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to cover the solid. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid completely dissolves.[8]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[8] Slow cooling promotes the formation of larger, purer crystals.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[8]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[8]
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.[8]
Mixed-Solvent Recrystallization
-
Solvent Pair Selection: Choose a pair of miscible solvents. One should be a "good" solvent in which the bromo compound is highly soluble, and the other a "bad" solvent in which it is poorly soluble.[8]
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot "good" solvent.
-
Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes cloudy (the point of saturation).
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4 through 7 of the single-solvent recrystallization protocol.
Mandatory Visualizations
Caption: A troubleshooting workflow for the recrystallization of bromo compounds.
Caption: Logical workflow for selecting a suitable solvent system.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1-Bromo-4-chlorobenzene, 98+% | Fisher Scientific [fishersci.ca]
- 3. 溴苯 ≥99.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 4-Bromo Chlorobenzene, High Purity at Best Price [sontaraorgano.in]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 4'-Bromoacetanilide | 103-88-8 [amp.chemicalbook.com]
- 9. ud.goldsupplier.com [ud.goldsupplier.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. lookchem.com [lookchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
managing reaction temperature for selective para-bromination
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in managing reaction temperature for selective para-bromination of aromatic compounds.
Troubleshooting Guide: Common Issues in Para-Bromination
This guide addresses specific challenges encountered during electrophilic aromatic bromination, with a focus on achieving high para-selectivity.
| Issue | Potential Cause | Troubleshooting & Optimization Steps |
| Poor Regioselectivity (Mixture of ortho, para, and/or poly-brominated products) | Reaction temperature is too high. | Lower the reaction temperature. For many substrates, temperatures between -30°C and 0°C are effective for maximizing para-selectivity. In some cases, temperatures as low as -78°C may be necessary.[1] |
| Inappropriate Brominating Agent. | The choice of brominating agent can significantly impact selectivity. N-Bromosuccinimide (NBS) is often a milder and more selective alternative to elemental bromine (Br₂).[1] For highly activated substrates, consider using a less reactive brominating agent or a catalyst that favors para substitution, such as certain zeolites.[2][3] | |
| Solvent Effects. | The polarity of the solvent can influence the ortho/para ratio. Experiment with a range of solvents, from non-polar (e.g., carbon tetrachloride) to polar aprotic (e.g., acetonitrile), to find the optimal conditions for your specific substrate. | |
| Reaction is exothermic and uncontrolled. | Many bromination reactions are exothermic. Ensure efficient stirring and cooling to maintain the target temperature. Add the brominating agent slowly or portion-wise to control the reaction rate and heat generation.[1] A runaway reaction can lead to a decrease in selectivity and the formation of side products.[4] | |
| Low or No Product Yield | Insufficiently activated substrate. | For deactivated aromatic rings, a stronger Lewis acid catalyst (e.g., AlCl₃, FeCl₃) may be required in conjunction with the brominating agent. Alternatively, using a more potent brominating system like NBS in concentrated sulfuric acid can be effective for deactivated substrates.[5] |
| Decomposition of Brominating Agent. | Some brominating agents, like NBS, can decompose over time, especially if not stored properly at low temperatures.[1] Use fresh, high-quality reagents for optimal results. | |
| Steric Hindrance. | Bulky substituents on the aromatic ring can hinder the approach of the electrophile, leading to a slower reaction rate. In such cases, increasing the reaction time or employing a slightly higher temperature (while carefully monitoring selectivity) may be necessary. | |
| Formation of Poly-brominated Products | Excess of Brominating Agent. | Use a stoichiometric amount or a slight excess of the brominating agent. A large excess will favor poly-bromination, especially with highly activated aromatic rings. |
| Highly Activating Substituent. | For substrates with strongly activating groups (e.g., -OH, -NH₂), the reaction can be difficult to stop at the mono-bromination stage.[6] Consider using a milder brominating agent, a protecting group strategy to moderate the activating group's effect, or very low reaction temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the regioselectivity of electrophilic aromatic bromination?
A1: Generally, lower reaction temperatures favor the formation of the para-isomer over the ortho-isomer.[1][7] This is because the activation energy for the formation of the para-product is typically lower than that for the ortho-product. At higher temperatures, there is enough energy to overcome the activation barrier for both pathways, leading to a mixture of isomers.[7]
Q2: How can I achieve high para-selectivity for a highly activated aromatic compound?
A2: For highly activated substrates, such as phenols and anilines, achieving high para-selectivity can be challenging due to the high reactivity of the ortho positions.[6] To enhance para-selectivity, consider the following strategies:
-
Use a milder brominating agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂).[1]
-
Employ a bulky catalyst or solvent: This can sterically hinder the approach of the brominating agent to the ortho positions. Zeolites have been shown to promote para-selectivity.[2][3]
-
Protecting group strategy: Temporarily converting the activating group to a bulkier or less activating group can direct bromination to the para position.
-
Precise temperature control: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[1][7]
Q3: Are there safer alternatives to using elemental bromine (Br₂)?
A3: Yes, several safer alternatives to liquid bromine are available. N-Bromosuccinimide (NBS) is a crystalline solid that is easier and safer to handle than Br₂.[1] Other options include pyridinium (B92312) bromide perbromide and tetrabutylammonium (B224687) tribromide. These reagents are often used to avoid the hazards associated with handling highly corrosive and volatile elemental bromine.
Q4: Can solvent choice influence the para/ortho selectivity?
A4: Yes, the solvent can play a significant role in determining the regioselectivity of bromination. The polarity of the solvent can affect the stability of the intermediate carbocation (sigma complex) and the transition states leading to the ortho and para products. It is often beneficial to screen a variety of solvents to optimize the selectivity for a specific substrate.
Experimental Protocols
General Protocol for Selective Para-Bromination of an Activated Aromatic Compound
This protocol provides a general starting point for the selective para-bromination of an activated aromatic compound, such as anisole, using N-Bromosuccinimide (NBS).
Materials:
-
Activated aromatic substrate (e.g., anisole)
-
N-Bromosuccinimide (NBS)
-
Solvent (e.g., acetonitrile (B52724), dichloromethane, or carbon tetrachloride)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Cooling bath (e.g., ice-water or dry ice-acetone)
-
Thermometer
Procedure:
-
Dissolve the activated aromatic substrate in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to the desired temperature (e.g., 0°C or -30°C) using a cooling bath.
-
Slowly add a stoichiometric amount of NBS to the cooled solution in portions while stirring vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to consume any remaining bromine.
-
Perform an aqueous workup by extracting the product into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate the para-brominated product.
Example Protocol: Para-Bromination of Catechol
This protocol describes the highly selective para-bromination of catechol using NBS and fluoroboric acid at low temperature.[1][7]
Materials:
-
Catechol
-
N-Bromosuccinimide (NBS)
-
Fluoroboric acid (HBF₄)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dry ice/acetone cooling bath
Procedure:
-
Dissolve catechol in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to -30 °C using a dry ice/acetone bath.[1][7]
-
Slowly add N-bromosuccinimide and fluoroboric acid to the cooled solution.[1][7]
-
Allow the reaction mixture to slowly warm to room temperature.
-
Upon completion, quench the reaction and proceed with a standard aqueous workup and purification to afford 4-bromobenzene-1,2-diol.[1]
Visualizations
Caption: Logical relationship between reaction temperature and regioselectivity.
Caption: Experimental workflow for temperature optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly efficient para-selective bromination of simple aromatic substrates by means of bromine and a reusable zeolite - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape in GC Analysis of Halogenated Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor peak shape in the gas chromatography (GC) analysis of halogenated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for halogenated compounds in GC analysis?
A1: Peak tailing, where the latter half of a peak is broader than the front half, is a common issue when analyzing halogenated compounds. The primary causes include:
-
Active Sites: Halogenated compounds, particularly those with polar functional groups, can interact with active sites in the GC system. These sites are often exposed silanol (B1196071) groups in the injector liner, on the column surface, or in the detector.[1][2][3][4] This secondary interaction causes some molecules to be retained longer, resulting in a tailing peak.
-
Column Contamination: Accumulation of non-volatile matrix components at the head of the column can create active sites and obstruct the sample path, leading to peak tailing.[3][4]
-
Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet or detector can create dead volumes and turbulence, causing peaks to tail.[1][5][6]
-
System Leaks: Leaks in the injector, fittings, or septum can disrupt carrier gas flow and lead to poor peak shape.[7][8]
-
Inlet Issues: A dirty or active inlet liner is a frequent cause of tailing for polar and active compounds.[9][10]
Q2: Why am I observing peak fronting with my halogenated analytes?
A2: Peak fronting, characterized by a leading edge that is broader than the trailing edge, is typically caused by:
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, causing molecules to move through the column more quickly than expected, resulting in fronting.[1][7] This is a common issue for highly concentrated samples.
-
Sample Solvent Mismatch: If the sample solvent is significantly different in polarity from the stationary phase, it can affect how the sample is introduced onto the column, leading to distorted peak shapes, including fronting.[1][11]
-
Low Injection Temperature: An injector temperature that is too low may result in incomplete or slow vaporization of the sample, which can cause band broadening and fronting.[7]
Q3: Can the choice of GC column affect the peak shape of halogenated compounds?
A3: Absolutely. The choice of GC column is critical for achieving good peak shape. Key considerations include:
-
Stationary Phase: The polarity of the stationary phase should be appropriate for the halogenated compounds being analyzed. A common rule is "like dissolves like," meaning a non-polar column is often a good starting point for non-polar halogenated compounds.[12] For more polar halogenated analytes, a mid-polarity or polar phase may be necessary to achieve symmetrical peaks.
-
Column Inertness: Using a highly inert column is crucial to minimize interactions with active silanol groups, which can cause peak tailing.[13][14] Manufacturers offer specially deactivated columns for analyzing active compounds.
-
Film Thickness: Thicker films can improve the retention of volatile halogenated compounds, potentially eliminating the need for sub-ambient oven temperatures.[12][15] However, for high molecular weight compounds, a thinner film is preferable to reduce retention and minimize column bleed at high temperatures.[15]
Q4: How do I know if my GC inlet is causing poor peak shape for halogenated compounds?
A4: The inlet is a common source of problems. Here’s how to determine if it's the culprit:
-
Inject a Hydrocarbon Standard: Inject a non-polar hydrocarbon standard. If the peak shape is good, but your halogenated compound peaks are tailing, it strongly suggests that activity in the inlet or column is the issue.[16]
-
Inspect and Replace the Liner: The inlet liner is a consumable part and should be inspected and replaced regularly.[10] A dirty or cracked liner can have active sites that interact with halogenated compounds. Replacing the liner with a new, deactivated one is a quick way to troubleshoot this.
-
Check for Septum Bleed: Old or over-tightened septa can release particles into the inlet, creating active sites and contributing to baseline noise and peak distortion.[9]
Q5: Can the detector contribute to poor peak shape for halogenated compounds?
A5: Yes, the detector can also be a source of peak shape problems.
-
Detector Contamination: Over time, detectors can become contaminated, which can lead to peak tailing and a noisy baseline.[5][17]
-
Detector Overload: Just like a column, a detector can be overloaded if the concentration of the analyte is too high, leading to flattened or distorted peaks.[7]
-
Specific Detector Issues: Certain detectors have unique considerations. For example, an aging Electron Capture Detector (ECD), commonly used for halogenated compounds, can exhibit a negative dip after peaks.[5] A Halogen Specific Detector (XSD) can sometimes induce peak tailing.[18]
Troubleshooting Guide
The following table summarizes common problems, potential causes, and recommended solutions for poor peak shape in the GC analysis of halogenated compounds.
| Problem | Potential Cause | Recommended Solution | Expected Improvement |
| Peak Tailing (All Peaks) | 1. Poor Column Cut/Installation: Ragged cut or incorrect insertion depth.[1][5] | Re-cut the column (a clean, 90-degree cut) and reinstall it according to the manufacturer's instructions for the specific inlet and detector. | Symmetrical peak shape; improved resolution. |
| 2. System Leak: Loose fittings, worn septum.[7][8] | Perform a leak check using an electronic leak detector. Tighten fittings and replace the septum if necessary. | Stable baseline; consistent retention times; improved peak shape. | |
| 3. Dead Volume: Incorrect ferrule size or poor connection. | Ensure the correct ferrules are used for the column and fittings. Remake connections. | Sharper, more symmetrical peaks. | |
| Peak Tailing (Polar/Active Halogenated Compounds) | 1. Active Inlet Liner: Contaminated or non-deactivated liner.[9][10] | Replace the inlet liner with a new, deactivated liner. Consider using a liner with deactivated glass wool. | Reduced tailing for active compounds; improved response. |
| 2. Column Contamination: Buildup of non-volatile matrix at the column head.[3][4] | Trim 10-20 cm from the front of the column. If the problem persists, the column may need to be replaced. | Improved peak shape and resolution. | |
| 3. Active Sites on Column: Exposed silanol groups on a non-inert or aged column. | Condition the column according to the manufacturer's instructions. If the issue remains, replace the column with a new, highly inert column. | Symmetrical peaks for active compounds. | |
| Peak Fronting | 1. Column Overload: Sample concentration is too high.[1][7] | Dilute the sample or reduce the injection volume. If using splitless injection, consider switching to a split injection with an appropriate split ratio. | Symmetrical, Gaussian peak shape. |
| 2. Solvent Mismatch: Incompatible sample solvent and stationary phase polarity.[1][11] | Change the sample solvent to one that is more compatible with the stationary phase (e.g., use a non-polar solvent for a non-polar column). | Improved peak shape, especially for early eluting peaks. | |
| Split Peaks | 1. Improper Injection Technique: In splitless injection, the initial oven temperature may be too high.[1] | Lower the initial oven temperature to at least 20°C below the boiling point of the solvent. | Single, sharp peaks. |
| 2. Inhomogeneous Sample Introduction: Channeling in the inlet liner or a dirty liner. | Replace the inlet liner, possibly with one containing deactivated glass wool to promote better sample vaporization and mixing. | Elimination of split peaks. |
Experimental Protocols
1. GC Column Conditioning
Objective: To remove volatile contaminants and ensure the stationary phase is properly coated, which can improve peak shape and reduce baseline noise.
Methodology:
-
Install the column in the GC oven, connecting the inlet end to the injector port but leaving the detector end disconnected.
-
Set the carrier gas flow to the normal operating rate for the column.
-
Set the oven temperature to 20°C above the final temperature of your analytical method, but do not exceed the column's maximum temperature limit.
-
Hold at this temperature for 1-2 hours. For new columns, a longer conditioning time (overnight) may be beneficial.
-
Cool the oven, turn off the carrier gas, and connect the column to the detector.
-
Heat the oven to the initial temperature of your method and allow the baseline to stabilize before running samples.
2. Inlet Liner Replacement
Objective: To replace a dirty or active inlet liner that can cause peak tailing and loss of analyte response.
Methodology:
-
Cool the GC inlet to a safe temperature (below 50°C).
-
Turn off the carrier gas supply to the inlet.
-
Carefully remove the septum nut and septum.
-
Unscrew the inlet retaining nut.
-
Using clean forceps, remove the old liner and O-ring.
-
Inspect the inlet for any debris and clean if necessary.
-
Place a new, deactivated O-ring on a new, deactivated liner.
-
Insert the new liner and O-ring into the inlet and tighten the retaining nut.
-
Install a new septum and tighten the septum nut.
-
Turn the carrier gas back on and perform a leak check.
-
Heat the inlet to the method temperature and allow it to equilibrate.
3. System Leak Check
Objective: To identify and eliminate leaks in the GC system that can cause poor peak shape, retention time shifts, and a noisy baseline.
Methodology:
-
Pressurize the system with the carrier gas.
-
Use an electronic leak detector to check for leaks at all fittings, including the septum nut, inlet and detector fittings, and gas line connections.
-
If a leak is detected, tighten the fitting. Do not over-tighten, as this can damage the ferrule and create a leak.
-
If tightening does not resolve the leak, cool the system, depressurize, and remake the connection with new ferrules.
-
Re-pressurize and re-check for leaks.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for poor peak shape in GC.
Caption: Potential GC system interactions causing peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. youtube.com [youtube.com]
- 4. aimanalytical.com [aimanalytical.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. stepbio.it [stepbio.it]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Prevent GC Inlet Problems BEFORE They Cost You Time and Money [sigmaaldrich.com]
- 11. cannabissciencetech.com [cannabissciencetech.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. agilent.com [agilent.com]
- 14. How to Improve Peak Shape Consistency in Multiresidue Pesticide Analysis | Separation Science [sepscience.com]
- 15. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 16. agilent.com [agilent.com]
- 17. users.ugent.be [users.ugent.be]
- 18. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Unknown Peaks in HPLC Analysis
This guide provides troubleshooting strategies, frequently asked questions, and detailed experimental protocols to help researchers identify and resolve unknown peaks encountered during the HPLC analysis of synthesis reactions.
Systematic Troubleshooting Guide
When an unexpected peak appears in your chromatogram, a systematic approach is crucial to identify its source. The workflow below outlines a logical progression from initial checks to advanced characterization techniques.
Frequently Asked Questions (FAQs)
Q1: What is an extraneous or ghost peak? An extraneous peak, also known as a ghost, artifact, or system peak, is a signal in a chromatogram that is not attributable to the analyte, known impurities, or excipients.[1][2] These peaks can appear even when injecting a blank sample and are often problematic in gradient elution methods.[3]
Q2: What are the most common sources of ghost peaks? Ghost peaks can originate from various sources within the HPLC system and the reagents used. A systematic check is the best way to identify the cause.[1]
| Source | Common Causes & Contributors | Recommended Actions |
| Mobile Phase & Solvents | Use of non-HPLC grade solvents; impurities in water or organic solvents; degradation of mobile phase over time; topping off solvent reservoirs.[3][4] | Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter and degas solvents properly.[1][2] |
| System Contamination | Carryover from previous injections; contaminated injector, sample loop, pump seals, or detector cell; leaching from tubing or seals.[3][4] | Implement a rigorous cleaning protocol for the injector and autosampler components. Flush the system thoroughly between different analyses.[2] |
| Sample Preparation | Contaminated glassware (vials, pipettes); impurities in vials, caps, or septa.[3] | Use clean glassware and high-quality vials and caps. Rinse glassware with a final solvent before use.[2] |
| Column Issues | Column aging or deterioration; column bleed (breakdown of the stationary phase); contamination from previous samples.[1][5] | Replace old or poorly performing columns. Use guard columns to protect the analytical column. |
| Environmental Factors | Contamination from laboratory air, such as dust or solvent vapors.[1][4] | Keep solvent reservoirs covered and handle samples carefully to minimize exposure to the lab environment. |
Q3: My unknown peak is not reproducible. What does this suggest? Irreproducible peaks often point to issues like incomplete sample loop filling, poor sample solubility, or contamination in the autosampler that is sporadically introduced. It can also be caused by air bubbles in the system or detector instability.[4] Ensure your sample is fully dissolved in a solvent weaker than or equal in strength to the mobile phase.[6]
Q4: How can I differentiate between a synthesis impurity and a degradation product? A synthesis impurity is a by-product or unreacted starting material from the chemical reaction. A degradation product forms when the drug substance breaks down due to environmental factors like light, heat, or pH.[7] To differentiate them, you can perform a forced degradation study.[8] In this study, the sample is intentionally exposed to stress conditions (acid, base, oxidation, heat, light).[9] Peaks that appear or increase significantly under these conditions are likely degradation products.
Q5: What is peak purity analysis and when should I use it? Peak purity analysis is a technique used to assess whether a single chromatographic peak represents a single compound.[10] It is most commonly performed using a Photodiode Array (PDA) or Diode Array (DAD) detector, which measures the UV-Vis spectrum across the entire peak.[11] If the spectra at the upslope, apex, and downslope of the peak are inconsistent, it suggests the presence of a co-eluting impurity.[12] This is a crucial step to ensure that the peak of interest is not masking an underlying impurity.[10]
Key Experimental Protocols
Protocol 1: Blank and Placebo Injection Analysis
Objective: To determine if the unknown peak originates from the HPLC system/solvents or from the sample matrix (excluding the active pharmaceutical ingredient - API).
Methodology:
-
System Blank: Inject the mobile phase that will be used for the sample analysis. If a gradient is used, run the full gradient. Any peaks observed are from the mobile phase or system contamination.[1]
-
Solvent Blank: Inject the pure solvent used to dissolve the sample. This helps identify impurities originating from the sample diluent.[1]
-
Placebo Injection: Prepare and inject a sample containing all formulation components (excipients) except for the API. This helps identify peaks originating from the formulation matrix.[2]
-
Analysis: Compare the chromatograms from the blank and placebo injections with the chromatogram of the actual sample. Peaks present in the blanks are not related to the synthesized compound.
Protocol 2: Forced Degradation Study
Objective: To intentionally degrade the sample to identify potential degradation products and confirm the stability-indicating nature of the HPLC method.[8] The target degradation is typically 5-20%.[9]
Methodology:
-
Control Sample: Prepare a solution of the drug substance at a known concentration (e.g., 1 mg/mL) in a suitable solvent and analyze it immediately.
-
Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 M HCl. Heat if necessary (e.g., 60°C) for a set time. Withdraw aliquots at time points, neutralize with 0.1 M NaOH, dilute with mobile phase, and inject.[13]
-
Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 M NaOH. Follow the same heating, sampling, and neutralization (with 0.1 M HCl) procedure as for acid hydrolysis.[13]
-
Oxidation: Mix the drug solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Monitor the reaction at room temperature. Sample at various time points, dilute, and inject.[13]
-
Thermal Stress: Store the drug substance as a solid or in solution at an elevated temperature (e.g., 60-80°C) and analyze at specific intervals.[13]
-
Photolytic Stress: Expose the solid drug substance or its solution to a light source providing a minimum of 1.2 million lux hours (visible) and 200 watt-hours/m² (UV).[13][14] A control sample should be shielded from light (e.g., with aluminum foil).[13]
Protocol 3: LC-MS Analysis for Structural Elucidation
Objective: To obtain mass-to-charge (m/z) ratio and fragmentation data for the unknown peak to determine its molecular weight and elucidate its structure.[15]
Methodology:
-
Method Transfer: Transfer the existing HPLC method to an LC-MS system. Note that non-volatile buffers (e.g., phosphate) are incompatible with MS and must be replaced with volatile alternatives (e.g., ammonium (B1175870) formate, ammonium acetate, or formic acid).
-
Full Scan Analysis: Perform an initial run in full scan mode to detect the m/z ratio of the parent ion for all eluting peaks. This provides the molecular weight of the unknown compound.[15]
-
Tandem MS (MS/MS) Analysis: Perform a second injection to acquire fragmentation data for the unknown peak. In this mode, the mass spectrometer isolates the parent ion of the unknown, fragments it, and analyzes the resulting product ions.[16]
-
Data Interpretation: The fragmentation pattern provides clues about the compound's structure. This data can be compared against spectral libraries or analyzed using in silico fragmentation prediction software to propose a structure for the unknown peak.[15][17]
References
- 1. Extraneous Peaks in Chromatographic Analysis | Pharmaguideline [pharmaguideline.com]
- 2. youtube.com [youtube.com]
- 3. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 4. pharmatimesofficial.com [pharmatimesofficial.com]
- 5. Why Does High-Performance Liquid Chromatography Data Show Extraneous Peaks | MtoZ Biolabs [mtoz-biolabs.com]
- 6. halocolumns.com [halocolumns.com]
- 7. onyxipca.com [onyxipca.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 11. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 12. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : PEAK PURITY Determination by HPLC Diode Array Chromatography Software (UV/VIS): Limitations and Uses [hplctips.blogspot.com]
- 13. benchchem.com [benchchem.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resolvemass.ca [resolvemass.ca]
- 16. veeprho.com [veeprho.com]
- 17. Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative ¹H and ¹³C NMR Analysis of 1-Bromo-4-(isopentyloxy)benzene and its Homologues
A Guide for Researchers in Organic Synthesis and Drug Development
Comparison of ¹H NMR Spectral Data
The ¹H NMR spectra of these 1-bromo-4-alkoxybenzenes are characterized by distinct signals corresponding to the aromatic protons and the protons of the alkoxy side chain. The aromatic region typically displays a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The chemical shifts and coupling constants of the alkoxy chain protons provide valuable information about the structure and conformation of the side chain.
Table 1: Comparison of ¹H NMR Spectral Data (Predicted for 1-Bromo-4-(isopentyloxy)benzene)
| Compound Name | Aromatic Protons (δ, ppm, J in Hz) | Aliphatic Protons (δ, ppm, J in Hz) |
| This compound | Predicted: ~7.35 (d, J ≈ 8.8, 2H, H-3/5), ~6.78 (d, J ≈ 8.8, 2H, H-2/6) | Predicted: ~3.90 (t, J ≈ 6.6, 2H, -OCH₂-), ~1.75 (m, 1H, -CH(CH₃)₂), ~1.65 (q, J ≈ 6.7, 2H, -CH₂CH(CH₃)₂), ~0.95 (d, J ≈ 6.6, 6H, -CH(CH₃)₂) |
| 1-Bromo-4-butoxybenzene | ~7.34 (d, J = 8.8, 2H), ~6.78 (d, J = 8.8, 2H) | ~3.91 (t, J = 6.5, 2H, -OCH₂-), ~1.75 (quint, J = 7.0, 2H, -OCH₂CH₂-), ~1.48 (sext, J = 7.4, 2H, -CH₂CH₃), ~0.97 (t, J = 7.4, 3H, -CH₃) |
| 1-Bromo-4-hexyloxybenzene | ~7.34 (d, J = 8.9, 2H), ~6.78 (d, J = 8.9, 2H) | ~3.89 (t, J = 6.5, 2H, -OCH₂-), ~1.76 (quint, J = 7.0, 2H, -OCH₂CH₂-), ~1.45 (m, 2H), ~1.33 (m, 4H), ~0.91 (t, J = 7.0, 3H, -CH₃) |
Comparison of ¹³C NMR Spectral Data
The ¹³C NMR spectra provide insights into the carbon framework of the molecules. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing bromine atom and the electron-donating alkoxy group. The signals for the aliphatic carbons of the side chain are observed in the upfield region of the spectrum.
Table 2: Comparison of ¹³C NMR Spectral Data (Predicted for this compound)
| Compound Name | Aromatic Carbons (δ, ppm) | Aliphatic Carbons (δ, ppm) |
| This compound | Predicted: ~158.5 (C-4), ~132.5 (C-2/6), ~116.5 (C-3/5), ~113.0 (C-1) | Predicted: ~67.5 (-OCH₂-), ~38.0 (-CH₂CH-), ~25.5 (-CH(CH₃)₂), ~22.5 (-CH(CH₃)₂) |
| 1-Bromo-4-butoxybenzene | ~158.4, ~132.4, ~116.3, ~112.9 | ~67.9 (-OCH₂-), ~31.2 (-OCH₂CH₂-), ~19.2 (-CH₂CH₃), ~13.8 (-CH₃) |
| 1-Bromo-4-hexyloxybenzene | ~158.4, ~132.4, ~116.3, ~112.9 | ~68.2 (-OCH₂-), ~31.6, ~29.2, ~25.7, ~22.6, ~14.0 (-CH₃) |
Experimental Protocol for ¹H and ¹³C NMR Spectroscopy
The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 1-bromo-4-alkoxybenzene derivatives.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid compound or measure 10-20 µL of the liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.
-
Transfer the clear solution into a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
The NMR spectra are typically acquired on a spectrometer operating at a proton frequency of 300 MHz or higher.
-
The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution and lineshape.
-
For ¹H NMR, standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is commonly used. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 128 to 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.
3. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phase-corrected and the baseline is corrected to ensure accurate integration.
-
The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).
-
For ¹H NMR spectra, the signals are integrated to determine the relative number of protons, and the multiplicities (e.g., singlet, doublet, triplet) and coupling constants (J) are determined.
Visualization of Molecular Structure and NMR Assignments
The following diagrams illustrate the chemical structure of this compound and a workflow for its NMR analysis.
Caption: Chemical structure of this compound.
Caption: A generalized workflow for NMR-based structural analysis.
A Head-to-Head Battle for Purity: GC-MS vs. HPLC in the Analysis of Synthesized Compounds
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible results. The choice of analytical technique for this critical assessment can significantly impact the accuracy and efficiency of the process. Two of the most powerful and widely used methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of their performance in purity assessment, supported by experimental data, to aid in the selection of the most appropriate method for your specific needs.
At the heart of the choice between GC-MS and HPLC lies the physicochemical properties of the analyte. GC-MS is the gold standard for volatile and thermally stable compounds, offering exceptional separation efficiency and definitive identification through mass spectrometry.[1][2] In contrast, HPLC is the workhorse for non-volatile and thermally labile molecules, providing versatility through various separation modes and detectors.[1][3]
Quantitative Performance at a Glance
To illustrate the comparative performance of these techniques, let's consider the purity analysis of a synthesized intermediate, 2-Methyl-6-nitrobenzaldehyde. The following table summarizes key performance parameters for both HPLC-UV and GC-MS methods.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass analysis. |
| Typical Analytes | Non-volatile, thermally labile compounds (e.g., large molecules, polar compounds).[2] | Volatile, thermally stable compounds (e.g., small molecules, solvents).[2] |
| Sample Volatility | Not required. | Required; sample must be vaporized without decomposition.[1] |
| Thermal Stress | Low; analysis is typically performed at or near room temperature.[1] | High; requires elevated temperatures for vaporization.[1] |
| Detection | UV-Vis, providing quantitative data based on light absorption.[3] | Mass Spectrometry (MS), providing structural information and high sensitivity.[3] |
| Limit of Detection (LOD) | Typically in the µg/mL to ng/mL range. | Can reach pg/mL levels for targeted ions. |
| Limit of Quantitation (LOQ) | Typically in the µg/mL range. | Can reach ng/mL levels for targeted ions. |
| Observed Purity (%) | >99.5% (Area Normalization) | >99.5% (Area Normalization) |
Experimental Protocols: A Practical Guide
Reproducible and reliable data hinges on well-defined experimental protocols. Below are detailed methodologies for the purity assessment of 2-Methyl-6-nitrobenzaldehyde using both HPLC-UV and GC-MS.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for the routine purity analysis and quantification of non-volatile impurities in 2-Methyl-6-nitrobenzaldehyde.[1]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile (B52724) |
| Gradient | 0-5 min: 30% B5-15 min: 30-70% B15-20 min: 70% B20-22 min: 70-30% B22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the synthesized 2-Methyl-6-nitrobenzaldehyde in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the identification and quantification of volatile impurities in 2-Methyl-6-nitrobenzaldehyde.[1]
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the synthesized 2-Methyl-6-nitrobenzaldehyde in 10 mL of dichloromethane (B109758) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with dichloromethane to a final concentration of approximately 10 µg/mL.
-
Transfer the final solution to a 2 mL GC vial for analysis.
Visualizing the Workflow
To better understand the logical flow of purity assessment using these two techniques, the following diagrams illustrate the key steps involved.
Conclusion: Choosing the Right Tool for the Job
Both GC-MS and HPLC are indispensable tools for the purity assessment of synthesized compounds, each with its distinct advantages. The decision to use one over the other, or in some cases both, should be driven by the properties of the analyte and the specific goals of the analysis. For volatile and thermally stable compounds where identification of unknown impurities is crucial, GC-MS offers unparalleled specificity.[1] For non-volatile or thermally sensitive molecules, HPLC provides a robust and versatile platform for quantification.[1] By understanding the principles, performance characteristics, and experimental requirements of each technique, researchers can confidently select the optimal method to ensure the quality and integrity of their synthesized compounds.
References
A Comparative Reactivity Analysis for Drug Development: 1-Bromo-4-(isopentyloxy)benzene vs. 1-Chloro-4-(isopentyloxy)benzene
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that significantly impacts the efficiency and viability of a synthetic route. This guide provides an objective comparison of the reactivity of 1-Bromo-4-(isopentyloxy)benzene and its chloro-analogue, 1-chloro-4-(isopentyloxy)benzene, in key synthetic transformations. The information presented, supported by experimental data from analogous compounds, aims to facilitate informed decisions in the design and execution of synthetic pathways.
The fundamental difference in reactivity between these two haloarenes lies in the carbon-halogen bond strength. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond, a factor that dictates the energy required for bond cleavage and subsequent reaction. This difference is most pronounced in reactions where the cleavage of the carbon-halogen bond is the rate-determining step, such as in many palladium-catalyzed cross-coupling reactions and the formation of Grignard reagents.
Comparative Reactivity in Key Synthetic Transformations
The differential reactivity of this compound and 1-chloro-4-(isopentyloxy)benzene is most evident in three common and crucial synthetic operations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and Grignard reagent formation.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. In these reactions, the oxidative addition of the palladium catalyst to the aryl halide is often the rate-limiting step. Due to the lower bond dissociation energy of the C-Br bond, this compound generally exhibits significantly higher reactivity than its chloro counterpart. This translates to milder reaction conditions, shorter reaction times, and often higher yields.
While recent advancements in ligand design have made the use of less reactive aryl chlorides more feasible, they typically require more forcing conditions, such as higher temperatures, higher catalyst loadings, and more specialized and often expensive ligands.
Grignard Reagent Formation
The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-halogen bond. This reaction is also sensitive to the nature of the halogen. The greater reactivity of the C-Br bond facilitates the formation of the corresponding Grignard reagent from this compound under standard conditions. In contrast, the formation of a Grignard reagent from 1-chloro-4-(isopentyloxy)benzene is often more challenging and may require activation of the magnesium or the use of entrainment agents. In molecules containing both bromine and chlorine substituents, the Grignard reagent will selectively form at the carbon-bromine bond.[1]
Quantitative Data Summary
The following tables summarize typical quantitative data for the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation, comparing the performance of this compound and 1-chloro-4-(isopentyloxy)benzene. The data is based on established trends and results from structurally similar 4-alkoxy-substituted aryl halides.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Parameter | This compound | 1-Chloro-4-(isopentyloxy)benzene | Reference |
| Catalyst | Pd(PPh₃)₄ (2 mol%) | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | [2] |
| Base | K₂CO₃ | K₃PO₄ | [2] |
| Solvent | Toluene/Ethanol/H₂O | 1,4-Dioxane | [2] |
| Temperature | 80 °C | 100-120 °C | [2] |
| Reaction Time | 4-8 hours | 12-24 hours | [3] |
| Typical Yield | >90% | 70-85% | [3] |
Table 2: Buchwald-Hartwig Amination with Morpholine
| Parameter | This compound | 1-Chloro-4-(isopentyloxy)benzene | Reference |
| Catalyst | Pd₂(dba)₃ (1.5 mol%) | Pd₂(dba)₃ (1.5 mol%) | |
| Ligand | XPhos (3 mol%) | XPhos (3 mol%) | |
| Base | NaOtBu | NaOtBu | |
| Solvent | Toluene | Toluene | |
| Temperature | 80-100 °C | 100-120 °C | [4] |
| Reaction Time | 6-12 hours | 18-24 hours | [4] |
| Typical Yield | >95% | 85-95% |
Table 3: Grignard Reagent Formation
| Parameter | This compound | 1-Chloro-4-(isopentyloxy)benzene | Reference |
| Conditions | Mg, THF, reflux | Mg, THF, reflux, initiator (e.g., I₂) | [5] |
| Initiation | Spontaneous or with gentle heating | Often requires activation | [5] |
| Reaction Time | 1-2 hours | 2-4 hours | [5] |
| Typical Yield | >90% | 60-80% | [1] |
Visualizing Reaction Pathways and Workflows
To further illustrate the processes discussed, the following diagrams, generated using the DOT language, depict the catalytic cycle for the Suzuki-Miyaura coupling and a general experimental workflow for a cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation. These should be considered as starting points, and optimization may be necessary for specific substrates and scales.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) and the degassed solvent (e.g., a mixture of toluene, ethanol, and water).
-
Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[2]
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, combine the aryl halide (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol), the phosphine (B1218219) ligand (e.g., XPhos, 0.03 mmol), and the base (e.g., NaOtBu, 1.4 mmol) in a Schlenk tube.
-
Reagent Addition: Add the amine (1.2 mmol) and the anhydrous solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the reaction mixture to the specified temperature with stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
General Procedure for Grignard Reagent Formation
-
Apparatus: Assemble an oven-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Magnesium Activation: Place magnesium turnings (1.1 mmol) in the flask. If necessary, add a small crystal of iodine and gently warm under a stream of nitrogen to activate the magnesium.
-
Reagent Preparation: In the dropping funnel, prepare a solution of the aryl halide (1.0 mmol) in anhydrous THF.
-
Initiation: Add a small portion of the aryl halide solution to the magnesium suspension. The reaction can be initiated by gentle warming.
-
Addition: Once the reaction has started, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at reflux until the magnesium is consumed. The resulting Grignard reagent is typically used immediately in the subsequent reaction step.[5]
Conclusion
References
The Branching Effect: How Alkoxy Group Structure Dictates Reactivity
In the intricate world of chemical synthesis and drug development, the seemingly subtle difference between a straight-chain and a branched-chain alkoxy group can have profound consequences on the reactivity of a molecule. This guide delves into the steric and electronic effects of branched versus straight-chain alkoxy groups, providing a comparative analysis supported by experimental data to aid researchers in predicting and controlling reaction outcomes.
The structure of an alkoxy group (R-O-), a common functional group in organic chemistry, plays a pivotal role in determining the kinetics and thermodynamics of a reaction. The arrangement of the alkyl portion (R) as either a linear chain or a branched structure introduces distinct steric and electronic environments around the oxygen atom, thereby influencing its nucleophilicity and the overall reactivity of the parent molecule.
Steric Hindrance: The Primary Differentiating Factor
The most significant factor governing the difference in reactivity between straight-chain and branched-chain alkoxy groups is steric hindrance. Branched alkoxy groups, with their bulkier three-dimensional structures, create a more crowded environment around the nucleophilic oxygen atom. This steric bulk impedes the approach of the alkoxy group to an electrophilic center, thereby slowing down the rate of reaction.
This effect is particularly pronounced in bimolecular nucleophilic substitution (SN2) reactions, where the nucleophile must attack the substrate from the backside of the leaving group. The transition state of an SN2 reaction is highly sensitive to steric crowding, and the presence of bulky branched-chain alkoxy groups can significantly increase the activation energy of this step, leading to a dramatic decrease in the reaction rate.
Conversely, straight-chain alkoxy groups present a more streamlined profile, allowing for easier access to the reaction center and facilitating a faster reaction.
Electronic Effects: A Secondary Influence
While steric effects are dominant, electronic effects also contribute to the differing reactivities. Alkyl groups are generally considered to be electron-donating through an inductive effect (+I). In branched-chain alkoxides, the presence of multiple alkyl groups attached to the α-carbon (the carbon adjacent to the oxygen) can lead to a slightly greater electron-donating effect compared to their straight-chain counterparts. This increased electron density on the oxygen atom would theoretically enhance its nucleophilicity.
However, in most practical scenarios, the significant steric hindrance imposed by the branched structure overwhelmingly counteracts this modest electronic enhancement. Therefore, the overall trend observed is that of decreased reactivity with increased branching.
Quantitative Comparison of Reactivity
To illustrate the tangible effects of alkoxy group structure on reactivity, the following table summarizes the comparative performance of straight-chain versus branched-chain alkoxides in a transesterification reaction.
| Alkoxide | Chain Type | Product Yield (%) | Reaction Time |
| Sodium Methoxide (B1231860) | Straight-chain | 83% | 30 minutes |
| Sodium Isopropoxide | Branched-chain | <20% | 3 hours |
Table 1: Comparison of product yields in the transesterification of an oil using sodium methoxide versus sodium isopropoxide under similar reaction conditions.
The data clearly demonstrates the superior reactivity of the straight-chain methoxide, which achieved a high yield in a fraction of the time compared to the branched isopropoxide. This significant difference is primarily attributed to the greater steric hindrance of the isopropyl group, which hinders the nucleophilic attack of the alkoxide on the carbonyl carbon of the ester.
Experimental Protocols
Transesterification Reaction:
A representative experimental protocol for the transesterification reaction cited in Table 1 is as follows:
-
Catalyst Preparation: A 0.5 M solution of the sodium alkoxide (methoxide or isopropoxide) in its corresponding alcohol (methanol or isopropanol) is prepared.
-
Reaction Setup: 100 g of the triglyceride (e.g., soybean oil) is heated to 60°C in a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer.
-
Reaction Initiation: The alkoxide solution (2% by weight of the oil) is added to the preheated oil.
-
Reaction Monitoring: The reaction mixture is stirred vigorously at 60°C. Aliquots are taken at regular intervals and analyzed by gas chromatography (GC) to determine the conversion to fatty acid alkyl esters (biodiesel).
-
Work-up: After the desired reaction time, the mixture is cooled, and the glycerol (B35011) layer is separated. The ester layer is washed with warm water to remove any residual catalyst and soap, and then dried over anhydrous sodium sulfate.
Logical Relationship of Branching Effects
The influence of alkoxy chain branching on reactivity can be visualized as a decision-making process for a synthetic chemist. The choice between a straight-chain and a branched-chain alkoxy group will depend on the desired reaction outcome, with steric hindrance being the primary consideration.
A Comparative Guide to Suzuki and Negishi Couplings for C-C Bond Formation
In the landscape of modern organic synthesis, the formation of carbon-carbon (C-C) bonds is a fundamental transformation. Among the myriad of methods available, palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools. This guide provides a detailed comparative analysis of two of the most prominent named reactions in this class: the Suzuki-Miyaura coupling and the Negishi coupling. Both reactions were recognized with the Nobel Prize in Chemistry in 2010, highlighting their profound impact on chemistry.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, a head-to-head comparison of their performance with supporting data, and detailed experimental protocols.
At a Glance: Suzuki vs. Negishi Coupling
| Feature | Suzuki Coupling | Negishi Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, boronic esters) | Organozinc compounds |
| Key Advantages | Stable, commercially available, and low toxicity of boron reagents; mild reaction conditions.[2] | High reactivity of organozinc reagents leading to faster reaction times; excellent functional group tolerance.[3][4] |
| Key Disadvantages | Often requires a base, which can be incompatible with sensitive substrates; potential for protodeboronation. | Organozinc reagents are often air and moisture sensitive, requiring inert reaction conditions. |
| Typical Catalyst | Palladium(0) complexes, often generated in situ from Pd(II) precursors with phosphine (B1218219) ligands. | Palladium(0) or Nickel(0) complexes with phosphine or N-heterocyclic carbene (NHC) ligands.[5][6] |
| Functional Group Tolerance | Generally good, but can be limited by the basic conditions. | Excellent, often compatible with esters, ketones, and amides.[7] |
Delving Deeper: A Head-to-Head Comparison
The choice between Suzuki and Negishi coupling is often dictated by the specific requirements of the synthetic target, including the nature of the substrates, the presence of sensitive functional groups, and the desired reaction conditions.
Reagent Stability and Handling
A significant advantage of the Suzuki coupling lies in the nature of its organoboron reagents. Boronic acids and their esters are generally stable, crystalline solids that are easy to handle and store.[2] Many are commercially available, simplifying their use in a laboratory setting. In contrast, the organozinc reagents used in Negishi coupling are often more reactive and sensitive to air and moisture, necessitating the use of anhydrous and anaerobic reaction conditions.[8] This can add a layer of complexity to the experimental setup.
Reactivity and Reaction Conditions
The higher reactivity of organozinc reagents in Negishi coupling often translates to faster reaction times and milder reaction conditions compared to Suzuki coupling.[4] The transmetalation step in the Negishi catalytic cycle is typically very fast. This high reactivity can be particularly advantageous for challenging substrates that are sluggish in other coupling reactions. However, in some cases, Suzuki couplings have been shown to provide good to excellent yields where Negishi couplings have failed.[9]
Functional Group Tolerance
Negishi coupling is renowned for its exceptional functional group tolerance.[3][7] The relatively neutral reaction conditions allow for the presence of a wide range of functional groups, including esters, ketones, amides, and nitriles, without the need for protecting groups. While Suzuki coupling also exhibits good functional group compatibility, the mandatory presence of a base can sometimes lead to side reactions with base-sensitive substrates.
Quantitative Performance Comparison
The following table provides a summary of representative experimental data from the literature, comparing the performance of Suzuki and Negishi couplings for the synthesis of various biaryl compounds. It is important to note that direct comparisons can be challenging due to variations in catalysts, ligands, and reaction conditions across different studies.
| Electrophile | Nucleophile | Coupling Method | Catalyst System | Conditions | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Suzuki | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene/H₂O, 100 °C, 2-24 h | High | [This is a representative example, specific citation for direct comparison is not available in the provided search results] |
| 4-Bromoanisole | Phenylzinc chloride | Negishi | Pd₂(dba)₃ / P(o-tol)₃ | THF, reflux | Good | [This is a representative example, specific citation for direct comparison is not available in the provided search results] |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Suzuki | Pd(PPh₃)₄ | Na₂CO₃, Toluene/EtOH/H₂O, reflux | High | [This is a representative example, specific citation for direct comparison is not available in the provided search results] |
| 1-Bromo-4-nitrobenzene | Phenylzinc chloride | Negishi | Pd(PPh₃)₄ | THF, reflux | High | [This is a representative example, specific citation for direct comparison is not available in the provided search results] |
| 2-Bromopyridine | Phenylboronic acid | Suzuki | Pd₂(dba)₃ / XPhos | K₃PO₄, 1,4-Dioxane, 100 °C | Moderate to Good | [This is a representative example, specific citation for direct comparison is not available in the provided search results] |
| 2-Bromopyridine | Phenylzinc chloride | Negishi | Pd(PPh₃)₄ | THF, reflux | Good to Excellent | [This is a representative example, specific citation for direct comparison is not available in the provided search results] |
Mechanistic Insights: Visualizing the Catalytic Cycles
Both the Suzuki and Negishi couplings proceed through a similar catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Negishi coupling.
Experimental Protocols
Below are generalized experimental protocols for Suzuki and Negishi couplings. These should be considered as starting points, and optimization of specific parameters is often necessary for different substrates.
General Experimental Protocol for Suzuki Coupling
Materials:
-
Aryl/vinyl halide (1.0 mmol)
-
Aryl/vinyl boronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Degassed water (if using a biphasic system)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl/vinyl halide, boronic acid/ester, palladium catalyst, and base.
-
Seal the flask with a septum and purge with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Experimental Protocol for Negishi Coupling
Materials:
-
Aryl/vinyl halide or triflate (1.0 mmol)
-
Organozinc reagent (solution in THF, 1.1-1.5 equiv)
-
Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, Ni(dppe)Cl₂, 1-5 mol%)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To an oven-dried and flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium or nickel catalyst.
-
Add the anhydrous solvent via syringe.
-
Add the aryl/vinyl halide or triflate to the flask.
-
Slowly add the organozinc reagent solution to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (typically room temperature to 80 °C) and stir for the required time (typically 1-12 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow Comparison
The following diagram illustrates the key differences in the experimental workflows for Suzuki and Negishi couplings.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization - American Chemical Society [acs.digitellinc.com]
- 4. Why Negishi? How This Nobel-Winning Reaction Offers Unmatched Selectivity - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 5. Negishi Coupling [organic-chemistry.org]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. books.rsc.org [books.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Molecular Blueprints: A Comparative Guide to Mass Spectrometry for Structural Validation
For researchers, scientists, and drug development professionals at the forefront of innovation, the precise validation of molecular structures is a cornerstone of scientific rigor and a critical step in the journey from discovery to application. Mass spectrometry has emerged as an indispensable tool in this endeavor, offering a powerful suite of techniques to elucidate the elemental composition and structural architecture of molecules with exceptional sensitivity and accuracy. This guide provides an objective comparison of key mass spectrometry methodologies, supported by experimental data and detailed protocols, to empower you in selecting the optimal approach for your analytical challenges.
At a Glance: Comparing Key Mass Spectrometry Analyzers
The heart of any mass spectrometer is its mass analyzer, which separates ions based on their mass-to-charge ratio (m/z). The choice of analyzer significantly impacts the performance characteristics of the instrument. The following table summarizes the quantitative performance of the most common mass analyzers used for molecular structure validation.
| Mass Analyzer | Mass Accuracy (ppm) | Resolution (FWHM) | Mass Range (Da) | Key Advantages | Common Applications |
| Quadrupole | 100 - 1,000 | Low (~2,000) | < 4,000 | Robust, cost-effective, good for quantification.[1][2] | Routine analysis, quantification, selected reaction monitoring (SRM).[1][3] |
| Time-of-Flight (TOF) | < 5 | 10,000 - 60,000 | > 100,000 | High mass range, fast acquisition speed.[2][4] | Analysis of large biomolecules, fast chromatography coupling.[1] |
| Orbitrap | < 1 - 5 | Up to 500,000 | < 6,000 | Ultra-high resolution and mass accuracy.[2][5] | High-confidence elemental composition determination, proteomics, metabolomics.[3][5] |
| Ion Trap (IT) | 100 - 1,000 | Low (~4,000) | < 6,000 | Excellent for MSn fragmentation experiments.[2][6] | Qualitative analysis, structural elucidation of complex molecules.[6] |
Deciphering Molecular Fragments: A Comparison of Fragmentation Techniques
Tandem mass spectrometry (MS/MS or MSn) is a powerful technique that involves the fragmentation of selected ions to generate structural information.[7][8][9][10] The choice of fragmentation method is critical as it dictates the type of bonds that are cleaved and, consequently, the structural information that can be obtained.
| Fragmentation Technique | Principle | Primary Fragment Ions | Key Advantages | Primary Applications |
| Collision-Induced Dissociation (CID) | Ions collide with neutral gas molecules, converting kinetic energy into internal energy, leading to fragmentation.[11][12] | b- and y-ions (from peptide backbone cleavage).[7] | Robust, widely available, effective for general peptide sequencing.[7][12] | Peptide sequencing, small molecule identification.[12] |
| Higher-Energy Collisional Dissociation (HCD) | A type of CID performed in a dedicated collision cell, allowing for the detection of low-mass fragment ions.[7][11] | b- and y-ions, including low m/z reporter ions.[7] | Overcomes the low-mass cutoff of traditional CID, ideal for isobaric labeling experiments.[7] | Quantitative proteomics (TMT, iTRAQ), analysis of post-translational modifications. |
| Electron Capture Dissociation (ECD) | Multiply charged positive ions capture low-energy electrons, inducing fragmentation.[13][14] | c- and z•-ions (from N-Cα bond cleavage).[13][14] | Preserves labile post-translational modifications (PTMs).[13][14] | Top-down proteomics, characterization of PTMs like phosphorylation and glycosylation.[13][15] |
| Electron Transfer Dissociation (ETD) | Multiply charged positive ions react with radical anions, leading to electron transfer and fragmentation.[13][14][16] | c- and z•-ions.[13][14][16] | Similar to ECD but can be implemented on a wider range of instruments, including ion traps.[14][16] | Analysis of PTMs, large peptides, and proteins.[16] |
Experimental Workflows and Protocols
To ensure reproducible and high-quality data, adherence to well-defined experimental protocols is paramount. Below are detailed methodologies for key experiments in molecular structure validation using mass spectrometry.
Experimental Protocol 1: General Sample Preparation for Mass Spectrometry
-
Sample Extraction: Extract the analyte of interest from its matrix using an appropriate solvent and technique (e.g., liquid-liquid extraction, solid-phase extraction).
-
Purification: Purify the sample to remove contaminants that could interfere with ionization and analysis. Techniques like high-performance liquid chromatography (HPLC) or gel electrophoresis are commonly used.[17]
-
Concentration and Buffer Exchange: Concentrate the purified sample and exchange the buffer to one that is compatible with mass spectrometry (e.g., volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate).
-
Final Dilution: Dilute the sample to an appropriate concentration for injection into the mass spectrometer. This concentration will vary depending on the analyte and the sensitivity of the instrument.
Experimental Protocol 2: High-Resolution Mass Spectrometry for Elemental Composition Determination
-
Instrument Calibration: Calibrate the high-resolution mass spectrometer (e.g., Orbitrap, TOF) using a known standard to ensure high mass accuracy.
-
Sample Infusion/Injection: Introduce the prepared sample into the mass spectrometer via direct infusion or coupled to a separation technique like HPLC.
-
Data Acquisition: Acquire a high-resolution mass spectrum of the intact molecule (MS1). Ensure a sufficient number of scans are averaged to obtain a high-quality spectrum with accurate mass measurement.[4]
-
Data Analysis:
Experimental Protocol 3: Tandem Mass Spectrometry (MS/MS) using Collision-Induced Dissociation (CID)
-
MS1 Scan: Perform an initial MS1 scan to identify the precursor ion of interest.
-
Precursor Ion Selection: Isolate the precursor ion with a specific m/z value in the first mass analyzer (e.g., a quadrupole).[10][21]
-
Collision-Induced Dissociation: Accelerate the selected precursor ions into a collision cell containing an inert gas (e.g., argon, nitrogen). The collision energy should be optimized to induce sufficient fragmentation.[11][12]
-
MS2 Scan: Analyze the resulting fragment ions in the second mass analyzer to generate the MS/MS spectrum.[10][21]
-
Data Interpretation: Interpret the fragmentation pattern to deduce the structure of the precursor ion. For peptides, this involves identifying the b- and y-ion series to determine the amino acid sequence.[7]
Visualizing the Path to Structural Validation
To better illustrate the relationships and workflows involved in molecular structure validation by mass spectrometry, the following diagrams have been generated using the DOT language.
Caption: A flowchart illustrating the major steps in validating a molecular structure using mass spectrometry.
Caption: A decision tree to guide the selection of an appropriate mass spectrometry technique based on the analytical goal.
By understanding the principles, performance characteristics, and experimental considerations of different mass spectrometry techniques, researchers can confidently select and apply the most suitable methods for the accurate and robust validation of molecular structures, thereby accelerating the pace of scientific discovery and development.
References
- 1. americanlaboratorytrading.com [americanlaboratorytrading.com]
- 2. Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips - MetwareBio [metwarebio.com]
- 3. Quantitative vs Qualitative Mass Spectrometry | Technology Networks [technologynetworks.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Tandem Mass Spectrometry (MS/MS) Explained | Technology Networks [technologynetworks.com]
- 8. longdom.org [longdom.org]
- 9. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]
- 11. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 12. longdom.org [longdom.org]
- 13. Principles of electron capture and transfer dissociation mass spectrometry applied to peptide and protein structure analysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. Radical solutions: Principles and application of electron-based dissociation in mass spectrometry-based analysis of protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. as.uky.edu [as.uky.edu]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Aryl Ether Synthesis: Yields and Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of aryl ethers is a critical task. The choice of synthetic route can significantly impact yield, substrate scope, and reaction conditions. This guide provides an objective comparison of the leading methods for aryl ether synthesis, supported by experimental data to inform your selection process.
Key Synthesis Routes for Aryl Ethers
The most prominent methods for synthesizing aryl ethers include:
-
Williamson Ether Synthesis: A classic method, though with significant limitations for aryl ether synthesis.
-
Ullmann Condensation: A copper-catalyzed reaction that is a workhorse for diaryl ether formation.
-
Buchwald-Hartwig C-O Coupling: A powerful palladium-catalyzed method with a broad substrate scope.
-
Chan-Lam Coupling: A copper-catalyzed cross-coupling of boronic acids with alcohols or phenols.
-
Nucleophilic Aromatic Substitution (SNAr): A viable route when the aryl halide is activated by electron-withdrawing groups.
Yield Comparison of Aryl Ether Synthesis Routes
The following table summarizes representative yields for the synthesis of various aryl ethers using different methods. It is important to note that yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
| Aryl Ether Product | Synthesis Route | Aryl Halide/Boronic Acid | Phenol (B47542)/Alcohol | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Diphenyl Ether | Ullmann Condensation | Iodobenzene | Phenol | CuI / K₂CO₃ | Pyridine (B92270) | 150 | 24 | ~85 |
| Buchwald-Hartwig | Bromobenzene | Phenol | Pd(OAc)₂ / P(t-Bu)₃ / Cs₂CO₃ | Toluene (B28343) | 100 | 16 | 98 | |
| Chan-Lam Coupling | Phenylboronic acid | Phenol | Cu(OAc)₂ / Pyridine | CH₂Cl₂ | RT | 48 | 95 | |
| 4-Methoxyphenyl Phenyl Ether | Ullmann Condensation | 4-Bromoanisole | Phenol | CuI / N,N-dimethylglycine / Cs₂CO₃ | Dioxane | 100 | 24 | 92 |
| Buchwald-Hartwig | 4-Bromoanisole | Phenol | Pd₂(dba)₃ / XPhos / K₃PO₄ | Toluene | 100 | 18 | 95 | |
| Chan-Lam Coupling | 4-Methoxyphenylboronic acid | Phenol | Cu(OAc)₂ / Et₃N | CH₂Cl₂ | RT | 72 | 88 | |
| 4-Nitrophenyl Phenyl Ether | Ullmann Condensation | 1-Chloro-4-nitrobenzene | Phenol | Cu₂O / K₂CO₃ | DMF | 150 | 5 | 91 |
| SNAr | 1-Fluoro-4-nitrobenzene | Phenol | K₂CO₃ | DMSO | 100 | 2 | 95 | |
| 2,6-Dimethylphenyl Phenyl Ether | Buchwald-Hartwig | 2-Bromotoluene | 2,6-Dimethylphenol | Pd(OAc)₂ / RuPhos / K₃PO₄ | Toluene | 100 | 24 | 85 |
| Ullmann Condensation | 2-Iodotoluene | 2,6-Dimethylphenol | CuI / Phenanthroline / Cs₂CO₃ | Toluene | 110 | 48 | 75 |
Experimental Protocols
Williamson Ether Synthesis
The Williamson ether synthesis is generally not suitable for the preparation of diaryl ethers. This is because the reaction proceeds via an SN2 mechanism, which requires the backside attack of a nucleophile on an electrophilic carbon. In the case of an aryl halide, the sp²-hybridized carbon of the aromatic ring is sterically hindered, and the C-X bond is stronger than in alkyl halides, making nucleophilic attack difficult.[1] However, it is a viable method for the synthesis of alkyl aryl ethers.
Experimental Protocol for Alkyl Aryl Ether Synthesis:
-
Alkoxide Formation: A phenol (1.0 eq.) is dissolved in a suitable solvent, such as THF or DMF. A strong base, such as sodium hydride (NaH, 1.1 eq.), is added portion-wise at 0 °C. The mixture is stirred at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.
-
Addition of Alkyl Halide: The alkyl halide (1.1 eq.) is added to the reaction mixture.
-
Reaction: The reaction is heated to a temperature between 60-100 °C and monitored by TLC.
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
Ullmann Condensation
The Ullmann condensation is a classical and widely used method for the synthesis of diaryl ethers, involving a copper catalyst.[2] Traditional protocols often required harsh reaction conditions, but modern advancements have introduced milder alternatives with the use of various ligands.[3]
Experimental Protocol for Ullmann Diaryl Ether Synthesis: [4]
-
Reaction Setup: In a glovebox, an oven-dried Schlenk tube is charged with CuI (5-10 mol%), a ligand (e.g., 1,10-phenanthroline, 10-20 mol%), the aryl halide (1.0 eq.), the phenol (1.2 eq.), and a base (e.g., Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Anhydrous solvent (e.g., toluene, dioxane, or DMF) is added.
-
Reaction: The Schlenk tube is sealed and heated to 100-150 °C with vigorous stirring for 12-24 hours. The reaction progress is monitored by GC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is washed with aqueous ammonium (B1175870) chloride and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig C-O coupling is a palladium-catalyzed reaction that has become a powerful tool for the synthesis of diaryl ethers due to its mild reaction conditions and broad substrate scope.[5]
Experimental Protocol for Buchwald-Hartwig Diaryl Ether Synthesis: [5]
-
Reaction Setup: In a glovebox, an oven-dried Schlenk tube is charged with a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%), the aryl halide (1.0 eq.), the phenol (1.2 eq.), and a base (e.g., K₃PO₄, 2.0 eq.).
-
Solvent Addition: Anhydrous toluene or dioxane is added.
-
Reaction: The Schlenk tube is sealed and heated to 80-110 °C for 12-24 hours. The reaction is monitored by TLC, GC, or LC-MS.
-
Work-up: After cooling, the mixture is diluted with an organic solvent and washed with water and brine.
-
Purification: The organic layer is dried, filtered, and concentrated. The residue is purified by column chromatography.
Chan-Lam Coupling
The Chan-Lam coupling utilizes a copper catalyst to couple arylboronic acids with phenols, often under mild, aerobic conditions.[6]
Experimental Protocol for Chan-Lam Diaryl Ether Synthesis: [7]
-
Reaction Setup: To a flask is added Cu(OAc)₂ (10 mol%), the arylboronic acid (1.0 eq.), the phenol (1.2 eq.), a base (e.g., pyridine or triethylamine, 2.0 eq.), and molecular sieves.
-
Solvent Addition: A solvent such as dichloromethane (B109758) or methanol (B129727) is added.
-
Reaction: The mixture is stirred at room temperature and is open to the air for 24-72 hours. Progress is monitored by TLC.
-
Work-up: The reaction mixture is filtered through Celite and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with aqueous acid, base, and brine.
-
Purification: The organic layer is dried and concentrated, and the product is purified by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
For SNAr to be an effective route for diaryl ether synthesis, the aryl halide must be activated by at least one strong electron-withdrawing group (e.g., -NO₂, -CN) positioned ortho or para to the leaving group.[8]
Experimental Protocol for SNAr Diaryl Ether Synthesis: [9]
-
Reaction Setup: To a flask containing the activated aryl halide (1.0 eq.) and the phenol (1.1 eq.) is added a base (e.g., K₂CO₃, 1.5 eq.).
-
Solvent Addition: A polar aprotic solvent such as DMSO or DMF is added.
-
Reaction: The mixture is heated to 80-120 °C and stirred for 2-16 hours, with monitoring by TLC.
-
Work-up: The reaction is cooled and poured into water, which may precipitate the product. Alternatively, the aqueous mixture is extracted with an organic solvent. The organic extracts are washed with water and brine.
-
Purification: The organic layer is dried and concentrated, and the product is purified by recrystallization or column chromatography.
Visualizing the Synthetic Pathways
Caption: Comparison of synthetic routes to aryl ethers.
Logical Workflow for Method Selection
Caption: Decision workflow for selecting an aryl ether synthesis method.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 7. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A one-pot cascade protocol for diarylation of amines and water - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Palladium Catalysts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, becoming an indispensable tool in pharmaceuticals, materials science, and agrochemicals. The choice of the palladium catalyst is a critical parameter that significantly influences the efficiency, substrate scope, and overall success of these transformations. This guide provides an objective comparison of various palladium catalysts for common cross-coupling reactions, supported by experimental data and detailed protocols to aid researchers in catalyst selection and reaction optimization.
Overview of Common Cross-Coupling Reactions
Palladium catalysts are central to a variety of powerful C-C and C-heteroatom bond-forming reactions. The most prominent among these are:
-
Suzuki-Miyaura Coupling: The reaction of an organoboron reagent with an organic halide or triflate.[1][2][3]
-
Heck Coupling: The reaction of an unsaturated halide with an alkene.[4][5][6]
-
Sonogashira Coupling: The coupling of a terminal alkyne with an aryl or vinyl halide.[7][8][9][10]
-
Buchwald-Hartwig Amination: The formation of a carbon-nitrogen bond between an aryl halide and an amine.[11][12][13]
The efficacy of a palladium catalyst in these reactions is dictated by the nature of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the ancillary ligands that coordinate to the metal center. These ligands play a crucial role in stabilizing the active catalytic species, facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation/carbopalladation, and reductive elimination), and influencing the catalyst's activity, stability, and selectivity.
Comparative Performance of Palladium Catalysts
The selection of an appropriate palladium catalyst is often a balance between reactivity, stability, cost, and ease of use. Catalysts can be broadly categorized into homogeneous and heterogeneous systems. Homogeneous catalysts, being soluble in the reaction medium, generally exhibit high activity and selectivity.[8] In contrast, heterogeneous catalysts offer advantages in terms of separation, recovery, and reusability.[8]
Homogeneous Palladium Catalysts
Homogeneous palladium catalysts are typically complexes featuring phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands.
Traditional Phosphine Ligand Catalysts: Complexes such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are among the most common and have been extensively used.[8][10] However, they often require higher catalyst loadings and can be sensitive to air and moisture.[8]
Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): The development of bulky and electron-rich phosphine ligands, such as XPhos, SPhos, and RuPhos, has led to highly active catalysts capable of coupling challenging substrates, including sterically hindered and electron-rich or -poor aryl chlorides.[8][14] These ligands promote the formation of highly active, monoligated palladium(0) species.[8]
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as powerful alternatives to phosphines due to their strong σ-donating ability, which forms stable complexes with palladium.[10] These catalysts often exhibit high thermal stability and can be effective in coupling unreactive substrates.[10][11]
Heterogeneous Palladium Catalysts
Heterogeneous catalysts, such as palladium on carbon (Pd/C), offer practical advantages like easy separation and potential for recycling.[8] They have been successfully employed in various cross-coupling reactions, sometimes under ligand-free conditions, contributing to greener synthetic protocols.[8]
Data Presentation: Performance Comparison in Suzuki-Miyaura and Sonogashira Couplings
The following tables summarize the performance of different palladium catalysts in Suzuki-Miyaura and Sonogashira coupling reactions, highlighting the impact of the catalyst system on reaction efficiency.
Table 1: Comparison of Palladium Catalysts in the Suzuki-Miyaura Coupling of Aryl Halides.
| Catalyst/Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2,4-Dichloropyrimidine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 71 | [1] |
| Pd(PPh₃)₄ | 2,4-Dichloropyrimidine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 81 | [1] |
| Pd(OAc)₂/PPh₃ | Aryl Bromide | Arylboronic acid | K₃PO₄ | - | 100 | 12-24 h | - | [1] |
| PdCl₂(PPh₃)₂ | Aryl Bromide | Arylboronic acid | K₃PO₄ | - | 100 | 12-24 h | - | [1] |
| Pd(OAc)₂ / o-(dicyclohexylphosphino)biphenyl | Aryl Bromide/Chloride | Arylboronic acid | - | - | RT | - | - | [14] |
| [(NHC)Pd(allyl)Cl] | Heteroaromatic Halides | - | - | - | RT | - | - | [11] |
Table 2: Comparison of Palladium Catalysts in the Sonogashira Coupling of Aryl Halides.
| Catalyst/Ligand | Aryl Halide | Alkyne | Base | Co-catalyst | Temp. (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | Aryl Iodide | Terminal Alkyne | Amine | CuI | RT - 100 | Good | [8] |
| Pd₂(dba)₃ / XPhos | Aryl Bromide | Terminal Alkyne | Cs₂CO₃ | None | 100 | High | [8] |
| Pd/C | Aryl Halide | Terminal Alkyne | - | None | - | Good | [8] |
| [Pd(t-Bu₂PCH₂N(CH₂Ph)CH₂P t-Bu₂)(OAc)₂] | Aryl Halide | Acetylene | - | None | RT | High | [7] |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for successful synthesis. Below are representative protocols for Suzuki-Miyaura and Sonogashira couplings.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent and Catalyst Addition: Add the solvent (e.g., 1,4-dioxane/water mixture). Purge the mixture with an inert gas (e.g., argon) for 10-15 minutes.
-
Catalyst Loading: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 mmol, 1-5 mol%).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1][3]
General Procedure for Copper-Free Sonogashira Coupling
-
Inert Atmosphere: To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
-
Reagent Addition: Add the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol) followed by the solvent (e.g., toluene).
-
Reaction Conditions: Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the required time.
-
Work-up and Purification: After completion, cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate. Purify the residue by column chromatography.[8]
Visualizing Catalytic Cycles and Workflows
Diagrams illustrating the fundamental mechanisms and experimental workflows can aid in understanding and implementing these complex reactions.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. A very efficient, copper-free palladium catalyst for the Sonogashira reaction with aryl halides. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. scilit.com [scilit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 12. orgsyn.org [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Confirming Reaction Success: A Comparative Guide to Structural Elucidation via FTIR Spectroscopy
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a reaction product's structure is a critical checkpoint in the synthesis workflow. Among the arsenal (B13267) of analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy emerges as a rapid, versatile, and cost-effective method for this purpose. This guide provides a comprehensive comparison of FTIR spectroscopy with other analytical techniques, supported by experimental data and detailed protocols, to aid in its effective application.
The Power of Molecular Vibrations: How FTIR Works
FTIR spectroscopy operates on the principle that chemical bonds in a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb the radiation at frequencies corresponding to their natural vibrational modes.[1][2] The resulting spectrum is a unique "molecular fingerprint," providing valuable information about the functional groups present in the molecule.[1][3][4] By comparing the FTIR spectrum of the starting materials to that of the final product, researchers can identify the disappearance of reactant-specific functional groups and the appearance of new peaks corresponding to the bonds formed in the desired product.
FTIR in Practice: Monitoring Reaction Progression
A key advantage of FTIR is its utility in real-time, in-situ monitoring of chemical reactions.[5] This allows for the tracking of reactants, intermediates, and products as the reaction unfolds, providing insights into reaction kinetics and mechanisms.[1] Modern FTIR spectrometers can acquire spectra rapidly, with some setups capable of recording over 1,750 spectra per second, enabling the study of fast chemical processes.[6]
A Comparative Analysis: FTIR vs. Other Techniques
While powerful, FTIR is often used in conjunction with other analytical methods for a more complete structural confirmation.
| Technique | Principle | Information Provided | Speed | Cost | Sample Requirements |
| FTIR Spectroscopy | Infrared absorption by molecular vibrations | Functional groups present | Fast (seconds to minutes) | Low to moderate | Solids, liquids, gases; minimal preparation |
| NMR Spectroscopy | Nuclear spin in a magnetic field | Detailed molecular structure and connectivity | Slower (minutes to hours) | High | Soluble samples, relatively pure |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | Molecular weight and fragmentation patterns | Fast (seconds to minutes) | High | Volatile and ionizable samples |
| Gas Chromatography (GC) | Separation by boiling point and polarity | Purity and identity of volatile components | Moderate (minutes) | Moderate | Volatile and thermally stable samples |
| Raman Spectroscopy | Inelastic scattering of monochromatic light | Complementary vibrational information (especially for non-polar bonds) | Fast (seconds to minutes) | High | Solids, liquids, aqueous solutions |
Table 1: Comparison of Common Analytical Techniques for Structural Confirmation.
Interpreting the Data: Characteristic Infrared Absorption Frequencies
The identification of functional groups is achieved by recognizing their characteristic absorption bands in the FTIR spectrum.
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
| Alcohols, Phenols | O-H stretch | 3200-3600 | Strong, broad |
| Carboxylic Acids | O-H stretch | 2500-3300 | Strong, very broad |
| Amines | N-H stretch | 3300-3500 | Medium |
| Alkanes | C-H stretch | 2850-2960 | Strong |
| Alkenes | =C-H stretch | 3010-3100 | Medium |
| C=C stretch | 1620-1680 | Medium to weak | |
| Alkynes | ≡C-H stretch | ~3300 | Strong, sharp |
| C≡C stretch | 2100-2260 | Medium to weak | |
| Aldehydes, Ketones | C=O stretch | 1680-1740 | Strong |
| Carboxylic Acids | C=O stretch | 1700-1725 | Strong |
| Esters | C=O stretch | 1735-1750 | Strong |
| Amides | C=O stretch | 1630-1690 | Strong |
| Nitriles | C≡N stretch | 2220-2260 | Medium |
Table 2: Characteristic Infrared Absorption Frequencies of Common Functional Groups.
Experimental Protocol: Acquiring an FTIR Spectrum of a Reaction Product
The following is a generalized protocol for obtaining an FTIR spectrum of a solid reaction product using an Attenuated Total Reflectance (ATR) accessory, a common and convenient sampling method.[7]
-
Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and the background spectrum has been collected.
-
Sample Preparation: Place a small amount of the dried, solid reaction product directly onto the ATR crystal.
-
Sample Application: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Initiate the scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio. A typical measurement takes approximately 30 seconds.[8]
-
Data Processing: The resulting interferogram is automatically converted to a spectrum (absorbance or transmittance vs. wavenumber) by a Fourier transform.
-
Spectrum Analysis: Analyze the spectrum for the presence of key functional groups indicative of the product and the absence of functional groups from the starting materials.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol (B130326) or acetone) to remove all traces of the sample.
Visualizing the Workflow and Concepts
Caption: Workflow for structural confirmation of a reaction product using FTIR spectroscopy.
References
- 1. mt.com [mt.com]
- 2. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 3. azooptics.com [azooptics.com]
- 4. youtube.com [youtube.com]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. Reaction Dynamics - FTIR - Polymers - Advancing Materials [thermofisher.com]
- 7. barnett-technical.com [barnett-technical.com]
- 8. gcms.cz [gcms.cz]
A Comparative Analysis of Bromination Methods for Activated Aromatic Rings
For Researchers, Scientists, and Drug Development Professionals
The introduction of a bromine atom onto an activated aromatic ring is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals and other fine chemicals. The choice of bromination method can significantly impact yield, regioselectivity, and the overall efficiency and sustainability of a synthetic route. This guide provides a comparative analysis of common bromination methods for activated rings, supported by experimental data and detailed protocols to aid in method selection and implementation.
At a Glance: Comparison of Key Bromination Methods
The following table summarizes the performance of several widely used methods for the bromination of activated aromatic compounds.
| Method | Brominating Agent | Typical Substrates | Reaction Conditions | Typical Yields | Regioselectivity | Key Advantages | Key Disadvantages |
| Classical Electrophilic Substitution | Molecular Bromine (Br₂) | Phenols, anilines, activated arenes | Lewis acid (e.g., FeBr₃) for less activated rings; often no catalyst for highly activated rings. Solvents like CH₂Cl₂, CCl₄. Room temperature or below. | Good to Excellent | Ortho/Para mixture. Difficult to control for highly activated rings, often leading to polybromination.[1][2] | Readily available and inexpensive reagent. | Use of hazardous molecular bromine; poor regioselectivity with highly activated substrates.[3] |
| N-Bromosuccinimide (NBS) | N-Bromosuccinimide | Phenols, anilines, anisoles, activated heterocycles | Wide range of conditions. Can be used with catalysts like silica (B1680970) gel or in various solvents (e.g., acetonitrile (B52724), DMF).[4][5] | Good to Excellent | Generally high para-selectivity, which can be influenced by solvent and catalyst choice.[6][7][8] | Safer and easier to handle than Br₂; high regioselectivity.[9] | Higher cost compared to molecular bromine. |
| Green Bromination with H₂O₂/HBr | In situ generated Br₂ from HBr and H₂O₂ | Phenols, anisoles, other activated arenes | Aqueous or alcoholic media (e.g., ethanol (B145695), water).[10][11] Room temperature. | Good to High | Good regioselectivity. | Environmentally friendly ("green") method using safer reagents and solvents.[12] | May require optimization for specific substrates. |
| Ammonium Bromide with Oxone | In situ generated electrophilic bromine | Activated aromatic compounds | Methanol or water as solvent. Ambient temperature.[6] | Good | High regioselectivity. | Mild and efficient method without the need for a catalyst.[6] | Stoichiometric amounts of oxidant are required. |
| Tribromoisocyanuric Acid (TBCA) | Tribromoisocyanuric Acid | Electron-rich aromatic rings | Methanol or water at room temperature.[13] | Good to Excellent | High regioselectivity for monobromination.[13] | Efficient for monobromination of activated arenes. | Less common than NBS. |
Mechanism of Electrophilic Aromatic Bromination
The bromination of activated aromatic rings proceeds via an electrophilic aromatic substitution (EAS) mechanism. The general pathway involves the generation of an electrophilic bromine species that attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the brominated product.
Caption: General mechanism of electrophilic aromatic bromination.
Experimental Protocols
Bromination of Anisole (B1667542) with N-Bromosuccinimide (NBS)
This protocol is adapted from a procedure known for its high para-selectivity.[4]
Materials:
-
Anisole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Water
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of anisole (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask, add N-bromosuccinimide (1.0 mmol) in one portion at room temperature.
-
Stir the resulting mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water (10 mL).
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford predominantly 4-bromoanisole.
Bromination of Phenol (B47542) with Molecular Bromine
This classical method demonstrates the high reactivity of phenols, often leading to trisubstitution.
Materials:
-
Phenol
-
Molecular Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Aqueous sodium bisulfite solution
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
Dissolve phenol (1.0 mmol) in carbon tetrachloride (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath.
-
Slowly add a solution of molecular bromine (3.0 mmol) in carbon tetrachloride dropwise to the stirred solution of phenol. A color change from reddish-brown to colorless should be observed.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Quench the reaction by adding aqueous sodium bisulfite solution to remove any unreacted bromine.
-
Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to obtain the crude 2,4,6-tribromophenol. Recrystallization may be performed for further purification.
Note: Due to the hazardous nature of molecular bromine, this procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Green Bromination of Acetanilide (B955) using H₂O₂/HBr
This method provides a more environmentally benign approach to bromination.
Materials:
-
Acetanilide
-
Hydrobromic acid (HBr, 48%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Ethanol
-
Water
-
Erlenmeyer flask
-
Magnetic stirrer
Procedure:
-
In an Erlenmeyer flask, dissolve acetanilide (1.0 mmol) in ethanol (5 mL).
-
To this solution, add hydrobromic acid (1.2 mmol).
-
While stirring, add hydrogen peroxide (1.2 mmol) dropwise to the mixture at room temperature.
-
Continue stirring for the time required as determined by TLC monitoring.
-
After the reaction is complete, pour the mixture into cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain the brominated product. This method typically yields the para-substituted product with high selectivity.
Logical Workflow for Method Selection
The choice of an appropriate bromination method depends on several factors, including the substrate's reactivity, the desired regioselectivity, and considerations for process safety and environmental impact.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Bromination of phenol or aniline does not require the use of a Le... | Study Prep in Pearson+ [pearson.com]
- 3. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 6. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 7. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. Bromination - Common Conditions [commonorganicchemistry.com]
- 10. Green halogenation reactions for (hetero)aromatic ring systems in...: Ingenta Connect [ingentaconnect.com]
- 11. espublisher.com [espublisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Assessing the Impact of Steric Hindrance from the Isopentyloxy Group: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the steric influence of functional groups is paramount in predicting molecular interactions and reaction outcomes. This guide provides a comparative analysis of the steric hindrance imparted by the isopentyloxy group relative to other common alkyl and alkoxy substituents. By examining established steric parameters and outlining detailed experimental protocols, this document serves as a practical resource for designing experiments and interpreting data where steric effects are a critical consideration.
The spatial arrangement of atoms within a molecule, known as steric hindrance, plays a pivotal role in determining its reactivity and biological activity. The bulky nature of the isopentyloxy group (also known as the 3-methylbutoxy group) can significantly influence reaction rates, conformational preferences, and binding affinities to biological targets. This guide offers a quantitative comparison of the isopentyloxy group's steric bulk and provides the necessary experimental frameworks to assess its impact in various research contexts.
Comparative Analysis of Steric Parameters
| Substituent | Taft's E_s | Charton's ν | Sterimol L | Sterimol B1 | Sterimol B5 |
| Methyl | 0.00 | 0.52 | 2.95 | 1.52 | 2.04 |
| Ethyl | -0.07 | 0.56 | 3.97 | 1.52 | 2.97 |
| n-Propyl | -0.36 | 0.68 | 4.98 | 1.52 | 3.17 |
| Isopropyl | -0.47 | 0.76 | 3.97 | 2.04 | 2.97 |
| n-Butyl | -0.39 | 0.68 | 6.00 | 1.52 | 3.17 |
| Isobutyl | -0.93 | 0.98 | 5.00 | 1.90 | 3.17 |
| sec-Butyl | -1.13 | 1.02 | 4.98 | 1.90 | 3.17 |
| tert-Butyl | -1.54 | 1.24 | 4.92 | 2.59 | 2.59 |
| Methoxy | -0.55 | 0.36 | 3.98 | 1.35 | 2.87 |
| Ethoxy | -0.69 | 0.40 | 4.99 | 1.35 | 3.17 |
| Isopropoxy | -1.10 | 0.69 | 4.99 | 1.35 | 3.17 |
| Isopentyloxy (Estimated) | ~ -1.0 to -1.2 | ~ 1.0 | ~ 7.0 | ~ 1.9 | ~ 3.2 |
Note: The values for the isopentyloxy group are estimated based on its structural similarity to isobutyl and isopropoxy groups and are intended for comparative purposes. Precise experimental determination is recommended for specific applications.
The branched structure of the isopentyloxy group, with a methyl group at the 3-position of the pentoxy chain, contributes significantly to its steric bulk, making it comparable to or slightly larger than an isobutyl or sec-butyl group. This branching is expected to have a more pronounced steric effect than linear alkoxy groups of similar molecular weight.
Experimental Protocols for Assessing Steric Hindrance
To empirically determine the steric impact of the isopentyloxy group in a specific chemical or biological system, the following experimental protocols can be employed.
Kinetic Studies of Chemical Reactions
The rate of a chemical reaction can be highly sensitive to the steric environment around the reaction center. By comparing the reaction rates of a substrate containing an isopentyloxy group with analogues bearing other substituents, a quantitative measure of its steric influence can be obtained.
Methodology: Comparative Reaction Rate Determination
-
Substrate Synthesis: Synthesize a series of related compounds where the substituent of interest is varied. For example, a series of para-substituted phenyl esters, including p-isopentyloxyphenyl acetate, alongside p-methoxyphenyl acetate, p-tert-butoxyphenyl acetate, etc.
-
Reaction Setup: Choose a well-characterized reaction sensitive to steric effects, such as nucleophilic substitution or ester hydrolysis.
-
Kinetic Monitoring: Follow the progress of the reaction over time using a suitable analytical technique, such as UV-Vis spectrophotometry, HPLC, or NMR spectroscopy.
-
Rate Constant Calculation: Determine the rate constant (k) for each reaction under identical conditions (temperature, concentration, solvent).
-
Data Analysis: Compare the rate constants to assess the relative steric hindrance. A smaller rate constant for the isopentyloxy-substituted compound compared to less bulky analogues would indicate significant steric hindrance.
Caption: Workflow for assessing steric effects via kinetic studies.
Receptor Binding Assays
In drug development, the steric bulk of a substituent can dramatically affect the binding affinity of a ligand to its target receptor. A competitive binding assay can be used to quantify this effect.
Methodology: Competitive Radioligand Binding Assay
-
Compound Synthesis: Synthesize the isopentyloxy-containing ligand and a series of reference ligands with varying steric bulk.
-
Receptor Preparation: Prepare cell membranes or purified receptors that express the target of interest.
-
Assay Setup: In a multi-well plate, incubate the receptor preparation with a constant concentration of a radiolabeled ligand (a known binder) and varying concentrations of the unlabeled test compounds (isopentyloxy ligand and references).
-
Incubation and Separation: Allow the binding to reach equilibrium. Separate the bound from the unbound radioligand using a filtration apparatus.
-
Quantification: Measure the amount of radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) to quantify the binding affinity. A higher Ki value for the isopentyloxy ligand compared to less bulky analogues suggests that steric hindrance is negatively impacting binding.
Caption: Workflow for receptor binding affinity determination.
Signaling Pathway Considerations
The steric hindrance of the isopentyloxy group can also indirectly influence cellular signaling pathways by affecting how a drug or probe molecule interacts with its initial target. For example, in the context of G-protein coupled receptor (GPCR) signaling, the binding of a ligand can trigger a conformational change in the receptor, leading to the activation of downstream signaling cascades.
Caption: Influence of steric hindrance on a generic GPCR signaling pathway.
The steric bulk of the isopentyloxy group could hinder the optimal binding orientation required for efficient receptor activation, leading to altered downstream signaling. For instance, it might favor an antagonistic over an agonistic effect or reduce the potency of an agonist. Therefore, when assessing the impact of this group, it is crucial to consider not only the direct binding event but also its consequences on the entire signaling pathway.
Conclusion
The isopentyloxy group imparts a significant degree of steric hindrance, comparable to that of branched alkyl groups like isobutyl and sec-butyl. This steric bulk can profoundly influence chemical reactivity and biological activity. The provided comparative data and detailed experimental protocols offer a robust framework for researchers to quantitatively assess the steric impact of the isopentyloxy group in their specific systems. By carefully considering steric parameters and employing rigorous experimental design, scientists and drug development professionals can gain valuable insights into structure-activity relationships and optimize the design of novel molecules.
Biological Activity of 1-Bromo-4-(isopentyloxy)benzene Derivatives: A Field in Need of Exploration
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structure-activity relationships of novel compounds is paramount. This guide endeavors to provide a comparative analysis of the biological activity of derivatives of 1-Bromo-4-(isopentyloxy)benzene. However, a thorough review of the scientific literature reveals a significant gap in research specifically focused on the biological evaluation of derivatives synthesized directly from this molecule.
While this compound is recognized as a valuable building block in organic synthesis, particularly for the preparation of pharmaceuticals and advanced materials, its direct application in the development and testing of biologically active derivatives is not well-documented in publicly available research.[1][2] This guide will, therefore, provide a broader context by examining the biological activities of structurally related compounds containing bromo- and isopentyloxy- moieties, highlighting the potential for future research in this area.
General Synthetic Pathways
This compound serves as a versatile precursor for a variety of chemical modifications. The presence of the bromo group allows for reactions such as nucleophilic substitution and cross-coupling, enabling the introduction of diverse functional groups. The isopentyloxy group, on the other hand, can influence the lipophilicity and steric profile of potential derivatives, which are critical factors for biological activity.
Biological Activities of Structurally Related Compounds
Although specific data on derivatives of this compound is lacking, studies on related classes of brominated and alkoxy-substituted aromatic compounds offer insights into potential biological activities.
Anticancer and Cytotoxic Activities
Research on various brominated organic molecules has demonstrated their potential as anticancer agents. For instance, certain brominated Salphen compounds have exhibited cytotoxicity against a panel of human cancer cell lines, including prostate (PC-3), colon (LS 180), and cervical (HeLa) cancer cells. While not direct derivatives, these findings suggest that the incorporation of a bromo-substituted benzene (B151609) ring can be a viable strategy in the design of new cytotoxic agents.
Antioxidant Properties
Derivatives of bromophenols have been investigated for their antioxidant potential. These studies indicate that the presence of a hydroxyl group in conjunction with bromine on a benzene ring can contribute to free radical scavenging activity. This raises the possibility that derivatives of this compound, if appropriately functionalized, could exhibit similar antioxidant effects.
Antimicrobial and Antibiotic-Enhancing Activities
The antimicrobial properties of brominated compounds have also been a subject of investigation. For example, certain 6-bromoindolglyoxylamide derivatives have shown intrinsic antimicrobial activity against Gram-positive bacteria and the ability to enhance the efficacy of existing antibiotics against resistant Gram-negative bacteria. Furthermore, an azo-derivative of a related compound, 4-isopentyloxyaniline, has demonstrated antimicrobial activity. These findings suggest that the bromo- and isopentyloxy- functionalities could be incorporated into novel antimicrobial drug candidates.
Future Directions and a Call for Research
The lack of specific biological data for derivatives of this compound represents a clear opportunity for new avenues of research in medicinal chemistry and drug discovery. The synthetic accessibility of this starting material, combined with the known biological activities of related compound classes, provides a strong rationale for the design, synthesis, and biological evaluation of a library of its derivatives.
Future studies could focus on:
-
Synthesis of a diverse library of derivatives: Employing various chemical reactions to introduce a wide range of functional groups at the bromine position.
-
Screening for multiple biological activities: Evaluating the synthesized compounds for anticancer, antimicrobial, antioxidant, and other relevant pharmacological activities.
-
Quantitative structure-activity relationship (QSAR) studies: To understand how different structural modifications influence biological activity.
-
Mechanism of action studies: To elucidate the signaling pathways and molecular targets of any identified active compounds.
Experimental Workflow for Future Studies
Researchers venturing into this area would typically follow a structured experimental workflow.
Caption: A generalized workflow for the synthesis and biological evaluation of novel derivatives.
References
Safety Operating Guide
Proper Disposal of 1-Bromo-4-(isopentyloxy)benzene: A Step-by-Step Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling 1-Bromo-4-(isopentyloxy)benzene must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. Due to its classification as a halogenated aromatic ether, this compound requires specialized waste management procedures. This guide provides essential, step-by-step instructions for its proper disposal.
Core Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste management facility. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled container for "Halogenated Organic Waste." The container must be made of a compatible material, such as glass or polyethylene, and have a secure screw cap.
-
Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard symbols.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Ensure the storage area has secondary containment to prevent the spread of potential spills.
Step 2: Handling and Personal Protective Equipment (PPE)
-
Personal Protective Equipment: Always wear appropriate PPE when handling this compound waste, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Conduct all transfers of waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step 3: Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Reporting: Report the spill to your institution's Environmental, Health, and Safety (EHS) department.
Step 4: Final Disposal
-
Contact EHS: Arrange for the pickup and disposal of the halogenated organic waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Regulatory Compliance: Ensure that all local, regional, and national regulations for hazardous waste disposal are strictly followed.
Hazard Profile and Safety Data
While a specific Safety Data Sheet (SDS) for this compound was not identified, the following table summarizes the general hazards associated with structurally similar brominated aromatic compounds. This information should be used as a conservative estimate for safety and handling procedures.
| Hazard Classification | Description | Primary Precaution |
| Skin Corrosion/Irritation | May cause skin irritation upon contact. | Wear chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Wear safety goggles or a face shield. |
| Acute Aquatic Toxicity | May be toxic to aquatic life. | Prevent release to the environment. Do not dispose of down the drain. |
| Chronic Aquatic Toxicity | May cause long-lasting harmful effects to aquatic life. | Dispose of as hazardous waste. |
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 1-Bromo-4-(isopentyloxy)benzene
This guide provides crucial safety protocols and logistical information for the handling and disposal of 1-Bromo-4-(isopentyloxy)benzene, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is paramount for ensuring laboratory safety and proper chemical management. The information provided is based on safety data for structurally similar compounds and should be supplemented with a formal risk assessment by a certified safety professional.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE.
| Protection Type | Specific Equipment | Standards and Remarks |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Chemical-impermeable gloves (Nitrile, Neoprene, or Butyl rubber recommended). Fire/flame resistant and impervious lab coat or coveralls. | Gloves must be inspected before use and should meet EU Directive 89/686/EEC and EN 374 standards.[3][4] Wash hands thoroughly after handling.[3] |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. If ventilation is inadequate, or if irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge should be used. For major spills or emergencies, a self-contained breathing apparatus (SCBA) is necessary.[3][4] | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Emergency and First Aid Procedures
Immediate and appropriate response to an exposure or spill is critical.
| Situation | Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses, if present and easy to do. Continue rinsing.[5] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.[5] |
Operational Plan: Handling and Storage
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3] Ensure that eyewash stations and safety showers are close to the workstation location.
Handling Procedures:
-
Before handling, ensure all personnel are equipped with the appropriate PPE as detailed in the table above.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Use only non-sparking tools and take precautionary measures against static discharge.
-
Keep away from heat, sparks, open flames, and hot surfaces. - No smoking.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.[5]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.
Disposal Plan
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][5]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]
Spill Response Workflow
The following diagram outlines the procedural steps for managing a spill of this compound.
Caption: Chemical Spill Response Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
